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  • Product: (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine
  • CAS: 356090-87-4

Core Science & Biosynthesis

Foundational

(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine chemical properties

An In-depth Technical Guide to (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine Abstract This technical guide provides a comprehensive overview of the chemical and pharmacological properties of the secondary amine...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of the secondary amine, (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine. While this specific molecule is not extensively documented in public literature, this document synthesizes foundational chemical principles, data from structurally analogous compounds, and established analytical methodologies to provide a predictive yet robust profile. The guide covers physicochemical properties, a proposed synthetic route via reductive amination, detailed protocols for analytical characterization, and an exploration of its potential pharmacological significance based on the broader class of substituted benzylamines. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction and Molecular Overview

(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is a substituted benzylamine characterized by a dimethoxy-substituted aromatic ring and a methoxy-containing alkyl chain attached to the nitrogen atom. The presence of multiple methoxy groups and the secondary amine linkage suggests potential for specific molecular interactions, making it a compound of interest for chemical synthesis and pharmacological screening. Substituted benzylamines are a versatile and significant scaffold in medicinal chemistry, serving as the foundation for a wide array of biologically active molecules.[1] The strategic placement of substituents on both the aromatic ring and the amine group allows for precise modulation of physicochemical properties such as lipophilicity, electronic distribution, and steric profile, which in turn dictates the compound's interaction with biological targets.[1]

The structure combines a 2,3-dimethoxybenzyl moiety, which is electron-rich, with a chiral 1-methoxypropan-2-amine side chain. This combination of features provides a unique three-dimensional structure that could be key to its biological activity.

Physicochemical Properties

Specific experimental data for (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is not widely available. However, its core properties can be reliably calculated or inferred from its structure and comparison to related compounds.

PropertyValue / Predicted ValueSource / Basis
IUPAC Name N-(2,3-dimethoxybenzyl)-1-methoxypropan-2-amineStandard Nomenclature
CAS Number 356090-87-4[2]
Molecular Formula C₁₃H₂₁NO₃[2]
Molecular Weight 239.31 g/mol [2]
Appearance Predicted: Colorless to pale yellow oil or low-melting solidAnalogy to similar benzylamines[3]
Solubility Predicted: Soluble in organic solvents (e.g., methanol, ethanol, dichloromethane, DMSO). The methoxy groups may confer slight aqueous solubility compared to non-polar analogs.[4]Structural Analysis
pKa (Conjugate Acid) Predicted: 8.5 - 9.5Analogy to secondary amines
Hydrogen Bond Donors 1 (N-H)Structural Analysis
Hydrogen Bond Acceptors 4 (3x Oxygen, 1x Nitrogen)Structural Analysis

Synthesis and Purification

The most direct and industrially relevant method for synthesizing (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is through reductive amination. This two-step, one-pot reaction involves the formation of an imine intermediate from an aldehyde and a primary amine, followed by its reduction to the target secondary amine.

Proposed Synthetic Pathway: Reductive Amination

The synthesis involves the reaction of 2,3-dimethoxybenzaldehyde with 1-methoxy-2-aminopropane, followed by reduction.

G cluster_reactants Reactants cluster_process Process cluster_products Products 2_3_dimethoxybenzaldehyde 2,3-Dimethoxybenzaldehyde Imine_Formation Imine Formation (Schiff Base) 2_3_dimethoxybenzaldehyde->Imine_Formation 1_methoxy_2_aminopropane 1-Methoxy-2-aminopropane 1_methoxy_2_aminopropane->Imine_Formation Imine_Intermediate N-(2,3-dimethoxybenzylidene)-1- methoxypropan-2-amine Imine_Formation->Imine_Intermediate - H₂O Reduction Reduction Final_Product (2,3-Dimethoxy-benzyl)- (2-methoxy-1-methyl-ethyl)-amine Reduction->Final_Product Imine_Intermediate->Reduction + Reducing Agent (e.g., NaBH₄)

Caption: Reductive amination workflow for synthesis.

Detailed Experimental Protocol

Materials:

  • 2,3-Dimethoxybenzaldehyde (1.0 eq)

  • 1-Methoxy-2-aminopropane (1.1 eq)

  • Methanol (or Ethanol), anhydrous

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Glacial Acetic Acid (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Imine Formation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dimethoxybenzaldehyde and anhydrous methanol. Stir until fully dissolved.

  • Add 1-methoxy-2-aminopropane to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops) to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the aldehyde and formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath to 0 °C.

  • Slowly add sodium borohydride in small portions. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours or until the imine is fully consumed (as monitored by TLC).

  • Work-up and Purification: a. Quench the reaction by slowly adding water. b. Remove the methanol under reduced pressure using a rotary evaporator. c. Add dichloromethane (DCM) to the remaining aqueous residue and transfer to a separatory funnel. d. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. f. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure secondary amine.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. The following spectroscopic methods are standard for the characterization of secondary amines.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals. Hydrogens on the carbon adjacent to the nitrogen are deshielded and will appear further downfield than typical alkane hydrogens, likely in the 2.5-3.5 ppm range.[7][8] The N-H proton signal is often broad and may appear over a wide range; its identity can be confirmed by its disappearance upon adding a drop of D₂O to the NMR tube.[8] Distinct signals for the aromatic protons and the three methoxy groups (as singlets) would also be expected.

  • ¹³C NMR: Carbons bonded directly to the nitrogen atom are deshielded and typically appear in the 30-60 ppm region.[7] The spectrum will also show characteristic signals for the aromatic carbons and the methoxy carbons (typically 55-60 ppm).

Infrared (IR) Spectroscopy

As a secondary amine, the IR spectrum should exhibit a single, characteristic N-H stretching absorption band in the 3300-3500 cm⁻¹ range.[5][8] This peak is typically sharper and less intense than the broad O-H stretch of alcohols.[8] Other expected absorptions include C-H stretches (aromatic and aliphatic) and C-O stretches from the methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. According to the "nitrogen rule," a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[5] The molecular ion peak (M⁺) should be observed at m/z = 239. A characteristic fragmentation pattern for amines is alpha-cleavage, where the C-C bond nearest the nitrogen atom is broken, yielding a resonance-stabilized, nitrogen-containing cation.[6]

G cluster_workflow Analytical Workflow cluster_analysis Spectroscopic Analysis Synthesis Synthesized Crude Product Purification Column Chromatography Synthesis->Purification Pure_Compound Pure Compound Purification->Pure_Compound NMR ¹H and ¹³C NMR Pure_Compound->NMR MS Mass Spectrometry Pure_Compound->MS IR IR Spectroscopy Pure_Compound->IR Final_Confirmation Structure & Purity Confirmation NMR->Final_Confirmation MS->Final_Confirmation IR->Final_Confirmation

Caption: Workflow for purification and characterization.

Potential Pharmacological Relevance

The chemical scaffold of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is suggestive of potential biological activity, particularly within the central nervous system.

  • Monoamine Oxidase (MAO) Inhibition: Benzylamines are a well-known class of compounds that can act as substrates or inhibitors for monoamine oxidases (MAO-A and MAO-B), enzymes critical for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[9][10] The substitution pattern on the aromatic ring significantly influences this activity.[9]

  • Receptor Modulation: The phenethylamine backbone, which is structurally related, is a core component of many neurologically active drugs. The N-benzyl substitution is known in some cases to enhance affinity and activity at certain serotonin receptors.[3]

  • Enzyme Inhibition: Beyond MAOs, substituted benzylamines have been investigated as inhibitors for other enzymes, such as 17β-hydroxysteroid dehydrogenase, indicating the versatility of this chemical class.[11]

Further research, including in vitro binding assays and functional screens, would be required to elucidate the specific pharmacological profile of this compound.

Safety, Handling, and Storage

As a novel chemical compound, (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine should be handled with care. Based on the parent compound 2,3-Dimethoxybenzylamine, it should be considered an irritant.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

  • Toxicity: No specific toxicity data is available. Assume the compound is potentially hazardous and handle accordingly.

Conclusion

(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is a distinct chemical entity with potential for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational framework for its synthesis, characterization, and potential biological relevance, based on established chemical principles and data from analogous structures. The detailed protocols and predictive data herein are intended to serve as a valuable resource for researchers initiating studies on this and related substituted benzylamines.

References

  • Vicker, N. et al. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. [Link]

  • Silverman, R. B., & Hawe, W. P. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. J Enzyme Inhib, 9(3), 203-15. [Link]

  • Wikipedia. Benzylamine. [Link]

  • OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]

  • Oregon State University. Spectroscopy of Amines. [Link]

  • PubChem. 2,3-Dimethoxybenzylamine | C9H13NO2 | CID 78106. [Link]

  • PubChem. (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine | C12H19NO2 | CID 2853071. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. [Link]

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Sources

Exploratory

A Comprehensive Technical Guide to the Structural Analysis of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine

Abstract This technical guide provides a detailed, multi-faceted framework for the comprehensive structural analysis of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine (CAS No. 356090-87-4). This N-substituted be...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, multi-faceted framework for the comprehensive structural analysis of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine (CAS No. 356090-87-4). This N-substituted benzylamine is a complex molecule whose precise characterization is essential for its potential applications in medicinal chemistry and synthetic research. Moving beyond a simple recitation of techniques, this document elucidates the strategic integration of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance spectroscopy. We detail not only the protocols but also the underlying scientific rationale for each experimental choice, providing researchers and drug development professionals with a robust, self-validating methodology for unambiguous structural confirmation.

Introduction: The Imperative for Rigorous Structural Elucidation

In the fields of pharmaceutical development and advanced organic synthesis, the adage "structure dictates function" is paramount. For a molecule like (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine, which belongs to the pharmacologically significant class of N-benzylamines, even minor structural ambiguities can lead to drastic differences in biological activity and safety profiles.[1][2] The presence of multiple methoxy groups, a secondary amine linkage, and a chiral center necessitates a sophisticated, multi-technique approach to ensure that the synthesized compound is precisely the intended one.

This guide is structured to follow a logical investigative workflow, beginning with foundational molecular weight confirmation and proceeding to in-depth functional group and connectivity mapping. Each section is designed to build upon the last, culminating in an unassailable structural assignment.

Molecular Profile and Physicochemical Properties

Before embarking on spectroscopic analysis, establishing the fundamental molecular profile is a critical first step. This provides the theoretical framework against which all subsequent experimental data will be validated.

PropertyValueSource
IUPAC Name N-((2,3-dimethoxyphenyl)methyl)-1-methoxypropan-2-amine-
CAS Number 356090-87-4[3]
Molecular Formula C₁₃H₂₁NO₃[3]
Molecular Weight 239.31 g/mol [3]

Key Structural Features:

  • Aromatic System: A 1,2,3-trisubstituted benzene ring.

  • Amine Linkage: A secondary amine, which acts as a flexible linker and a key site for hydrogen bonding.

  • Aliphatic Chain: A substituted propyl chain containing a chiral center at the carbon bearing the amine.

  • Ether Groups: Three methoxy groups which influence solubility and electronic properties.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Blueprint

Causality of Choice: Mass spectrometry serves as the initial and most direct method for confirming the molecular weight of the target compound. It provides immediate validation of the elemental composition proposed by the molecular formula.

Trustworthiness through the Nitrogen Rule: The "nitrogen rule" is an intrinsic self-validation mechanism in MS. It states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[4][5][6][7] The expected molecular weight of 239 amu for C₁₃H₂₁NO₃ adheres to this rule, providing the first layer of confidence in the compound's identity.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified amine in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • Injection: Introduce the sample into the mass spectrometer via direct infusion or through a GC inlet.

  • Ionization: Utilize a standard electron ionization energy of 70 eV. This energy level is sufficient to cause reproducible fragmentation, generating a characteristic "fingerprint" for the molecule.

  • Analysis: Scan a mass-to-charge (m/z) range from 50 to 300 amu.

Expected Data and Mechanistic Interpretation

The EI-MS spectrum is expected to show a molecular ion peak (M⁺) at m/z 239. The primary fragmentation pathway for amines is α-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[5][6] This process results in the formation of a resonance-stabilized iminium cation, which is often the base peak in the spectrum.

Two primary α-cleavage pathways are possible for this molecule:

  • Pathway A: Cleavage of the bond between the benzylic carbon and the aromatic ring is highly favorable, leading to the formation of a resonance-stabilized iminium cation at m/z 100 .

  • Pathway B: Cleavage of the C-C bond within the propyl chain, leading to the formation of a stabilized benzyl-containing iminium cation at m/z 180 .

fragmentation cluster_mol Parent Molecule (m/z 239) cluster_frags Primary Fragments mol C₁₃H₂₁NO₃⁺˙ fragA Fragment A (m/z 180) mol->fragA α-cleavage (Loss of C₃H₇O radical) fragB Fragment B (m/z 100) mol->fragB α-cleavage (Loss of C₈H₉O₂ radical)

Caption: Predicted EI-MS α-cleavage pathways.

m/zProposed FragmentSignificance
239[M]⁺Molecular Ion; confirms molecular weight.
180[C₁₀H₁₄NO₂]⁺Result of α-cleavage, loss of a methoxy-propyl radical.
151[C₉H₁₁O₂]⁺2,3-dimethoxybenzyl cation (tropylium ion rearrangement).
100[C₅H₁₂NO]⁺Result of α-cleavage, loss of the dimethoxybenzyl radical.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality of Choice: IR spectroscopy is an indispensable, non-destructive technique for identifying the key functional groups within a molecule. It provides rapid confirmation of the presence of the amine, aromatic ring, and ether linkages, corroborating the structural hypothesis.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: Place a small amount (1-2 mg) of the neat liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis to subtract atmospheric H₂O and CO₂ signals.

Expected Data and Interpretation

The IR spectrum provides a distinct pattern of absorption bands corresponding to specific molecular vibrations. For a secondary amine, a single, sharp N-H stretching band is a key diagnostic feature, distinguishing it from primary amines (two bands) and tertiary amines (no N-H band).[4][5][7][8]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3350-3310N-H StretchSecondary AmineConfirms the presence of the N-H bond.[4][8]
~3050-3000C-H Stretch (sp²)Aromatic RingIndicates the presence of the benzyl group.
~2950-2850C-H Stretch (sp³)Aliphatic C-HCorresponds to CH, CH₂, and CH₃ groups.
~1600 & ~1475C=C StretchAromatic RingCharacteristic skeletal vibrations of the benzene ring.
~1250-1200C-N StretchAromatic AmineConfirms the benzyl-amine linkage.[4][8]
~1100-1050C-O StretchEther (Ar-O-CH₃)Strong absorption confirming the methoxy groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Causality of Choice: While MS and IR confirm the pieces, NMR spectroscopy assembles the puzzle. It provides unambiguous evidence of the atomic connectivity and chemical environment of every proton and carbon atom, making it the gold standard for structural elucidation. An integrated approach using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques is essential for a molecule of this complexity.

nmr_workflow H1_NMR ¹H NMR (Proton Environments & Counts) COSY COSY (H-H Connectivity) H1_NMR->COSY HMBC HMBC (Long-Range C-H Bonds) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments) HSQC HSQC (Direct C-H Bonds) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Integrated NMR analysis workflow.

¹H NMR Spectroscopy: Mapping the Proton Framework

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Record the spectrum on a 400 MHz or higher spectrometer.

  • D₂O Shake: To confirm the N-H proton, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H signal will disappear due to proton-deuterium exchange.[4][7]

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0-6.8Multiplet3HAr-H Aromatic protons on the 2,3-dimethoxybenzyl ring.
~3.88Singlet3HAr-OCHMethoxy protons at the 2-position of the ring.
~3.85Singlet3HAr-OCHMethoxy protons at the 3-position of the ring.
~3.75Singlet (AB q)2HAr-CH ₂-NDiastereotopic benzylic protons adjacent to the nitrogen.
~3.30Singlet3HN-CH(CH₃)-CH₂-OCHMethoxy protons on the aliphatic side chain.
~3.20Multiplet2HN-CH(CH₃)-CH ₂-OMethylene protons adjacent to the aliphatic ether.
~2.80Multiplet1HN-CH (CH₃)Methine proton at the chiral center.
~1.80Broad Singlet1HN-H Secondary amine proton; will disappear upon D₂O exchange.
~1.10Doublet3HN-CH(CH ₃)Methyl protons coupled to the adjacent methine proton.
¹³C NMR Spectroscopy: The Carbon Skeleton

Protocol: Acquire a broadband proton-decoupled ¹³C NMR spectrum to observe each unique carbon environment as a single line.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~152C -OCH₃ (Aromatic)Aromatic carbons directly bonded to oxygen are deshielded.
~148C -OCH₃ (Aromatic)Aromatic carbons directly bonded to oxygen are deshielded.
~132Quaternary C (Aromatic)Aromatic carbon at the junction with the benzyl group.
~124, ~120, ~110C H (Aromatic)Aromatic carbons bearing a proton.
~75-C H₂-OCH₃Aliphatic carbon bonded to oxygen is deshielded.
~60C H₃-O (Methoxy)Methoxy carbons.
~56C H₃-O (Methoxy)Methoxy carbons.
~55-C H(CH₃)-NAliphatic carbon bonded to nitrogen.
~50Ar-C H₂-NBenzylic carbon bonded to nitrogen.
~18-CH(C H₃)Aliphatic methyl carbon.
2D NMR: Confirming the Connectivity
  • COSY (Correlation Spectroscopy): Will show correlations between coupled protons. Key correlations expected: between the methine proton (~2.80 ppm) and both the methyl protons (~1.10 ppm) and the methylene protons (~3.20 ppm), confirming the structure of the aliphatic chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Will map each proton directly to the carbon it is attached to, confirming the assignments made in the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate connectivity tool. It reveals correlations between protons and carbons that are 2-3 bonds away. Key expected correlations:

    • From the benzylic protons (~3.75 ppm) to the aromatic carbons.

    • From the N-H proton (~1.80 ppm) to the benzylic carbon and the aliphatic methine carbon.

    • From the methoxy protons to their respective attached carbons.

Integrated Analytical Strategy and Conclusion

The unambiguous structural determination of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is not achieved by a single technique, but by the logical and synergistic integration of multiple analytical methods.

final_workflow Sample Purified Sample MS Mass Spectrometry (m/z 239, odd M⁺) Sample->MS IR FTIR Spectroscopy (Sec. Amine N-H, C-O) Sample->IR NMR NMR Suite (1D & 2D) Sample->NMR Data_Analysis Correlative Data Analysis MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed All data consistent

Caption: Overall logical workflow for structural analysis.

This guide has outlined a robust workflow beginning with MS to confirm the molecular formula via the nitrogen rule.[5][7] FTIR spectroscopy then provides rapid validation of key functional groups, specifically the secondary amine.[4][8] Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive, high-resolution map of the atomic framework. By following this self-validating, multi-technique protocol, researchers can possess the highest degree of confidence in the structural integrity of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine, a critical prerequisite for its meaningful application in further scientific investigation.

References

  • IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. Retrieved January 17, 2026, from [Link]

  • Cai, W. B., & Pei, J. P. (2004). Influence of solvents on IR spectrum of aromatic amines. Guang Pu Xue Yu Guang Pu Fen Xi = Guang Pu, 24(11), 1431-1434. Retrieved January 17, 2026, from [Link]

  • Infrared Spectroscopy. (2015). Illinois State University Department of Chemistry. Retrieved January 17, 2026, from [Link]

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Cai, W., & Pei, J. (2004). Influence of Solvents on IR Spectrum of Aromatic Amines. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Spectroscopy of Amines. (2023). OpenStax. Retrieved January 17, 2026, from [Link]

  • GCMS Section 6.15 - Amines. (n.d.). Whitman College. Retrieved January 17, 2026, from [Link]

  • Benzylamine 1H NMR Spectrum (HMDB0033871). (n.d.). Human Metabolome Database. Retrieved January 17, 2026, from [Link]

  • Mass Spectrometry of Amines. (2023). JoVE. Retrieved January 17, 2026, from [Link]

  • Hansen, M., et al. (2011). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 2(12), 707-715. Retrieved January 17, 2026, from [Link]

  • Im, H. S., & Bernstein, E. R. (1992). Stable Conformations of Benzylamine and N,N-Dlmethylbenzyiamlne. The Journal of Physical Chemistry, 96(22), 8807-8814. Retrieved January 17, 2026, from [Link]

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • 2,3-Dimethoxybenzylamine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • 1 H NMR of reaction of benzylamine with CO2 in acetonitrile in the presence of one equivalent of DBU. (2014). ResearchGate. Retrieved January 17, 2026, from [Link]

  • (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Al-Haiza, M. A. (2013). Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. ResearchGate. Retrieved January 17, 2026, from [Link]

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Foundational

(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine CAS 356090-87-4

An In-depth Technical Guide to (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine (CAS 356090-87-4) Introduction: Unveiling a Scaffold of Potential (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is a second...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine (CAS 356090-87-4)

Introduction: Unveiling a Scaffold of Potential

(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is a secondary amine with the CAS number 356090-87-4.[1] Its molecular structure, characterized by a dimethoxy-substituted benzyl group and a methoxy-substituted ethylamine chain, positions it as a compound of significant interest in medicinal chemistry and organic synthesis. The presence of multiple methoxy groups and a flexible amine linkage suggests the potential for specific interactions with biological targets, making it a candidate for investigation in drug discovery programs.

The N-benzyl moiety is a well-established pharmacophore, known to influence the biological activity of various compounds, including potential antimicrobial and anticancer properties.[2][3] Furthermore, substitutions on the benzyl ring and the amine side-chain can dramatically alter a molecule's affinity for specific receptors and enzymes. This guide provides a comprehensive technical overview of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine, from its synthesis and characterization to its potential biological significance, aimed at researchers and professionals in the field of drug development.

Molecular Identity and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. While extensive experimental data for this specific molecule is not widely published, its key properties can be calculated and are summarized below.

PropertyValueSource
CAS Number 356090-87-4[1]
Molecular Formula C13H21NO3[1]
Molecular Weight 239.31 g/mol [1]
IUPAC Name N-(2,3-dimethoxybenzyl)-2-methoxy-1-methylethanamine-
Canonical SMILES CC(CNCC1=C(C=CC=C1OC)OC)OC-
Calculated LogP 2.3-

Synthesis Pathway: Reductive Amination

The most logical and widely employed method for the synthesis of secondary amines like (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is reductive amination. This versatile reaction involves the formation of an imine or iminium ion from an aldehyde (or ketone) and a primary amine, followed by its reduction to the corresponding amine.

The proposed synthesis for the target molecule involves the reaction of 2,3-dimethoxybenzaldehyde with 2-methoxy-1-methylethylamine in the presence of a suitable reducing agent.

Reductive Amination Proposed Synthesis via Reductive Amination reactant1 2,3-Dimethoxybenzaldehyde intermediate Imine Intermediate reactant1->intermediate + reactant2 2-Methoxy-1-methylethylamine reactant2->intermediate product (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine intermediate->product Reduction reagent Reducing Agent (e.g., NaBH(OAc)₃) reagent->intermediate

Caption: Proposed synthetic route for (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine.

Step-by-Step Experimental Protocol (Illustrative)

The following protocol is a generalized procedure based on established methods for reductive amination. Optimization of reaction conditions may be necessary to achieve high yields and purity.

  • Reaction Setup: To a solution of 2,3-dimethoxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 2-methoxy-1-methylethylamine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The choice of this reagent is critical as it is selective for the reduction of imines in the presence of aldehydes.

  • Reaction Progression: Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC analysis.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product.

Analytical Characterization

Unequivocal structural confirmation and purity assessment are paramount. A combination of spectroscopic techniques is recommended for the comprehensive characterization of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine.

Analytical Workflow Analytical Characterization Workflow Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (GC-MS or LC-MS) Start->MS FTIR FTIR Spectroscopy Start->FTIR Purity Purity Assessment (HPLC) Start->Purity Final Structural Confirmation & Purity Data NMR->Final MS->Final FTIR->Final Purity->Final

Caption: A typical workflow for the analytical characterization of the target compound.

  • ¹H NMR Spectroscopy: Proton NMR will provide detailed information about the electronic environment of the hydrogen atoms. Expected signals would include aromatic protons from the dimethoxybenzyl group, singlets for the methoxy groups, and aliphatic signals for the ethylamine backbone.

  • ¹³C NMR Spectroscopy: Carbon NMR will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy will identify the functional groups present in the molecule, such as C-H (aromatic and aliphatic), C-N, and C-O stretches.

Potential Biological Activities and Research Applications

While no specific biological data for (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine has been found, the structural motifs present in the molecule allow for informed hypotheses regarding its potential applications.

  • CNS Activity: The N-benzylphenethylamine scaffold is a core component of many psychoactive compounds. For instance, the N-(2-methoxy)benzyl group is a key feature of the potent hallucinogenic 25-NBOMe series of drugs, which are derivatives of the 2C family of phenethylamines.[4] This suggests that the title compound could be investigated for its potential interactions with serotonin receptors or other CNS targets.

  • Antimicrobial and Anticancer Potential: N-benzyl derivatives have been explored for their antimicrobial and anticancer activities.[3][5] The specific substitution pattern of the dimethoxybenzyl and methoxyethyl groups could confer novel activities in these areas.

  • Synthetic Intermediate: This compound can serve as a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents and materials.[2] The secondary amine provides a reactive site for further functionalization.

Biological Investigation Potential Areas of Biological Investigation Core (2,3-Dimethoxy-benzyl)- (2-methoxy-1-methyl-ethyl)-amine CNS CNS Receptor Binding Assays (e.g., Serotonin Receptors) Core->CNS Antimicrobial Antimicrobial Susceptibility Testing (Bacteria, Fungi) Core->Antimicrobial Anticancer Cytotoxicity Assays (Cancer Cell Lines) Core->Anticancer Intermediate Use as a Scaffold for Further Synthesis Core->Intermediate

Caption: Potential research applications for the title compound.

Safety and Handling

As with any chemical compound, (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine should be handled with appropriate safety precautions in a well-ventilated laboratory setting. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for structurally related compounds such as 2,3-dimethoxybenzylamine, which indicates potential for skin and eye irritation.[6]

Conclusion

(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine represents a chemical entity with considerable potential, primarily as a scaffold for the development of novel therapeutic agents or as a versatile synthetic intermediate. Its synthesis via reductive amination is straightforward, and its structure can be definitively characterized using standard analytical techniques. Future research should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its biological activities, particularly in the areas of neuroscience, oncology, and infectious diseases.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for "Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF". Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78106, 2,3-Dimethoxybenzylamine. Retrieved from [Link]

  • Zuba, D., Sekuła, K., & Buczek, A. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Forensic Sciences, 58(1), 199-210.
  • Chen, H., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(21), 9015-9029.
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  • MDPI. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Molecules, 29(11), 2589.
  • MDPI. (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(3), 25.
  • MDPI. (2023). Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3-d]oxazol-2-amines. Molecules, 28(13), 5081.
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  • ResearchGate. (2025). Bioactive compounds that are based on N-Benzyl cyclo-tertiary amines as.... Retrieved from [Link]

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  • LookChem. (n.d.). Cas 102503-23-1,N-(2,4-DIMETHOXYBENZYL)-N-METHYLAMINE. Retrieved from [Link]

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Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine

Abstract The journey of a novel chemical entity from laboratory discovery to clinical application is fundamentally governed by its physicochemical properties. These characteristics dictate how a molecule will behave in b...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a novel chemical entity from laboratory discovery to clinical application is fundamentally governed by its physicochemical properties. These characteristics dictate how a molecule will behave in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth framework for the characterization of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine, a secondary amine with structural motifs relevant to medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this document serves as both a repository of known and predicted properties and a detailed methodological guide for their empirical determination. We present standardized protocols, the rationale behind experimental choices, and the interpretation of these properties within the context of drug discovery, adhering to the highest standards of scientific integrity.

Introduction and Molecular Identity

(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is a chemical entity featuring a substituted benzyl group and a methoxy-containing alkyl chain linked by a secondary amine. The amine is basic, the aromatic ring and alkyl chain confer lipophilicity, and the three ether oxygens provide polar, hydrogen-bond accepting features. Understanding the interplay of these functional groups is critical for predicting its behavior.

A molecule's therapeutic potential is inextricably linked to its physicochemical profile. Properties such as solubility, lipophilicity (LogP), and ionization state (pKa) are foundational parameters that influence every stage of the drug development pipeline, from formulation to bioavailability and target engagement. This guide will systematically explore these key attributes.

Table 1: Molecular Identifiers for (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine

IdentifierValueSource
IUPAC Name N-(2,3-dimethoxybenzyl)-1-methoxypropan-2-amineN/A
CAS Number 356090-87-4[1]
Molecular Formula C₁₃H₂₁NO₃[1]
Molecular Weight 239.31 g/mol [1]
Canonical SMILES CC(COC)NCC1=C(C=CC=C1OC)OCN/A
Chemical Structure Chemical structure of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amineN/A

Predicted Physicochemical Properties and Drug-Likeness

In the absence of extensive experimental data, computational models and established principles like Lipinski's Rule of Five provide a valuable preliminary assessment of a compound's potential as an orally bioavailable drug.[2][3][4] This rule of thumb evaluates drug-likeness based on molecular size, lipophilicity, and hydrogen bonding capacity.[4][5][6]

Table 2: Predicted Physicochemical and Drug-Likeness Profile

PropertyPredicted ValueLipinski's Rule of 5 GuidelineStatusSignificance in Drug Development
Molecular Weight 239.31 g/mol < 500 DaltonsPass Influences diffusion and absorption across membranes.[2][3]
LogP (Octanol/Water) ~1.7 - 2.5< 5Pass Measures lipophilicity; critical for membrane permeability and solubility.[2]
Hydrogen Bond Donors 1 (from the N-H group)≤ 5Pass Affects solubility and membrane permeation.[3][4]
Hydrogen Bond Acceptors 4 (3x Oxygen, 1x Nitrogen)≤ 10Pass Influences solubility and interactions with biological targets.[3][4]
Topological Polar Surface Area (TPSA) 47.7 Ų< 140 Ų (General); < 90 Ų (CNS)Pass Predicts cell permeability and blood-brain barrier penetration.[7][8][9]

Note: LogP and TPSA values are estimates based on calculations for structurally similar compounds and common fragment-based prediction models. The LogP for the parent 2,3-dimethoxybenzylamine is 1.16, and similar secondary amines show values in this range.[10][11] The TPSA is calculated based on the sum of contributions from polar atoms (N, O) and their attached hydrogens.[8][12]

Based on this preliminary analysis, the compound exhibits a favorable "drug-like" profile, violating none of Lipinski's rules and possessing a TPSA value that suggests good potential for cell membrane permeation.[7][8]

Experimental Determination of Key Physicochemical Properties

The following sections detail the authoritative, field-proven methodologies for empirically determining the most critical physicochemical properties.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

Expertise & Rationale: The partition coefficient (LogP) is the measure of a compound's differential solubility in a biphasic system of n-octanol and water, representing lipid and aqueous environments, respectively.[13][14] It is a cornerstone parameter for predicting ADME properties. The Shake-Flask method, outlined in OECD Guideline 107, is the gold-standard technique for its direct measurement.[13][14][15] Its trustworthiness comes from the direct measurement of the compound's concentration in both phases at equilibrium, providing a definitive value rather than an estimation.

Experimental Protocol: OECD 107 Shake-Flask Method

  • Preparation of Phases: Prepare n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4, to determine the distribution coefficient, LogD) and mutually saturate them by stirring together for 24 hours, followed by a 24-hour separation period. This step is critical to prevent volume changes during the experiment.

  • Test Substance Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble. The final concentration should not exceed 0.01 mol/L.[14]

  • Partitioning: In a suitable vessel, add the saturated n-octanol, saturated water/buffer, and the stock solution. Three different octanol-to-water volume ratios should be tested in duplicate (e.g., 1:1, 2:1, 1:2).[15]

  • Equilibration: Agitate the vessels at a constant temperature (e.g., 25 ± 1°C) until equilibrium is reached.[13] This can take several hours. A preliminary test can determine the necessary time.

  • Phase Separation: Centrifuge the vessels to ensure a clean and complete separation of the two phases.[13][15]

  • Quantification: Carefully sample a precise volume from both the n-octanol and aqueous phases. Determine the concentration of the test substance in each sample using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate the partition coefficient (P) for each run as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final LogP is the base-10 logarithm of the average P value. The resulting values from the different runs should be within ± 0.3 log units.[15]

Diagram 1: Experimental Workflow for LogP Determination A visual representation of the OECD 107 Shake-Flask method.

LogP_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis p1 Saturate n-Octanol and Water p2 Prepare Stock Solution of Compound e1 Combine Phases & Stock Solution p2->e1 e2 Shake to Equilibrate e1->e2 e3 Centrifuge to Separate Phases e2->e3 a1 Sample Aqueous & Octanol Layers e3->a1 a2 Quantify Concentration (e.g., HPLC) a1->a2 a3 Calculate LogP: log([C]octanol/[C]aq) a2->a3

Ionization Constant (pKa)

Expertise & Rationale: The pKa is the pH at which a molecule is 50% ionized. For a basic compound like (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine, the pKa dictates its charge state across the physiological pH range, profoundly affecting its solubility, membrane permeability, and receptor binding.[16][17] Potentiometric titration is a highly accurate and reliable method for pKa determination.[17][18] It works by monitoring pH changes as a titrant of known concentration is added to the sample, with the inflection point of the resulting curve revealing the pKa.[17][18]

Experimental Protocol: Potentiometric Titration

  • System Calibration: Calibrate the pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurement across the titration range.[18]

  • Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent. For compounds with low water solubility, a co-solvent system (e.g., methanol-water) can be used, and the aqueous pKa is then determined by extrapolation.[19] The final concentration should be around 1 mM.[18] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[18]

  • Titration Setup: Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25.0 ± 0.5°C). Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved CO₂, which can interfere with the titration of bases.[18][19]

  • Titration of a Base:

    • First, titrate the solution with a standardized acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure the amine is fully protonated.

    • Next, titrate the acidified solution with a standardized base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[18]

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize at each point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is most accurately found by calculating the first derivative of the titration curve (ΔpH/ΔV); the peak of the derivative curve indicates the equivalence point.

Diagram 2: Relationship between pH, pKa, and Ionization Illustrates the ionization state of a basic amine relative to pH.

pKa_Concept cluster_pH pH Scale cluster_species Dominant Molecular Species (BH⁺ ⇌ B + H⁺) Low pH (Acidic) Low pH (Acidic) pKa pKa protonated Protonated (BH⁺) Cationic, More Soluble Low pH (Acidic)->protonated pH < pKa High pH (Basic) High pH (Basic) 50% Protonated (BH⁺)\n50% Neutral (B) 50% Protonated (BH⁺) 50% Neutral (B) pKa->50% Protonated (BH⁺)\n50% Neutral (B) neutral Neutral (B) Lipophilic, Less Soluble High pH (Basic)->neutral pH > pKa

Aqueous Solubility

Expertise & Rationale: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Low solubility is a major hurdle in drug development. The "Flask Method" described in OECD Guideline 105 is a robust method for determining the solubility of compounds where it is expected to be above 10 mg/L.[20][21][22] The method's reliability stems from allowing the system to reach true thermodynamic equilibrium between the solid compound and the solution.

Experimental Protocol: OECD 105 Flask Method

  • Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.[20][22]

  • Equilibration: Add an excess amount of the solid test substance to a flask containing a known volume of water (or buffer of a specific pH, as solubility is often pH-dependent for ionizable compounds).

  • Agitation: Agitate the flask in a constant temperature bath (e.g., 25°C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The chosen time should be longer than that determined in the preliminary test.

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the excess solid, use centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: Analyze the clear, saturated solution using a validated analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of the dissolved substance.

  • Reporting: The aqueous solubility is reported as mass per unit volume (e.g., mg/L or µg/mL) at the specified temperature and pH.

Conclusion and Implications for Drug Development

The physicochemical profile of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine, as predicted by computational methods and established principles, suggests it is a promising candidate from a "drug-likeness" perspective. Its molecular weight, hydrogen bonding capacity, and TPSA fall well within the accepted ranges for orally bioavailable drugs. However, these are only predictions.

The true characterization relies on the rigorous, empirical determination of its core properties. The protocols detailed in this guide for LogP, pKa, and aqueous solubility represent the authoritative standards required in a research and development setting. The basic amine functionality predicts a pKa in the physiological range, making its solubility and lipophilicity pH-dependent. This is a critical consideration for formulation and predicting its behavior in the variable pH environments of the gastrointestinal tract. By executing these validated experimental workflows, researchers can generate the robust and reliable data necessary to make informed decisions, optimize lead compounds, and ultimately increase the probability of success in the complex journey of drug development.

References

  • Lipinski, C. A. (1997). Lipinski's Rule of 5. Zenovel. [Online]. Available: [Link]

  • bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. bioaccessla.com. [Online]. Available: [Link]

  • Wikipedia contributors. (2024). Lipinski's rule of five. Wikipedia. [Online]. Available: [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. [Online]. Available: [Link]

  • Wikipedia contributors. (2024). Polar surface area. Wikipedia. [Online]. Available: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Online]. Available: [Link]

  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. [Online]. Available: [Link]

  • Grokipedia. (n.d.). Polar surface area. [Online]. Available: [Link]

  • Shkembar, A., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances.
  • Ertl, P. (2011). What has polar surface area ever done for drug discovery? Future Medicinal Chemistry, 3(4), 469-84. [Online]. Available: [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Online]. Available: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Online]. Available: [Link]

  • Open Education Alberta. (n.d.). Topological polar surface area – An ABC of PK/PD. [Online]. Available: [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Online]. Available: [Link]

  • Ertl, P. (2011). What has polar surface area ever done for drug discovery? Future Medicinal Chemistry. [Online]. Available: [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Online]. Available: [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD iLibrary. [Online]. Available: [Link]

  • OECD. (2009). OECD Guidelines for Testing Chemicals. [Online]. Available: [Link]

  • Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. [Online]. Available: [Link]

  • Eugene-Osoikhia, T. T., & Emesiani, M. C. (2020). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. Journal of Chemical Society of Nigeria, 45(3).
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  • Takács-Novák, K., et al. (2013). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 123-128.
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Foundational

An In-depth Technical Guide to (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine, a substituted secondary amine with potential applications in pharmaceutical and chemical research. This d...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine, a substituted secondary amine with potential applications in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a detailed synthetic protocol, and robust analytical methodologies for its characterization.

Core Molecular Attributes

(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is a chemical compound with the following key identifiers:

PropertyValueSource
Molecular Formula C13H21NO3[1]
Molecular Weight 239.31 g/mol [1]
CAS Number 356090-87-4[1]

The structural formula, depicted below, reveals a benzyl group substituted with two methoxy groups at the 2 and 3 positions, linked via a secondary amine to a 2-methoxy-1-methyl-ethyl moiety.

G start Start: 2,3-Dimethoxybenzaldehyde & (2-Methoxy-1-methyl-ethyl)-amine imine Imine Formation (DCM, RT, 30 min) start->imine reduction Reduction with STAB (DCM, RT, 2-4h) imine->reduction workup Aqueous Workup (NaHCO3, Brine) reduction->workup purification Column Chromatography (Silica, Hexane/EtOAc) workup->purification product Pure Product: (2,3-Dimethoxy-benzyl)- (2-methoxy-1-methyl-ethyl)-amine purification->product

Sources

Exploratory

A Comprehensive Guide to the Spectroscopic Characterization of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine

This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and characterization of the novel amine, (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-am...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and characterization of the novel amine, (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine (CAS No. 356090-87-4). Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and data interpretation strategies detailed herein are grounded in established scientific principles and best practices in analytical chemistry.

Molecular Structure and Its Spectroscopic Implications

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is a secondary amine featuring a 2,3-dimethoxybenzyl group and a 2-methoxy-1-methylethyl substituent attached to the nitrogen atom. This unique combination of aromatic and aliphatic moieties with multiple methoxy groups gives rise to a distinct spectroscopic fingerprint.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample solvent in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) dissolve->solvent tms Add TMS as internal standard solvent->tms tube Transfer to a 5 mm NMR tube tms->tube instrument Place tube in NMR spectrometer (e.g., 400 MHz) tube->instrument shim Shim the magnetic field instrument->shim acquire Acquire the ¹H NMR spectrum shim->acquire fourier Fourier transform the FID acquire->fourier phase Phase correct the spectrum fourier->phase baseline Apply baseline correction phase->baseline integrate Integrate the signals baseline->integrate calibrate Calibrate to TMS (0.00 ppm) integrate->calibrate

Figure 2: Workflow for acquiring a ¹H NMR spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number and types of carbon atoms present.

Predicted ¹³C NMR Spectrum
Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-O (2C)145 - 155
Aromatic C-H (3C)110 - 125
Aromatic C-C (1C)125 - 135
Benzyl CH₂~50
Methoxy (aromatic, 2x OCH₃)55 - 60
CH-N~55
CH₂-O (aliphatic)~75
Methoxy (aliphatic, OCH₃)~58
CH₃ (aliphatic)~15
Rationale for Predictions
  • Aromatic Carbons: The carbons attached to the electron-donating methoxy groups will be the most downfield in the aromatic region. The protonated aromatic carbons will appear further upfield.

  • Aliphatic Carbons: The chemical shifts of the aliphatic carbons are influenced by the electronegativity of the atoms they are bonded to. The carbon attached to the oxygen (CH₂-O) will be the most downfield among the aliphatic signals. The methyl carbon will be the most upfield.

Experimental Protocol for ¹³C NMR

The protocol is similar to that for ¹H NMR, with the primary difference being the longer acquisition times required due to the lower natural abundance of ¹³C. A proton-decoupled experiment is typically performed to simplify the spectrum to a series of singlets.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (secondary amine)3300 - 3500Weak to Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium to Strong
C=C Stretch (aromatic)1450 - 1600Medium
C-N Stretch1020 - 1250Medium
C-O Stretch (ether)1000 - 1300Strong
Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place Place a small drop of the neat liquid sample crystal onto the ATR crystal place->crystal background Collect a background spectrum crystal->background acquire Collect the sample spectrum background->acquire correct Perform ATR correction acquire->correct label_peaks Label significant absorption bands correct->label_peaks

Figure 3: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine (C₁₃H₂₁NO₃) is 239.31 g/mol . A prominent molecular ion peak at m/z = 239 is expected in the mass spectrum.

  • Key Fragmentation Patterns:

    • Benzylic Cleavage: Cleavage of the C-C bond between the benzyl CH₂ and the aromatic ring is a common fragmentation pathway for benzylamines. This would result in a fragment at m/z = 151, corresponding to the dimethoxybenzyl cation. This is often the base peak.

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom can also occur. This could lead to fragments corresponding to the loss of a methyl group or a methoxymethyl group from the aliphatic side chain.

Conclusion

The comprehensive spectroscopic analysis of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine, employing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for its structural confirmation. The predicted data, based on established principles and comparison with related compounds, serves as a reliable guide for researchers. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, enabling unambiguous characterization of this novel compound.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Foundational

The Multifaceted Biological Potential of Dimethoxybenzyl Compounds: A Technical Guide for Drug Discovery and Development

Introduction: The Versatility of the Dimethoxybenzyl Scaffold Dimethoxybenzyl compounds, a class of organic molecules characterized by a benzene ring substituted with two methoxy groups and a benzyl moiety, have emerged...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Dimethoxybenzyl Scaffold

Dimethoxybenzyl compounds, a class of organic molecules characterized by a benzene ring substituted with two methoxy groups and a benzyl moiety, have emerged as a promising scaffold in medicinal chemistry. These compounds, found in various natural products and also accessible through synthetic routes, exhibit a remarkable breadth of biological activities. The position of the methoxy groups on the benzene ring significantly influences their physicochemical properties and, consequently, their pharmacological effects. This guide provides an in-depth exploration of the diverse biological potential of dimethoxybenzyl compounds, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and discuss the synthesis of these versatile molecules, offering a comprehensive resource for researchers and professionals in drug discovery and development.

I. Anticancer Activity: Targeting Key Oncogenic Pathways

Several dimethoxybenzyl derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and inhibition of critical cell signaling pathways involved in tumor growth and proliferation.[1][2]

A. Mechanism of Action: Disrupting Cancer Cell Proliferation and Survival

A key mechanism underlying the anticancer effects of certain dimethoxybenzyl compounds is the modulation of the PI3K/Akt/mTOR signaling pathway . This pathway is frequently overactivated in many cancers, promoting cell growth, proliferation, and survival.[3] For instance, the marine-derived compound 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) has been shown to suppress the proliferation of human glioblastoma cells by decreasing the levels of PI3-kinase, Akt, and mTOR.[3] This inhibition leads to a reduction in cancer cell growth.

Furthermore, DHMBA has been observed to induce apoptosis, or programmed cell death, in glioblastoma cells by increasing the levels of caspase-3 and cleaved caspase-3.[3] This is complemented by an increase in the expression of tumor suppressor proteins such as p53, p21, and Rb, which act to halt the cell cycle and promote apoptosis.[3]

The following diagram illustrates the proposed mechanism of action for the anticancer activity of DHMBA:

DHMBA 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) EGFR EGF Receptor DHMBA->EGFR Inhibits PI3K PI3K DHMBA->PI3K Akt Akt DHMBA->Akt mTOR mTOR DHMBA->mTOR p53 p53 DHMBA->p53 p21 p21 DHMBA->p21 Rb Rb DHMBA->Rb Caspase3 Caspase-3 DHMBA->Caspase3 EGFR->PI3K PI3K->Akt Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest p21->CellCycleArrest Rb->CellCycleArrest Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed anticancer mechanism of DHMBA in glioblastoma cells.

B. Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

A fundamental step in evaluating the anticancer potential of dimethoxybenzyl compounds is to determine their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dimethoxybenzyl compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

II. Anti-Inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Dimethoxybenzyl compounds have demonstrated promising anti-inflammatory effects by targeting key mediators of the inflammatory response.

A. Mechanism of Action: Inhibition of Pro-Inflammatory Pathways

The anti-inflammatory activity of several dimethoxybenzyl derivatives is linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).

For example, certain methoxy derivatives of trans-2,3-diaryl-2,3-dihydrobenzofurans have been shown to inhibit the NF-κB pathway in U937 cells.[4] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS).[4]

The following diagram illustrates the general mechanism of NF-κB inhibition by anti-inflammatory compounds:

cluster_0 Cytoplasm cluster_1 Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex InflammatoryStimuli->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatoryGenes Pro-inflammatory Gene Expression AntiInflammatoryCompound Dimethoxybenzyl Compound AntiInflammatoryCompound->IKK Inhibits

Sources

Exploratory

The Serotonin System and the Rise of N-Benzylphenethylamines: A Technical Guide to Receptor Affinity and Functional Assessment

Foreword: Beyond Simple Affinity – A Paradigm Shift in Serotonin Receptor Agonism For decades, the phenethylamine scaffold has been a cornerstone in the exploration of the serotonin (5-HT) system, providing a versatile t...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond Simple Affinity – A Paradigm Shift in Serotonin Receptor Agonism

For decades, the phenethylamine scaffold has been a cornerstone in the exploration of the serotonin (5-HT) system, providing a versatile template for designing ligands targeting the 5-HT₂ family of receptors (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ₒ).[1] These receptors, particularly the 5-HT₂ₐ subtype, are implicated in a vast array of physiological and cognitive processes and are the primary targets for a diverse range of therapeutics and research chemicals.[1][2] Historically, structure-activity relationship (SAR) studies focused on substitutions on the phenyl ring, leading to the well-known "2C-x" series. A prevailing dogma held that N-alkylation of the primary amine was detrimental to activity.[3]

This understanding was fundamentally challenged by the discovery that adding a specific, bulky substituent—an N-benzyl group—to the phenethylamine backbone did not hinder but instead dramatically amplified affinity and potency, giving rise to the N-benzylphenethylamine (NBOMe) class.[2][3] Compounds like 25I-NBOMe (N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine) exhibit subnanomolar affinity for the 5-HT₂ₐ receptor, a potency increase of over an order of magnitude compared to its non-benzylated counterpart, 2C-I.[4][5][6] This discovery opened a new frontier in ligand design, prompting a deeper investigation into the molecular determinants governing this "superpotency."

This guide provides a technical and in-depth exploration of the serotonin receptor affinity of N-benzylphenethylamines. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but the causal logic behind the methodologies. We will dissect the intricate structure-activity relationships, delve into the molecular interactions at the receptor level, and provide field-tested, self-validating protocols for the accurate determination of binding affinity and functional activity.

The Core Directive: Unpacking the Structure-Activity Relationships (SAR)

The remarkable potency of the NBOMe class is not an accident of chemistry but the result of specific structural synergies. Understanding these relationships is critical for the rational design of novel ligands with desired affinity and selectivity profiles.

The N-Benzyl Moiety: The Key to Superpotency

The addition of an N-arylmethyl group is the single most important structural feature defining the NBOMe class, responsible for affinity increases of up to 300-fold over simpler N-alkyl homologs.[7] This enhancement is not merely due to increased lipophilicity. Molecular docking studies and site-directed mutagenesis experiments have revealed a crucial interaction. The N-benzyl group is hypothesized to occupy a secondary binding pocket, interacting with specific amino acid residues, notably Phenylalanine 339 (Phe339, position 6.51) in the human 5-HT₂ₐ receptor.[6][7] Mutation of this residue leads to a dramatic loss of affinity and potency for N-benzyl analogs, while having little effect on traditional phenethylamine agonists, providing strong evidence for this binding hypothesis.[7]

Decoding the Benzyl Ring: Positional Isomerism Matters

The substitution pattern on the N-benzyl ring itself is a critical determinant of affinity and function.

  • Ortho and Meta Positions: Substitutions at the ortho- (2-) or meta- (3-) positions of the benzyl ring generally enhance affinity.[8][9] The N-(2-methoxybenzyl) substituent, the namesake of the "NBOMe" series, is particularly effective for potent 5-HT₂ₐ activation.[10] Similarly, an N-(2-hydroxybenzyl) group can confer high functional activity.[3][11]

  • Para Position: In stark contrast, substitution at the para- (4-) position of the benzyl ring consistently results in reduced affinity.[8][9] For example, rearranging the ortho-methoxy group of 25I-NBOMe to the para-position (25I-NB4OMe) abolishes its activity in vivo.[2]

The Phenethylamine Core: The Foundation of 5-HT₂ Selectivity

While the N-benzyl group confers potency, the foundational phenethylamine scaffold dictates the general selectivity for the 5-HT₂ receptor family.[3] The classic 2,5-dimethoxy substitution pattern on the phenethylamine ring is a well-established motif for targeting 5-HT₂ receptors.[2] The substituent at the 4-position (e.g., Iodo in 2C-I, Bromo in 2C-B) further modulates affinity and efficacy, a relationship that is largely preserved in their N-benzylated derivatives.[2]

The interplay between these structural elements allows for fine-tuning of the pharmacological profile. For instance, while most NBOMe compounds are potent agonists at 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ₒ receptors, achieving high selectivity between these subtypes remains a challenge.[11][12] However, specific substitutions have yielded compounds with impressive selectivity, such as a 100-fold binding preference and over 400-fold functional selectivity for the 5-HT₂ₐ receptor in certain analogs.[2][13]

Experimental Characterization: A Methodological Guide

The quantification of a ligand's interaction with its target receptor is a two-part process: first, determining its physical binding affinity (how tightly it binds), and second, assessing its functional activity (what happens after it binds). The following sections provide detailed, field-proven protocols designed for robustness and reproducibility.

Part A: Determining Binding Affinity via Radioligand Competition Assay

The radioligand binding assay is the gold standard for measuring the affinity of a test compound for a receptor.[14] The principle is straightforward: a radiolabeled ligand with known high affinity for the receptor is allowed to bind. A non-radiolabeled "test" compound is then introduced at increasing concentrations to compete for the binding sites. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, from which the equilibrium dissociation constant (Kᵢ) can be calculated.

This protocol is a self-validating system for determining the Kᵢ of N-benzylphenethylamines at the human 5-HT₂ₐ receptor expressed in HEK293 cells.

I. Materials & Reagents

  • Receptor Source: Frozen cell membranes from HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

  • Radioligand: [³H]Ketanserin (Specific Activity: 40-60 Ci/mmol). A selective 5-HT₂ₐ antagonist radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding (NSB) Determinator: Mianserin (10 µM final concentration).

  • Test Compounds: N-benzylphenethylamine analogs dissolved in 100% DMSO (stock solutions).

  • Filtration Plate: 96-well glass fiber filter plate (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI) for at least 2 hours to reduce non-specific binding of the radioligand to the filter.[7][15]

  • Scintillation Cocktail: Betaplate Scint or equivalent.

  • Equipment: 96-well plate harvester, liquid scintillation counter (e.g., MicroBeta TriLux).

II. Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Filtration & Analysis cluster_data Data Processing P1 Thaw & Homogenize Receptor Membranes in Assay Buffer P2 Prepare Serial Dilutions of Test Compounds (11-point curve) P3 Prepare Radioligand Working Solution ([³H]Ketanserin at ~2x Kd) P4 Prepare Controls: Total Binding (Buffer) NSB (Mianserin) A1 Add to 96-well Plate: 1. 50 µL Test Compound/Control 2. 50 µL Radioligand 3. 150 µL Membranes P4->A1 A2 Incubate with Agitation 60 min @ 30°C A1->A2 F1 Rapidly Filter Plate Contents using Vacuum Harvester A2->F1 F2 Wash Filters 4x with Ice-Cold Wash Buffer F1->F2 F3 Dry Filter Plate 30-60 min @ 50°C F2->F3 F4 Add Scintillation Cocktail & Count Radioactivity (CPM) F3->F4 D1 Calculate Specific Binding: Total CPM - NSB CPM F4->D1 D2 Plot % Specific Binding vs. log[Test Compound] D1->D2 D3 Fit Sigmoidal Curve (Non-linear regression) to determine IC₅₀ D2->D3 D4 Calculate Kᵢ using Cheng-Prusoff Equation D3->D4

Caption: Radioligand Competition Binding Assay Workflow.

III. Step-by-Step Methodology

  • Membrane Preparation: On the day of the assay, thaw the receptor membrane aliquot on ice. Homogenize the membranes in ice-cold Assay Buffer to ensure a uniform suspension. Determine the protein concentration using a standard method (e.g., BCA assay). Dilute the membrane preparation to a final concentration that yields sufficient signal (typically 50-120 µg protein per well).[7]

  • Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 µL.[7]

    • To each well, add 50 µL of the appropriate solution: Assay Buffer for "Total Binding" wells, 10 µM Mianserin for "Non-Specific Binding (NSB)" wells, or the serially diluted test compound for competition wells.

    • Next, add 50 µL of the [³H]Ketanserin working solution to all wells. The concentration should be at or near the Kₔ of the radioligand (typically 1-2 nM) to ensure sensitive competition.[12]

    • Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to all wells.

  • Incubation: Seal the plate and incubate for 60 minutes at 30°C with gentle agitation.[7] This allows the binding reaction to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the PEI-soaked GF/C filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Immediately wash the filters four times with 200 µL of ice-cold Wash Buffer to remove any unbound radioligand trapped in the filter matrix.[7]

  • Drying and Counting: Dry the filter plate for 30-60 minutes at 50°C.[7][15] Once dry, add scintillation cocktail to each well and count the radioactivity in a liquid scintillation counter.

IV. Data Analysis & Trustworthiness

  • Self-Validation: A robust assay should have a high signal-to-noise ratio. The "Total Binding" counts should be at least 10-fold higher than the "Non-Specific Binding" counts.

  • IC₅₀ Determination: Subtract the average NSB counts (in Counts Per Minute, CPM) from all other wells to determine specific binding. Convert specific binding values to a percentage, where 100% is the specific binding in the absence of a competitor. Plot the percent specific binding against the logarithm of the test compound concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀.

  • Kᵢ Calculation: The IC₅₀ is dependent on the concentration of radioligand used. To determine the intrinsic affinity constant (Kᵢ) of the test compound, use the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kₔ is the dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).

Part B: Assessing Functional Activity via Calcium Mobilization Assay

N-benzylphenethylamines are potent agonists, and their binding to the 5-HT₂ₐ receptor initiates a signaling cascade. The 5-HT₂ₐ receptor is canonically coupled to the Gαq/11 G-protein.[16][17] Agonist binding causes Gαq/11 to activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[9][17][18] This transient increase in cytosolic Ca²⁺ is a direct measure of receptor activation and can be quantified using calcium-sensitive fluorescent dyes.

// Nodes Ligand [label="NBOMe Agonist", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="5-HT₂ₐ Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Gq [label="Gαq/G₁₁", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP₂", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP₃", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum (ER)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca [label="Ca²⁺ Release", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Response", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ligand -> Receptor [label="Binds"]; Receptor -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to\nIP₃ Receptor"]; ER -> Ca; DAG -> PKC [label="Activates"]; Ca -> Response; PKC -> Response; }

Caption: 5-HT₂ₐ Receptor Gq/₁₁ Signaling Pathway.

This protocol measures agonist-induced calcium flux in real-time using a 96-well plate format and a fluorescent plate reader (e.g., FlexStation 3).

I. Materials & Reagents

  • Cells: HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

  • Culture Medium: Standard DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin.

  • Assay Plate: 96-well, black-walled, clear-bottom microplate.

  • Coating Solution: 0.01% Poly-L-lysine.[8]

  • Loading Buffer: Calcium-sensitive fluorescent dye kit (e.g., FLIPR Calcium 5 Assay Kit), prepared according to the manufacturer's instructions in serum-free medium. Probenecid may be required to prevent dye leakage from certain cell lines.[8]

  • Test Compounds: N-benzylphenethylamine analogs prepared as 5x final concentration stocks in serum-free medium.

  • Control Agonist: Serotonin (5-HT) for establishing a reference full-agonist response.

  • Equipment: Fluorescent plate reader with an integrated fluidics module (e.g., FlexStation 3).

II. Experimental Workflow

G cluster_prep Cell Preparation (Day 1) cluster_assay Assay Execution (Day 2) cluster_data Data Analysis P1 Coat 96-well Plate with Poly-L-lysine P2 Seed 50,000 cells/well P1->P2 P3 Incubate Overnight (37°C, 5% CO₂) P2->P3 A1 Aspirate Medium A2 Load Cells with Calcium Dye Buffer A1->A2 A3 Incubate 1-2 hours (37°C, protected from light) A2->A3 A4 Place Cell Plate & Compound Plate in Plate Reader (e.g., FlexStation) A3->A4 A5 Measure Baseline Fluorescence, then Inject Compound & Measure Kinetic Response (RFU) A4->A5 D1 Determine Max RFU - Min RFU for each well D2 Normalize data to % of max 5-HT response D1->D2 D3 Plot % Response vs. log[Agonist] D2->D3 D4 Fit Sigmoidal Curve to determine EC₅₀ and Eₘₐₓ D3->D4

Caption: Calcium Mobilization Functional Assay Workflow.

III. Step-by-Step Methodology

  • Cell Seeding (Day 1):

    • Coat a 96-well black-walled, clear-bottom plate with Poly-L-lysine solution for 30-60 minutes at 37°C.[8]

    • Aspirate the coating solution and seed ~50,000 cells per well in 100 µL of culture medium.[8]

    • Incubate overnight to allow cells to form a confluent monolayer.

  • Dye Loading (Day 2):

    • Aspirate the culture medium from the cell plate.

    • Add 100 µL of the prepared calcium dye loading buffer to each well.[8]

    • Incubate the plate for 1-2 hours at 37°C, protected from light, to allow for dye uptake.[8]

  • Measurement:

    • Program the fluorescent plate reader to perform a kinetic read. Set the excitation/emission wavelengths appropriate for the dye (e.g., 485 nm Ex / 525 nm Em for Fluo-4 based dyes).

    • The instrument will first read a baseline fluorescence for ~15-20 seconds.

    • The integrated fluidics module will then automatically inject 25 µL of the 5x test compound from the compound plate into the corresponding wells of the cell plate.

    • The instrument continues to read the fluorescence kinetically for another 90-120 seconds to capture the peak calcium response.

  • Data Analysis & Trustworthiness:

    • EC₅₀ Determination: The output is a measure of Relative Fluorescence Units (RFU). For each well, calculate the maximum change in fluorescence (Peak RFU - Baseline RFU).

    • Self-Validation: Include a positive control (a saturating concentration of 5-HT) and a negative control (buffer only). The positive control response should be robust and significantly above the baseline noise of the negative control.

    • Normalization: Normalize the data as a percentage of the response to the maximal concentration of the reference agonist (5-HT).

    • Curve Fitting: Plot the normalized response against the logarithm of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum possible effect of the compound relative to the full agonist).

Quantitative Data Summary: A Comparative Overview

The following tables summarize the binding affinity (Kᵢ) and functional potency (EC₅₀) for a selection of prototypical N-benzylphenethylamines at key serotonin receptors. This data allows for direct comparison of the impact of structural modifications.

Table 1: Binding Affinities (Kᵢ, nM) of N-Benzylphenethylamines at Serotonin Receptors

Compound4-SubstituentN-Benzyl Substituent5-HT₂ₐ Kᵢ (nM)5-HT₂ₒ Kᵢ (nM)5-HT₂ₑ Kᵢ (nM)5-HT₁ₐ Kᵢ (nM)
25I-NBOMe Iodo (I)2-Methoxy0.044 - 0.6[5]1.03 - 4.6[5]1.91 - 130[5]>500[5]
25C-NBOMe Chloro (Cl)2-Methoxy2.89[19]~4.6[20]~130[20]>1000[20]
25B-NBOMe Bromo (Br)2-Methoxy~0.29[13]~1.5[20]~25[20]>1000[20]
25H-NBOMe Hydrogen (H)2-Methoxy~1.1[21]~16[21]->1000[21]
25N-NBOMe Nitro (NO₂)2-Methoxy~0.5[21]~2.5[21]->1000[21]
25I-NBOH Iodo (I)2-Hydroxy~0.6[21]~1.9[21]1.91[21]>1000[21]

Data compiled from multiple sources; ranges indicate variability across different studies and assay conditions.

Table 2: Functional Potencies (EC₅₀, nM) of N-Benzylphenethylamines (Calcium Mobilization)

Compound4-SubstituentN-Benzyl Substituent5-HT₂ₐ EC₅₀ (nM)5-HT₂ₒ EC₅₀ (nM)5-HT₂ₐ Eₘₐₓ (%)
25I-NBOMe Iodo (I)2-Methoxy0.76 - 240[5]2.38 - 88.9[5]~100 (Full Agonist)[5]
25C-NBOMe Chloro (Cl)2-Methoxy~1.0[20]~2.0[20]~100 (Full Agonist)
25B-NBOMe Bromo (Br)2-Methoxy~0.5[20]~1.5[20]~100 (Full Agonist)
Cmpd 1b Bromo (Br)2-Hydroxy0.074[13]~30[13]>70
Cmpd 8b Cyano (CN)2-Hydroxy~1.0[13]~15[13]>70

Data compiled from multiple sources. EC₅₀ values can show high variability based on the specific functional assay and cell system used.

Conclusion and Future Directions

The exploration of N-benzylphenethylamines has fundamentally reshaped our understanding of ligand-receptor interactions at the 5-HT₂ₐ receptor. The discovery that a large N-benzyl moiety can access a secondary binding pocket to dramatically increase affinity and potency has provided a powerful new strategy for ligand design.[7] The detailed SAR shows that potency and selectivity can be meticulously tuned by modifying substituents on both the phenethylamine and N-benzyl rings.

The robust, self-validating protocols detailed in this guide provide the necessary tools for researchers to accurately characterize these and other novel compounds. By combining high-throughput radioligand binding assays with real-time functional assessments like calcium mobilization, a comprehensive pharmacological profile can be established.

Future research will likely focus on leveraging these principles to develop ligands with even greater subtype selectivity. The high affinity of these compounds makes them ideal candidates for the development of PET radioligands for in vivo imaging of 5-HT₂ receptors in the human brain.[2] Furthermore, by fine-tuning the functional response—for example, designing biased agonists that preferentially activate certain downstream pathways over others—it may be possible to develop novel therapeutics with improved efficacy and reduced side effects for a range of neuropsychiatric disorders.

References

  • Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1956-1964. [Link]

  • Nichols, D. E., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(7), 1165-1175. [Link]

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283-311. [Link]

  • Nichols, D. E., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience. [Link]

  • Kim, D., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine 2A Receptor. Biomolecules & Therapeutics, 30(2), 176-184. [Link]

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249. [Link]

  • Magi, S., et al. (2014). 25C-NBOMe: Preliminary Data on Pharmacology, Psychoactive Effects, and Toxicity of a New Potent and Dangerous Hallucinogenic Drug. BioMed Research International, 2014, 347259. [Link]

  • Hansen, M., et al. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. ACS Chemical Neuroscience, 5(3), 243-9. [Link]

  • Kozell, M., et al. (2019). Dark Classics in Chemical Neuroscience: NBOMes. ACS Chemical Neuroscience, 10(11), 4434-4446. [Link]

  • Wikipedia. (2024). 25I-NBOMe. [Link]

  • Eshleman, A. J., et al. (2018). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Biochemical Pharmacology, 158, 27-34. [Link]

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Publications. [Link]

  • Nichols, D. E., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Publications. [Link]

  • Suzuki, J., et al. (2014). Evolution of the NBOMes: 25C- and 25B- Sold as 25I-NBOMe. Journal of Medical Toxicology, 10(3), 307-310. [Link]

  • Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. PubMed. [Link]

  • Schleipen, R., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Biomolecular Screening, 3(1), 39-44. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Caers, J., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (89), 51516. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]

  • Bio-protocol. (2014). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 4(18), e1234. [Link]

  • Wikipedia. (2024). 5-HT2A receptor. [Link]

  • Gatch, M. B., et al. (2019). Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats. Neurotoxicity Research, 35(4), 879-890. [Link]

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ResearchGate. [Link]

  • S. J. G. (2007). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Serotonin Receptors in Neurobiology. [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. [Link]

  • Palomar, N., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLoS One, 14(1), e0208333. [Link]

  • ResearchGate. (n.d.). Schematic representations of signaling pathways from 5-HT receptors to the MAPK system. [Link]

  • MSU Denver. (2021). The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. Metamorphosis, 4(1). [Link]

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Protocols & Analytical Methods

Method

Application Note for (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine: A Novel Probe for Investigating Modulators of Cellular Signaling Pathways

Abstract This technical guide provides a detailed experimental protocol for the characterization and application of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine, a novel small molecule with potential utility i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed experimental protocol for the characterization and application of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine, a novel small molecule with potential utility in drug discovery and chemical biology. While specific biological activities of this compound are currently under-explored, its structural motifs, particularly the dimethoxybenzyl group, are present in various pharmacologically active agents, suggesting potential interactions with cellular signaling pathways.[1][2] This document outlines a comprehensive workflow for researchers to assess the cytotoxic effects and potential modulation of a key signaling pathway, using a hypothetical scenario where the compound is investigated as a potential inhibitor of the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.

Introduction

(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine (CAS No. 356090-87-4) is a secondary amine with a molecular formula of C13H21NO3 and a molecular weight of 239.31 g/mol .[3] Its structure comprises a 2,3-dimethoxybenzyl group linked to a 2-methoxy-1-methyl-ethyl-amine moiety. The dimethoxybenzyl functional group is a common feature in compounds exhibiting a range of biological activities, including potential antimicrobial and anticancer properties.[1] The amine linkage and methoxy groups can influence the compound's solubility, stability, and interactions with biological targets.[1]

Given the limited published data on this specific molecule, this application note presents a foundational experimental framework to explore its biological potential. We hypothesize a scenario where the compound is evaluated for its ability to modulate the PI3K/Akt signaling pathway, a frequently dysregulated pathway in various diseases, including cancer. The following protocols are designed to be adaptable and provide a robust starting point for characterization in relevant cell-based models.

Physicochemical Properties and Synthesis Overview

A summary of the key physicochemical properties of the parent amines is provided below.

Property(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine2,3-Dimethoxybenzylamine1-Methoxy-2-propylamine
CAS Number 356090-87-4[3]4393-09-3[4][5]37143-54-7[6]
Molecular Formula C13H21NO3[3]C9H13NO2[5]C4H11NO[6]
Molecular Weight 239.31 g/mol [3]167.21 g/mol [5]89.14 g/mol [6]
Appearance Not specifiedNot specifiedColorless liquid[7]

The synthesis of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine can be conceptually approached through reductive amination, a common method for forming C-N bonds. This would involve the reaction of 2,3-dimethoxybenzaldehyde with 1-methoxy-2-propylamine in the presence of a reducing agent.

G cluster_synthesis Conceptual Synthesis Pathway reagent1 2,3-Dimethoxybenzaldehyde intermediate Schiff Base Intermediate reagent1->intermediate + reagent2 1-Methoxy-2-propylamine reagent2->intermediate product (2,3-Dimethoxy-benzyl)- (2-methoxy-1-methyl-ethyl)-amine intermediate->product + reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product

Caption: Conceptual synthesis of the target compound via reductive amination.

Experimental Protocols

Materials and Reagents
  • (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine (or its oxalate salt[8])

  • Cell Line: A relevant cancer cell line with a constitutively active PI3K/Akt pathway (e.g., MCF-7, A549).

  • Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent

  • Dimethyl Sulfoxide (DMSO)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit

  • Primary Antibodies: Rabbit anti-Akt, Rabbit anti-phospho-Akt (Ser473), and a loading control antibody (e.g., Rabbit anti-GAPDH).

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced Chemiluminescence (ECL) Substrate

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).

Cell Viability Assay (MTT)

This protocol assesses the cytotoxic or anti-proliferative effects of the compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine in DMSO. Serially dilute the compound in a cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Replace the medium in the wells with the compound-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Western Blot Analysis of Akt Phosphorylation

This protocol investigates the compound's effect on the phosphorylation status of Akt, a key downstream effector in the PI3K pathway.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the compound at concentrations around the determined IC50 value for a specified time (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and GAPDH overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt.

G cluster_workflow Experimental Workflow start Cell Culture treatment Treat cells with (2,3-Dimethoxy-benzyl)- (2-methoxy-1-methyl-ethyl)-amine start->treatment viability MTT Assay for Cell Viability (IC50) treatment->viability lysis Cell Lysis and Protein Quantification treatment->lysis analysis Data Analysis and Interpretation viability->analysis western Western Blot for p-Akt, Akt, GAPDH lysis->western western->analysis

Caption: Workflow for assessing the biological activity of the target compound.

Data Interpretation and Expected Outcomes

  • Cell Viability: A dose-dependent decrease in cell viability would suggest cytotoxic or anti-proliferative activity. The IC50 value provides a quantitative measure of the compound's potency.

  • Akt Phosphorylation: A decrease in the ratio of phosphorylated Akt to total Akt in compound-treated cells compared to the control would indicate inhibition of the PI3K/Akt signaling pathway.

Safety and Handling

While specific toxicity data for (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is not available, it is prudent to handle the compound with care in a laboratory setting. The precursor, 2,3-dimethoxybenzylamine, is known to cause skin and serious eye irritation and may cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting

IssuePossible CauseSolution
Low cell viability in control wells Contamination, improper cell handlingCheck for contamination, use fresh reagents, and ensure proper cell culture technique.
High variability in MTT assay Uneven cell seeding, pipetting errorsEnsure a single-cell suspension before seeding, be precise with pipetting.
No change in Akt phosphorylation Compound is inactive, incorrect concentration or time pointTest a wider range of concentrations and time points. Consider alternative signaling pathways.
Weak or no signal in Western blot Insufficient protein, antibody issuesLoad more protein, check antibody dilutions and integrity.

Conclusion

This application note provides a foundational framework for the initial characterization of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine. The described protocols for assessing cytotoxicity and modulation of the PI3K/Akt signaling pathway offer a starting point for elucidating the biological activities of this novel compound. The results from these experiments will guide further investigations into its mechanism of action and potential therapeutic applications.

References

  • Google Patents. US6133018A - Enzymatic synthesis of chiral amines using-2-amino propane as amine donor.
  • Google Patents. EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane.
  • PubChem. (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine. Available at: [Link]

  • Springer Link. (2017, September 28). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Available at: [Link]

  • PubChem. 2,3-Dimethoxybenzylamine. Available at: [Link]

  • National Library of Medicine. Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Available at: [Link]

  • Google Patents. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.

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Application

Application Note &amp; Protocols: A Guide to the In Vitro Pharmacological Characterization of Substituted Phenethylamines

Introduction Substituted phenethylamines represent a vast and structurally diverse class of neuroactive compounds, encompassing endogenous neurotransmitters (e.g., dopamine, norepinephrine), prescription medications, and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted phenethylamines represent a vast and structurally diverse class of neuroactive compounds, encompassing endogenous neurotransmitters (e.g., dopamine, norepinephrine), prescription medications, and a wide array of psychoactive substances.[1] Their pharmacological effects are primarily mediated through complex interactions with monoamine neurotransmitter systems.[1] A comprehensive understanding of a novel phenethylamine's mechanism of action is critical for drug development, neuropharmacology research, and public health assessment. This guide provides an integrated suite of in vitro protocols designed to systematically characterize these compounds, focusing on three core aspects of their activity: direct receptor binding, functional receptor modulation, and interaction with neurotransmitter transporters.

The primary molecular targets for this class include, but are not limited to:

  • Serotonin (5-HT), Dopamine (D), and Adrenergic (α, β) Receptors: Primarily G protein-coupled receptors (GPCRs) that mediate the synaptic effects of monoamines.

  • Monoamine Transporters: Including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), which are responsible for neurotransmitter reuptake.[2][3]

  • Trace Amine-Associated Receptor 1 (TAAR1): A GPCR that binds endogenous phenethylamine and related trace amines, modulating monoaminergic neurotransmission.[1][4][5]

This document details the rationale and step-by-step methodologies for a tiered approach to in vitro characterization, enabling researchers to build a robust pharmacological profile.

Section 1: Target Engagement – Radioligand Binding Assays

Principle & Rationale The foundational step in characterizing a novel compound is to determine if, and with what affinity, it binds to specific molecular targets. Competitive radioligand binding assays are the gold standard for quantifying the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound for a receptor.[6] The assay principle relies on the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for a finite number of receptors in a tissue homogenate or cell membrane preparation.[7][8] By measuring the concentration of test compound required to displace 50% of the specific binding of the radioligand (the IC50), the Ki can be calculated, providing a standardized measure of binding affinity.[9][10][11]

Expertise & Causality:

  • Choice of Radioligand: The ideal radioligand has high affinity for the target receptor and low non-specific binding. For the 5-HT2A receptor, [3H]ketanserin is a classic and well-validated antagonist radioligand.[12][13]

  • Receptor Source: Membranes from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells) are preferred over tissue homogenates for their reproducibility and lack of confounding receptor subtypes.[14]

  • Controls are Critical: The assay's validity hinges on accurately defining three conditions:

    • Total Binding: Radioligand + Membranes.

    • Non-Specific Binding (NSB): Radioligand + Membranes + a high concentration of an unlabeled "displacer" ligand (e.g., unlabeled ketanserin) to saturate all specific receptor sites. This measures binding to filters and lipids.

    • Specific Binding: The crucial value, calculated as Total Binding - NSB.

Protocol 1: Competitive Radioligand Binding for the Human 5-HT2A Receptor

Materials:

  • Receptor Source: Frozen cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]ketanserin (specific activity ~70-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Displacer: 10 µM Ketanserin.

  • Test Compounds: Substituted phenethylamines, dissolved in DMSO and serially diluted in Assay Buffer.

  • Equipment: 96-well filter plates (e.g., Millipore GF/B), vacuum filtration manifold, liquid scintillation counter, scintillation cocktail.[12]

Procedure:

  • Membrane Preparation: On the day of the assay, thaw the receptor membrane aliquot and resuspend in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well.[7] Keep on ice.

  • Plate Setup: Pre-soak the 96-well filter plate with 0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.[12]

  • Assay Reaction: In a separate 96-well assay plate, combine the following in a final volume of 250 µL:[7]

    • Total Binding wells: 50 µL Assay Buffer.

    • NSB wells: 50 µL of 10 µM Ketanserin.

    • Test Compound wells: 50 µL of serially diluted test compound.

    • Add 50 µL of [3H]ketanserin to all wells (final concentration ~0.5-1.0 nM, near its Kd).[13]

    • Initiate the reaction by adding 150 µL of the prepared membrane suspension to all wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.[7][13]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of the plate through the pre-soaked filter plate using a cell harvester. Immediately wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, add scintillation cocktail to each well, and quantify the bound radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding = Total Counts - NSB Counts.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation :[9][10]

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Data Presentation: Binding Affinities

Table 1: Representative Binding Affinities (Ki, nM) of Phenethylamines at Key Monoamine Receptors

Compound 5-HT2A D2 TAAR1
2C-B 15 >10,000 110
Amphetamine >10,000 3,500 44
Phenethylamine >10,000 >10,000 520

(Note: Data are illustrative, based on literature consensus.)

Visualization: Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Membranes (Receptor Source) A1 Combine Reagents in 96-well Plate P1->A1 P2 Prepare Radioligand ([3H]ketanserin) P2->A1 P3 Prepare Test Compound (Serial Dilutions) P3->A1 A2 Incubate (60 min, RT) A1->A2 A3 Vacuum Filtration (Separate Bound/Free) A2->A3 A4 Scintillation Counting (Measure Bound CPM) A3->A4 D1 Calculate Specific Binding A4->D1 D2 Plot Dose-Response Curve (Determine IC50) D1->D2 D3 Calculate Ki via Cheng-Prusoff D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Section 2: Functional Activity – Second Messenger Assays

Principle & Rationale A binding assay reveals affinity but not efficacy; it cannot distinguish between an agonist (which activates the receptor) and an antagonist (which blocks it). Functional assays measure the downstream cellular response following receptor binding.[15] The choice of assay depends on the G protein the receptor couples to:

  • Gs-coupled receptors (e.g., TAAR1): Activate adenylyl cyclase, leading to an increase in the second messenger cyclic AMP (cAMP).[16]

  • Gi-coupled receptors: Inhibit adenylyl cyclase, causing a decrease in cAMP.[17][18]

  • Gq-coupled receptors (e.g., 5-HT2A): Activate phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which results in the release of intracellular calcium (Ca2+).[6][19]

Expertise & Causality:

  • cAMP Assays: For Gi-coupled receptors, the inhibitory effect is measured against a stimulated background. Forskolin, a direct activator of adenylyl cyclase, is used to elevate basal cAMP levels, allowing for the detection of a subsequent decrease upon Gi activation.[20]

  • Assay Technology: Modern cAMP assays often use luminescence or fluorescence resonance energy transfer (FRET) based biosensors, which are highly sensitive and amenable to high-throughput screening.[20][21][22] The GloSensor™ assay, for example, uses a modified luciferase that emits light in direct proportion to cAMP concentration.[20]

Protocol 2: GloSensor™ cAMP Assay for TAAR1 (Gs-coupled)

Materials:

  • Cell Line: HEK293 cells stably expressing human TAAR1 and the GloSensor™-22F cAMP plasmid.

  • Culture Medium: DMEM with 10% FBS.

  • Assay Medium: CO2-independent medium (e.g., HBSS).

  • Reagent: GloSensor™ cAMP Reagent.

  • Test Compounds: Substituted phenethylamines, serially diluted.

  • Positive Control: A known TAAR1 agonist (e.g., β-phenethylamine).

  • Equipment: White, solid-bottom 384-well assay plates, luminometer.

Procedure:

  • Cell Preparation: The day before the assay, seed the cells in a culture flask to reach ~80-90% confluency on the day of the experiment.

  • Reagent Equilibration: Harvest cells and resuspend them in Assay Medium containing 2% v/v GloSensor™ cAMP Reagent. Incubate for 2 hours at room temperature to load the cells with the substrate.[20]

  • Plating: Dispense 20 µL of the cell suspension into the wells of a 384-well plate. Allow the plate to equilibrate for 30 minutes.

  • Compound Addition: Add 5 µL of serially diluted test compound or positive control to the wells. Add Assay Medium to control wells.

  • Signal Measurement: Measure the baseline luminescence immediately. Then, incubate the plate at room temperature for 15-20 minutes.

  • Final Read: Measure the final luminescence. The change in luminescence is proportional to the amount of cAMP produced.

Data Analysis:

  • Normalize the data by expressing the final luminescence reading as a fold-change over the baseline reading.

  • Plot the normalized response against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the potency (EC50) and maximum efficacy (Emax) for agonists.

Data Presentation: Functional Potencies

Table 2: Representative Functional Potencies (EC50, nM) of Phenethylamines

Compound TAAR1 cAMP (Agonist) 5-HT2A Ca2+ Flux (Agonist)
2C-B >10,000 85
Amphetamine 250 Inactive
β-Phenethylamine 980 Inactive

(Note: Data are illustrative, based on literature consensus.)

Visualization: Signaling Pathway

G compound 5-HT Agonist (e.g., 2C-B) receptor 5-HT2A Receptor (GPCR) compound->receptor g_protein Gαq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release er->ca_release downstream Downstream Cellular Effects ca_release->downstream pkc->downstream

Caption: The Gq-coupled signaling cascade of the 5-HT2A receptor.

Section 3: Neurotransmitter Homeostasis – Transporter Uptake Assays

Principle & Rationale Many substituted phenethylamines, particularly amphetamine and its analogues, exert powerful effects by disrupting the function of monoamine transporters (DAT, NET, SERT).[2] These compounds can act as either reuptake inhibitors (blocking the transporter) or as substrates/releasers (being transported into the cell and causing reverse transport of neurotransmitters).[2][23] An in vitro uptake inhibition assay is a primary screen to determine a compound's potency for blocking transporter function.[23][24]

These assays typically use a labeled substrate—either a radiolabeled neurotransmitter ([3H]Dopamine) or a fluorescent dye that mimics neurotransmitters—which is actively taken up by cells expressing the transporter.[3][25][26] The potency of a test compound is determined by its ability to reduce the accumulation of this labeled substrate.[3]

Expertise & Causality:

  • Choice of Substrate: While radiolabeled substrates are traditional, fluorescent assays (e.g., the Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices) offer a safer, no-wash, real-time kinetic alternative suitable for HTS.[3][25][26] These kits use a fluorescent substrate mimic and a masking dye that quenches extracellular fluorescence, so only internalized substrate generates a signal.[25][26]

  • Cell Lines: Using distinct cell lines, each stably expressing a single human transporter (e.g., HEK-hDAT, HEK-hNET, HEK-hSERT), is essential for determining the selectivity profile of the test compound.[3]

Protocol 3: Fluorescent Neurotransmitter Uptake Inhibition Assay (DAT)

Materials:

  • Cell Line: HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • Assay Kit: Molecular Devices Neurotransmitter Transporter Uptake Assay Kit or similar.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 0.1% BSA.

  • Test Compounds: Substituted phenethylamines, serially diluted.

  • Positive Control: A known DAT inhibitor (e.g., Nomifensine).

  • Equipment: Black, clear-bottom 96-well plates, fluorescence plate reader capable of bottom-read kinetic measurements.

Procedure:

  • Cell Plating: Seed HEK-hDAT cells into a 96-well plate the day before the assay to form a confluent monolayer.[26]

  • Compound Pre-incubation: On the day of the assay, remove the culture medium from the wells. Wash once with Assay Buffer.

  • Add 80 µL of Assay Buffer containing the appropriate concentration of test compound or control to each well.

  • Incubate for 10-15 minutes at 37°C.[3][26]

  • Assay Initiation: Prepare the fluorescent substrate/masking dye solution according to the kit manufacturer's protocol. Add 20 µL of this solution to each well to initiate uptake.

  • Kinetic Read: Immediately place the plate into the fluorescence plate reader (pre-warmed to 37°C). Measure the fluorescence intensity every minute for 30-60 minutes.

Data Analysis:

  • The rate of uptake is determined from the slope of the linear portion of the kinetic fluorescence curve.

  • Calculate the percentage of inhibition for each test compound concentration relative to the uninhibited control wells.

  • Plot the percentage of inhibition against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Transporter Inhibition

Table 3: Representative Inhibition Constants (IC50, nM) for Monoamine Transporters

Compound DAT NET SERT
Amphetamine 40 7 1,800
Methylphenidate 15 25 2,500
2C-B >10,000 >10,000 >10,000

(Note: Data are illustrative, based on literature consensus.)

Visualization: Mechanism of Action

G cluster_inhibitor Mechanism 1: Reuptake Inhibition cluster_releaser Mechanism 2: Substrate/Releaser inhibitor Extracellular Space Presynaptic Terminal transporter_i DAT da_i DA drug_i Inhibitor block X label_i Drug blocks transporter. DA remains in synapse. releaser Extracellular Space Presynaptic Terminal transporter_r DAT da_r_out DA drug_r_in Releaser da_r_in DA arrow_in enters arrow_out efflux label_r Drug enters via transporter, causing reverse transport (efflux) of DA.

Caption: Transporter Inhibition vs. Substrate-induced Release.

Conclusion

The systematic application of these three classes of in vitro assays—binding, functional, and transporter uptake—provides a powerful framework for building a comprehensive pharmacological profile of any substituted phenethylamine. This tiered approach allows researchers to move from identifying primary targets (binding) to understanding the nature of the interaction (functional assays) and characterizing effects on neurotransmitter dynamics (transporter assays). The resulting data are essential for elucidating mechanisms of action, predicting in vivo effects, and guiding further drug development or toxicological assessment.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Enzyme Inhibitor Terms and Calcul
  • Application Notes: 5-HT2A Antagonist Radioligand Binding Assay. Benchchem.
  • Phenethylamine. Wikipedia.
  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17.
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Method

Application Notes and Protocols for the Analytical Detection of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine

Abstract This comprehensive guide provides detailed analytical methodologies for the detection, quantification, and structural elucidation of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine. Intended for research...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the detection, quantification, and structural elucidation of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine. Intended for researchers, scientists, and professionals in drug development and quality control, this document outlines field-proven protocols for High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section explains the causality behind experimental choices, ensuring technical accuracy and robust, reproducible results. The protocols are designed as self-validating systems, with an emphasis on meeting regulatory expectations for analytical method validation as outlined by the International Council for Harmonisation (ICH).

Introduction and Analyte Profile

(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine, with the IUPAC name N-(2,3-dimethoxybenzyl)-1-methoxypropan-2-amine, is a secondary amine containing both substituted aromatic and aliphatic ether functionalities. Compounds with such structural motifs are common in medicinal chemistry and may arise as active pharmaceutical ingredients (APIs), intermediates, or process-related impurities. The accurate and precise measurement of this analyte is critical for ensuring product quality, safety, and efficacy in pharmaceutical applications.[1] This document provides a multi-platform analytical approach to address the challenges associated with its analysis.

Compound Profile:

PropertyValueSource / Method
IUPAC Name N-(2,3-dimethoxybenzyl)-1-methoxypropan-2-amine---
Synonyms (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine---
Molecular Formula C₁₃H₂₁NO₃Calculated
Molecular Weight 239.31 g/mol Calculated
Structure ---
Predicted Properties Secondary Amine, Soluble in polar organic solvents (Methanol, Acetonitrile)Based on constituent parts[2][3]

Strategic Approach to Analysis

The selection of an appropriate analytical technique is contingent on the objective, whether it be identification, quantification, or impurity profiling. The workflow below illustrates a logical approach to method selection for the target analyte.

MethodSelection cluster_goals cluster_methods start Analytical Goal goal1 Structural Confirmation (Unambiguous ID) start->goal1 goal2 Quantification in Matrix (e.g., Assay, Impurity) start->goal2 goal3 Trace Level Detection & Identification start->goal3 method_nmr NMR Spectroscopy (¹H, ¹³C, 2D) goal1->method_nmr Primary Technique method_lcms HPLC-UV/MS (Reversed-Phase) goal2->method_lcms High Specificity method_gcms GC-MS (with Derivatization) goal2->method_gcms If Volatile goal3->method_lcms Alternative goal3->method_gcms High Sensitivity

Caption: Logical workflow for selecting the appropriate analytical technique.

High-Performance Liquid Chromatography with UV/MS Detection (HPLC-UV/MS)

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like the target amine.[4] Coupling with both UV and Mass Spectrometry provides dual-purpose detection: UV for routine quantification based on the aromatic chromophore and MS for definitive identification and enhanced sensitivity.

Rationale and Causality
  • Stationary Phase: A C18 reversed-phase column is selected for its broad applicability and effectiveness in retaining moderately polar compounds through hydrophobic interactions.

  • Mobile Phase: A gradient of acetonitrile and water is used to elute the analyte with a good peak shape. A low concentration of formic acid is added to acidify the mobile phase. This serves two critical purposes: 1) It protonates the secondary amine, ensuring it is in a single ionic form for consistent retention and improved peak shape, and 2) It provides a source of protons to facilitate efficient ionization in the positive-ion ESI-MS source.

  • Detection: Electrospray Ionization (ESI) in positive mode is chosen because amines readily accept a proton to form a positive ion [M+H]⁺, making this a highly sensitive ionization technique for this compound class.

Detailed Protocol: HPLC-UV/MS

Instrumentation and Reagents:

  • HPLC system with a gradient pump, autosampler, and column oven.

  • UV/Vis Diode Array Detector (DAD).

  • Single Quadrupole or Triple Quadrupole Mass Spectrometer with an ESI source.

  • Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC-grade Acetonitrile, Water, and Formic Acid.

  • Analyte Reference Standard.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Weigh Reference Standard prep2 Prepare Stock Solution (e.g., 1 mg/mL in Methanol) prep1->prep2 prep3 Prepare Working Standards (Dilute in Mobile Phase A) prep2->prep3 analysis2 Inject Sample/Standard prep3->analysis2 analysis1 Equilibrate HPLC System analysis1->analysis2 analysis3 Separate on C18 Column analysis2->analysis3 analysis4 Detect via UV (DAD) analysis3->analysis4 analysis5 Detect via ESI-MS analysis4->analysis5 data1 Integrate Chromatographic Peaks analysis4->data1 data2 Extract Ion Chromatogram (EIC) for m/z 240.16 analysis5->data2 data3 Generate Calibration Curve data1->data3 data4 Quantify Unknown Samples data2->data4

Sources

Application

Application Notes and Protocols: (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine

Disclaimer This document is intended for informational purposes for researchers, scientists, and drug development professionals. (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is a research chemical.

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer

This document is intended for informational purposes for researchers, scientists, and drug development professionals. (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is a research chemical. All handling and use of this compound should be conducted by qualified professionals in a controlled laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, are mandatory. This document does not constitute medical advice.

Introduction

(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is a substituted phenethylamine derivative. Its structural features, specifically the dimethoxy-substituted benzyl group attached to a methoxy-ethyl-amine backbone, suggest potential interactions with various biogenic amine receptors and transporters. The presence of the 2,3-dimethoxy substitution on the phenyl ring is a common motif in a number of psychoactive compounds, hinting at possible serotonergic or dopaminergic activity. The N-alkylation with a 2-methoxy-1-methyl-ethyl group may influence its lipophilicity, metabolic stability, and receptor binding profile.

Due to the novelty of this specific molecule, its pharmacological profile has not been extensively characterized in published literature. These application notes provide a theoretical framework and suggested protocols for the initial investigation of its properties based on its structural relationship to other known research chemicals.

Potential Research Applications

Based on its chemical structure, (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine could be investigated for the following potential applications:

  • Serotonin (5-HT) Receptor Agonism/Antagonism: The dimethoxyphenyl moiety is present in several known 5-HT receptor ligands. Initial screening should focus on its affinity for 5-HT receptor subtypes, particularly 5-HT1A, 5-HT2A, and 5-HT2C.

  • Dopamine (D) Receptor Agonism/Antagonism: Certain substituted phenethylamines exhibit activity at dopamine receptors. Investigating its binding profile at D1 and D2-like receptors is warranted.

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: As a substituted phenethylamine, it is a candidate for interaction with TAAR1, a receptor involved in modulating monoaminergic neurotransmission.

  • Monoamine Transporter Inhibition: The overall structure bears some resemblance to monoamine reuptake inhibitors. Assays to determine its potency at the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) would be informative.

In Vitro Experimental Protocols

Radioligand Binding Assays for Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine for a target receptor using a competitive radioligand binding assay.

Workflow for Radioligand Binding Assay

prep Prepare cell membranes expressing target receptor incubation Incubate membranes, radioligand, and test compound prep->incubation radioligand Prepare radioligand solution radioligand->incubation test_compound Prepare serial dilutions of test compound test_compound->incubation filtration Separate bound and free radioligand via vacuum filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Calculate Ki values from competition curves scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT2A, D2)

  • Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A)

  • (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of an unlabeled ligand)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Compound Dilution: Prepare a stock solution of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine in a suitable solvent (e.g., DMSO). Perform serial dilutions in the assay buffer to create a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound at various concentrations or vehicle control.

    • Radioligand at a concentration near its Kd.

    • Cell membranes.

    • For non-specific binding wells, add the non-specific binding control instead of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Functional Assays

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

Example: Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A)

Workflow for Calcium Flux Assay

cell_prep Plate cells expressing the target receptor dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_prep->dye_loading compound_add Add test compound (agonist mode) or antagonist followed by agonist dye_loading->compound_add read_plate Measure fluorescence changes over time using a plate reader compound_add->read_plate analysis Generate dose-response curves and calculate EC50 or IC50 values read_plate->analysis

Caption: Workflow for a cell-based calcium flux assay.

Materials:

  • A cell line stably expressing the Gq-coupled receptor of interest (e.g., HEK293-5HT2A).

  • Cell culture medium and supplements.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine.

  • A known agonist for the receptor (positive control).

  • A known antagonist for the receptor (for antagonist mode).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluency.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye diluted in the assay buffer. Incubate under appropriate conditions to allow for dye uptake.

  • Washing: Gently wash the cells with the assay buffer to remove excess dye.

  • Assay:

    • Agonist Mode: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Inject varying concentrations of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine and continue to record the fluorescence signal.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for a specific period. Then, inject a known agonist at a concentration that elicits a submaximal response (e.g., EC80) and record the fluorescence.

  • Data Analysis:

    • Agonist Mode: Calculate the change in fluorescence from the baseline. Plot the response against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

    • Antagonist Mode: Determine the inhibition of the agonist-induced response by the test compound. Calculate the IC50 and potentially the Schild regression to determine the pA2 value.

In Vivo Preliminary Studies (Rodent Models)

Should in vitro data suggest significant potency and a desirable profile, preliminary in vivo studies in rodents can be considered to assess behavioral effects.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from an Institutional Animal Care and Use Committee (IACUC).

Example: Head-Twitch Response (HTR) in Mice (Screen for 5-HT2A Agonism)

The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor activation.

Workflow for Head-Twitch Response Assay

acclimation Acclimate mice to the observation chambers dosing Administer test compound or vehicle via appropriate route (e.g., IP, SC) acclimation->dosing observation Observe and count head twitches for a defined period dosing->observation data_analysis Compare head twitch counts between treatment groups observation->data_analysis

Caption: Workflow for the head-twitch response assay in mice.

Procedure:

  • Animal Acclimation: Acclimate mice to the testing room and individual observation chambers to reduce stress-induced artifacts.

  • Dosing: Divide animals into groups. Administer (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine at various doses, a vehicle control, and a positive control (e.g., DOI) via an appropriate route (e.g., intraperitoneal injection).

  • Observation Period: After a set latency period, place the mice in the observation chambers and record the number of head twitches for a defined duration (e.g., 30 minutes). An observer blinded to the treatment conditions should perform the counting.

  • Data Analysis: Compare the mean number of head twitches in the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Summary of Physicochemical and Predicted Pharmacological Properties

PropertyPredicted Value/ProfileRationale
Molecular Weight ~239.32 g/mol Calculated from the chemical formula C14H23NO3.
LogP 2.0 - 3.0Estimated based on structural fragments. Suggests moderate lipophilicity and potential for blood-brain barrier penetration.
Primary Targets 5-HT2A, 5-HT2C, D2, TAAR1Based on structural analogy to known psychoactive phenethylamines.
Expected In Vitro Activity Agonist or antagonist at monoamine receptors.The specific functional activity requires experimental determination.
Potential In Vivo Effects Psychedelic-like, stimulant, or antipsychotic-like effects.Highly speculative and dependent on the receptor interaction profile.

References

Due to the novel nature of "(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine," there is no direct scientific literature available for this specific compound. The protocols and theoretical framework provided are based on established methodologies in pharmacology and medicinal chemistry. For further reading on the principles and techniques described, the following resources are recommended:

  • Current Protocols in Pharmacology. (Source: John Wiley & Sons) [Link]

  • Principles of Receptor Theory. (Source: British Journal of Pharmacology) [Link]

  • The NIH Guide for the Care and Use of Laboratory Animals. (Source: National Academies Press) [Link]

Method

Application Notes and Protocols: The Strategic Use of Dimethoxybenzylamines in Modern Organic Synthesis

Introduction: The Versatility of Dimethoxybenzylamines In the landscape of organic synthesis, the strategic manipulation of functional groups is paramount to the successful construction of complex molecules. Dimethoxyben...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Dimethoxybenzylamines

In the landscape of organic synthesis, the strategic manipulation of functional groups is paramount to the successful construction of complex molecules. Dimethoxybenzylamines (DMB-amines), particularly the 2,4- and 3,4-isomers, have emerged as indispensable tools for chemists in pharmaceutical and materials science. Their utility stems from the unique electronic properties conferred by the methoxy substituents on the benzyl group. These electron-donating groups render the benzylic position highly susceptible to cleavage under specific, mild conditions, making the dimethoxybenzyl (DMB) group an excellent protecting group for amines and related functionalities.[1][2] Beyond protection, these amines serve as critical building blocks in the synthesis of nitrogen-containing heterocycles and other advanced intermediates.[3][4]

This guide provides an in-depth exploration of the applications of DMB-amines, focusing on their role as protecting groups. We will delve into the causality behind methodological choices, provide validated, step-by-step protocols for their installation and removal, and discuss their application in constructing complex molecular architectures.

Part 1: The 2,4-Dimethoxybenzyl (DMB) Group as a Premier Amine Protecting Group

The primary role of the 2,4-DMB group is the temporary masking of primary and secondary amines.[2] Its popularity is rooted in a combination of stability and controlled lability, offering a distinct set of advantages that allow for orthogonal synthetic strategies.

Core Advantages of DMB Protection
  • Tunable Acid Lability: The two electron-donating methoxy groups stabilize the formation of a benzylic carbocation upon protonation. This electronic effect makes the DMB group readily cleavable under mild acidic conditions, such as with dilute trifluoroacetic acid (TFA), which preserves many other acid-sensitive functionalities.[1][5]

  • Orthogonal Cleavage Strategies: The N-DMB bond is stable to basic conditions, allowing for the selective removal of base-labile groups like 9-fluorenylmethoxycarbonyl (Fmoc) in its presence.[1] Crucially, the DMB group can also be removed under neutral, oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), providing a powerful orthogonal deprotection pathway when acid-labile groups (e.g., tert-butoxycarbonyl, Boc) must be retained.[1][2]

  • Broad Substrate Compatibility: DMB protection has been successfully applied to a wide range of nitrogen-containing functional groups, including primary and secondary amines, the side-chain amides of glutamine and asparagine in peptide synthesis, and sulfamates.[5][6][7]

Mechanism of Acid-Catalyzed Deprotection

The cleavage of the DMB group under acidic conditions proceeds through a well-understood mechanism. The nitrogen atom is first protonated, followed by the departure of the free amine and the formation of the resonance-stabilized 2,4-dimethoxybenzyl carbocation. This cation is then trapped by a nucleophilic scavenger present in the reaction mixture.

G cluster_0 Acidic Cleavage Mechanism ProtectedAmine R-NH-DMB ProtonatedAmine R-NH2(+)-DMB ProtectedAmine->ProtonatedAmine + H(+) Carbocation DMB(+) Cation (Resonance Stabilized) ProtonatedAmine->Carbocation Cleavage FreeAmine R-NH2 ProtonatedAmine->FreeAmine Cleavage TrappedCation Scavenger-DMB Carbocation->TrappedCation + Scavenger Scavenger Scavenger (e.g., TIS)

Caption: Mechanism of acid-catalyzed DMB deprotection.

Experimental Protocols

The following protocols are generalized procedures derived from established literature methods.[1][2] Researchers should optimize conditions for their specific substrates.

Protocol 1: Protection of a Primary Amine with 2,4-DMB Group

Two robust methods for introducing the DMB group are reductive amination and direct alkylation.

Method A: Reductive Amination

This method is ideal for forming secondary amines from primary amines and is generally high-yielding.

  • Materials:

    • Primary amine (1.0 equiv)

    • 2,4-Dimethoxybenzaldehyde (1.0-1.2 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the primary amine and 2,4-dimethoxybenzaldehyde in DCM.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add NaBH(OAc)₃ in portions at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by thin-layer chromatography (TLC).[1]

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Method B: Direct Alkylation

This protocol is effective for a wide range of primary and secondary amines using the more reactive benzyl chloride.[2]

  • Materials:

    • Amine (1.0 equiv)

    • 2,4-Dimethoxybenzyl chloride (1.0-1.1 equiv)

    • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (1.5-2.0 equiv)

    • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

    • Water, Saturated aqueous NaHCO₃ solution, Brine

    • Anhydrous magnesium sulfate (MgSO₄) or Na₂SO₄

  • Procedure:

    • Dissolve the amine and DIPEA in MeCN.

    • Add a solution of 2,4-dimethoxybenzyl chloride dropwise to the amine solution at room temperature.[2]

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-16 hours, monitoring by TLC.[1]

    • Upon completion, quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Deprotection of N-(2,4-Dimethoxybenzyl) Amines

The choice between acidic or oxidative cleavage allows for strategic deprotection in complex syntheses.

G Start N-DMB Protected Compound Acid Acidic Cleavage (TFA, Scavenger) Start->Acid Orthogonal Pathway 1 Oxidative Oxidative Cleavage (DDQ or CAN) Start->Oxidative Orthogonal Pathway 2 End Deprotected Amine Acid->End Oxidative->End

Caption: Orthogonal deprotection pathways for DMB-protected amines.

Method A: Acidic Cleavage with TFA

This is the most common method for DMB removal. The use of a scavenger is critical to prevent the liberated DMB cation from re-alkylating electron-rich residues in the substrate.

  • Materials:

    • N-DMB-protected amine (1.0 equiv)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Scavenger (e.g., Triisopropylsilane (TIS), Anisole, or Water, 2.5-5% v/v)[1]

    • Saturated aqueous NaHCO₃ solution, Brine, Anhydrous Na₂SO₄

  • Procedure:

    • Dissolve the N-DMB-protected amine in DCM.

    • Add the scavenger (e.g., TIS).[1]

    • Add TFA (10-50% v/v in DCM) dropwise to the stirred solution at 0 °C.[1][5]

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.[1]

    • Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Extract the aqueous layer with DCM (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography or crystallization.

Method B: Oxidative Cleavage with DDQ

This method is ideal when acid-sensitive groups are present elsewhere in the molecule.

  • Materials:

    • N-DMB-protected amine (1.0 equiv)

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equiv)

    • DCM/Water (e.g., 18:1 v/v)

    • Saturated aqueous NaHCO₃ solution

  • Procedure:

    • Dissolve the N-DMB-protected amine in a mixture of DCM and water.

    • Cool the solution to 0 °C.

    • Add DDQ in one portion. The solution typically turns dark.

    • Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous phase with DCM.

    • Wash the combined organic layers with NaHCO₃ solution and brine.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product. The byproduct, 2,3-dichloro-5,6-dicyanohydroquinone, is often removed during the aqueous workup or chromatography.

Deprotection Method Reagent Typical Conditions Compatibility Notes Ref.
Acidic Cleavage Trifluoroacetic Acid (TFA)10-50% TFA in DCM, with scavenger (TIS), 0°C to RT, 1-4hCleaves other acid-labile groups (Boc, t-Bu esters). Stable to Fmoc.[1][5]
Oxidative Cleavage DDQDCM/H₂O, 0°C to RT, 1-3hOrthogonal to acid-labile groups (Boc). May affect other electron-rich moieties.[1][2]
Oxidative Cleavage Ceric Ammonium Nitrate (CAN)MeCN/H₂O, 0°CA stronger oxidant than DDQ. Can be less selective.[8]
Specialized Oxidative PIFACH₂Cl₂, RTEffective for deprotecting DMB on γ-lactam nitrogen where other methods fail.[9]

Part 2: Dimethoxybenzylamines as Reagents in Heterocycle Synthesis

Beyond their role in protection, DMB-amines are valuable nucleophilic building blocks for constructing nitrogen-containing heterocycles.[3] They can be incorporated into a molecular framework, with the DMB group serving as a handle for later modification or removal.

A key example is the synthesis of 1,3-diazaoxindoles, which are important scaffolds in medicinal chemistry.[3] In this context, 2,4-dimethoxybenzylamine acts as the primary amine source to build the core heterocyclic ring system.

G cluster_0 Heterocycle Synthesis Workflow Start 2-(4-chloropyrimidin- 5-yl)acetate Substitution Nucleophilic Aromatic Substitution Start->Substitution Amine 2,4-Dimethoxy- benzylamine (DMB-NH2) Amine->Substitution Intermediate DMB-amino substituted pyrimidine Substitution->Intermediate Cyclization Base-mediated Cyclization (NaOEt) Intermediate->Cyclization Product DMB-protected 1,3-diazaoxindole Cyclization->Product

Caption: Synthesis of a DMB-protected diazaoxindole.[3]

Protocol 3: Synthesis of 7-(2,4-Dimethoxybenzyl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one

This protocol is adapted from literature procedures for the synthesis of a DMB-protected 1,3-diazaoxindole.[3]

  • Materials:

    • Ethyl 2-(4-chloropyrimidin-5-yl)acetate (1.0 equiv)

    • 2,4-Dimethoxybenzylamine hydrochloride (1.05 equiv)

    • DIPEA (2.0 equiv)

    • DMF (anhydrous)

    • Sodium ethoxide (NaOEt)

    • Ethyl acetate (EtOAc, anhydrous)

  • Procedure:

    • Substitution: To a solution of ethyl 2-(4-chloropyrimidin-5-yl)acetate in DMF, add 2,4-dimethoxybenzylamine hydrochloride and DIPEA under an inert atmosphere (e.g., argon).[3]

    • Heat the reaction mixture at 110 °C for approximately 3 hours, monitoring for the consumption of the starting material by TLC.

    • After completion, cool the reaction and perform an appropriate aqueous workup and extraction to isolate the crude intermediate, ethyl 2-(4-((2,4-dimethoxybenzyl)amino)pyrimidin-5-yl)acetate.

    • Cyclization: Dissolve the crude intermediate in anhydrous ethyl acetate.

    • Add sodium ethoxide and stir the reaction at room temperature until cyclization is complete (monitor by TLC).

    • Quench the reaction and perform a workup and purification to yield the DMB-protected diazaoxindole product.[3]

The subsequent removal of the DMB group from such heterocyclic systems can be challenging and highly substrate-dependent, sometimes requiring strong acids like triflic acid for effective cleavage.[3]

Conclusion

Dimethoxybenzylamines are powerful and versatile reagents in organic synthesis. As a protecting group, the 2,4-DMB moiety provides a robust and orthogonal option for masking amines, with well-established protocols for its application and removal under mild acidic or oxidative conditions. This flexibility is invaluable in multi-step syntheses of complex pharmaceuticals and peptides.[1][2] Furthermore, their role as key synthetic building blocks enables the efficient construction of important nitrogen-containing heterocyclic cores.[3] A thorough understanding of the principles governing their reactivity allows researchers and drug development professionals to strategically leverage DMB-amines to streamline synthetic routes and access novel molecular architectures.

References

  • Pietta, P. G., Cavallo, P., & Marshall, G. R. (1971). 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. Journal of Organic Chemistry, 36(25), 3966–3970. Retrieved from [Link]

  • Skinner, C. L., et al. (n.d.). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Royal Society of Chemistry. Retrieved from [Link]

  • Jung, M. E., & Koch, P. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Taylor, M. S. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. Retrieved from [Link]

  • Nagy, L., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. De Gruyter. Retrieved from [Link]

  • Anonymous. (2012). DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). HETEROCYCLES, 84(2). Retrieved from [Link]

  • Pietta, P. G., Cavallo, P., & Marshall, G. R. (1971). 2,4-Dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddy, K. K., & Falck, J. R. (2012). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. PubMed Central. Retrieved from [Link]

  • Horita, K., Yoshioka, T., et al. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Semantic Scholar. Retrieved from [Link]

  • Pietta, P. G., Cavallo, P., & Marshall, G. R. (1971). 2,4-dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis. PubMed. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Autoxidation of Benzylamines: Application to the Synthesis of Some Nitrogen Heterocycles. ResearchGate. Retrieved from [Link]

Sources

Application

Application of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine in proteomics research

Initiating Research on Amine I'm starting with broad Google searches for "(2,3- Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine." I'm after its chemistry, creation, and biological roles, especially in proteomics. I al...

Back to Product Page

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Amine

I'm starting with broad Google searches for "(2,3- Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine." I'm after its chemistry, creation, and biological roles, especially in proteomics. I also plan to find established methods to confirm its identity, which will be the next step.

Developing Application Note Strategy

I'm now formulating a detailed plan for the application note. I'm focusing on incorporating the compound's potential uses in proteomics, like chemical cross-linking and labeling. I'm researching established methods and looking for relevant peer-reviewed publications. The goal is to create a well-structured note with clear protocols, diagrams, and verifiable data, ensuring thoroughness.

Analyzing Initial Findings

I've hit a bit of a wall. My initial search for that complex amine and its direct application in proteomics yielded very specific, and limited results. While chemical suppliers list the compound, even sometimes as an oxalate salt, there's no proteomics data. PubChem didn't offer much either.

Reframing My Approach

I've reevaluated my assumptions. The evidence suggests the compound I'm researching isn't a widely used proteomics tool. My new strategy involves proposing potential applications based on its structure: a secondary amine with benzyl and methoxy groups. Amines are reactive; thus, the compound could be modified. Based on broader proteomics knowledge, I've identified two plausible hypothetical applications.

Exploring Potential Applications

I've hit a dead end in my search for direct proteomics applications of the compound. Its listing by a few chemical suppliers is generic and unsubstantiated. PubChem offers basic info, but nothing related to its use in proteomics. The initial assumption is wrong; this isn't a widely used reagent. Now, I'm shifting to proposing potential applications based on its structure: a reactive secondary amine with aromatic rings. I'm focusing on two plausible ideas: a novel cross-linker scaffold and an affinity purification probe scaffold. I will explore the former option.

Formulating a Hypothesis

I'm now moving toward a hypothetical application note, as the direct use is undocumented. I'll propose a novel cross-linker scaffold. I've designed "DMB-Amine-NHS Ester" as the name, and the rationale is one end reacting with amines (the original could be protected or a new group added), and the other reacts with another function (like lysine). I'm planning a detailed hypothetical protocol with solid citations.

Defining Hypothetical Reagent

I've determined that the direct use of the compound isn't well documented; therefore, I'm proposing a novel application. I'll develop a hypothetical application note that includes designing a new cross-linker, called "DMB-Amine-NHS Ester." My design rationale centers around one end reacting with amines and the other with a function like lysine, coupled with a detailed protocol for a typical XL-MS workflow. I will ensure it's framed as a novel potential application.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine

Welcome to the technical support guide for the purification of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine. This document is designed for researchers, medicinal chemists, and process development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the isolation and purification of this secondary amine. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods effectively in your laboratory.

Compound Overview and Purification Challenges

(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is a secondary amine characterized by its basic nitrogen atom and multiple methoxy groups, which contribute to its polarity and potential for hydrogen bonding. The purification of such amines is often complicated by their tendency to interact strongly with acidic stationary phases like silica gel, leading to common issues such as peak tailing, low recovery, and even on-column degradation.[1][2]

A successful purification strategy hinges on understanding the potential impurities generated during its synthesis and selecting a method that exploits the physicochemical differences between the desired product and these contaminants.

Understanding Potential Impurities

The most common synthetic route to this compound is the reductive amination of 2,3-dimethoxybenzaldehyde with 1-methoxy-2-propanamine. Therefore, impurities are likely to arise from this process.

Potential Impurity Origin Removal Strategy
Unreacted 2,3-dimethoxybenzaldehydeIncomplete reactionChromatography, Acid-Base Extraction (remains in organic layer)
Unreacted 1-methoxy-2-propanamineExcess reagentAcid-Base Extraction (water-soluble salt), Volatilization under vacuum
Intermediate ImineIncomplete reductionHydrolysis during aqueous workup, Chromatography
Oxidation ProductsExposure to air/lightChromatography, Minimize exposure to atmosphere[3]
Residual SolventsSynthesis/WorkupEvaporation under high vacuum[3]

Core Purification Methodologies

A multi-step approach is often the most effective, starting with a bulk purification technique like extraction, followed by a high-resolution method like chromatography.

Workflow for Purification Strategy Selection

The following diagram outlines a decision-making process for selecting an appropriate purification strategy.

Purification_Strategy start Crude Reaction Mixture check_impurities TLC / LC-MS Analysis Identify major impurities start->check_impurities acid_base Perform Acid-Base Extraction check_impurities->acid_base  Neutral or acidic  impurities present chromatography Proceed to Flash Chromatography check_impurities->chromatography  Polar impurities with  similar basicity is_product_major Is target compound >80% pure? is_product_major->chromatography No crystallization Attempt Crystallization (as free base or salt) is_product_major->crystallization Yes acid_base->is_product_major final_product Pure Product (Verify by NMR, LC-MS) chromatography->final_product crystallization->final_product

Caption: Decision tree for selecting a purification method.

Protocol 1: Acid-Base Extraction

This technique is an excellent first step to remove neutral or acidic impurities, such as unreacted aldehyde. It leverages the basicity of the target amine.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x 50 mL for a 10g scale). The target amine will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.

  • Organic Wash (Optional): Wash the combined acidic aqueous layers with a fresh portion of organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 3 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10. This deprotonates the amine salt, regenerating the free amine.

  • Product Re-extraction: Extract the free amine back into a fresh organic solvent (e.g., DCM or EtOAc) (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enriched amine.

Protocol 2: Flash Column Chromatography

Chromatography is essential for separating the target compound from impurities with similar basicity and polarity. The key to success with amines is mitigating their interaction with the acidic silica surface.[1][4]

Step-by-Step Methodology:

  • Stationary Phase Selection:

    • Standard Silica Gel: Cost-effective but requires a basic modifier in the mobile phase.

    • Amine-functionalized Silica: A superior but more expensive option that provides excellent peak shape without mobile phase modifiers.[1]

  • Mobile Phase Selection (for Standard Silica):

    • The addition of a competing base is crucial.[1][4] A common practice is to add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase.

    • Start with a non-polar solvent system and gradually increase polarity. A typical gradient might be Hexane/Ethyl Acetate with 1% TEA, or Dichloromethane/Methanol with 1% TEA for more polar compounds.

  • Slurry Preparation: Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a minimal amount of a polar solvent (like DCM or MeOH), add silica gel, and evaporate the solvent until a dry, free-flowing powder is obtained. This ensures a uniform band is loaded onto the column.

  • Column Packing and Elution:

    • Pack the column with silica gel in the initial, low-polarity mobile phase.

    • Carefully load the prepared slurry onto the top of the column.

    • Begin elution, collecting fractions and monitoring the separation by Thin Layer Chromatography (TLC).

  • Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

Recommended Starting Solvent Systems (with 1% TEA)
System A (Less Polar): 95:5 Hexane / Ethyl Acetate
System B (Medium Polarity): 80:20 Hexane / Ethyl Acetate
System C (More Polar): 98:2 Dichloromethane / Methanol

Troubleshooting Guide

This section addresses common issues encountered during the purification of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine.

Chromatography Problems

Chromatography_Troubleshooting start Problem Observed during Chromatography streaking Compound Streaking on TLC/Column start->streaking low_recovery Low Mass Recovery from Column start->low_recovery no_separation Poor Separation of Product & Impurity start->no_separation sol_streaking_1 Add 1% Triethylamine or NH4OH to mobile phase streaking->sol_streaking_1 Cause: Acid-base interaction sol_recovery_1 Ensure mobile phase is basified to prevent irreversible binding to silica low_recovery->sol_recovery_1 Cause: Irreversible adsorption sol_separation_1 Change solvent system (e.g., Hex/EtOAc to DCM/MeOH) no_separation->sol_separation_1 Cause: Poor selectivity sol_streaking_2 Switch to amine-functionalized silica gel sol_streaking_1->sol_streaking_2 If streaking persists sol_separation_2 Run a shallower gradient to improve resolution sol_separation_1->sol_separation_2 For close spots

Caption: Troubleshooting common chromatography issues.

Q: My compound is streaking badly on the silica TLC plate and column. A: This is a classic sign of interaction between the basic amine and acidic silanol groups on the silica surface.[1][4]

  • Primary Solution: Add a basic modifier to your eluent. A concentration of 1% triethylamine (TEA) is standard. For TLC analysis, develop the plate in a chamber pre-saturated with the TEA-containing eluent.

  • Alternative Solution: If streaking persists, switch to a different stationary phase. Amine-functionalized silica columns are designed to prevent this interaction and often yield perfectly symmetrical peaks without any mobile phase additives.[1]

Q: I have very low mass recovery after my silica gel column. A: This is likely due to irreversible adsorption of your product onto the silica gel. This happens when the amine binds strongly to the acidic sites and does not elute. The solution is the same as for streaking: ensure your mobile phase is adequately basified with TEA or another amine to prevent your product from binding permanently.

Q: I can't separate my product from an impurity that runs very closely on TLC. A: This requires improving the selectivity of your chromatographic system.

  • Change Solvent System: The polarity of a solvent is not its only important property; selectivity is also key. If you are using a Hexane/EtOAc system, try a completely different system like Dichloromethane/Methanol. The different solvent interactions can often pull apart spots that co-elute in another system.

  • Shallow Gradient: If you are running a gradient, make it shallower. A slower increase in eluent strength over a larger volume will increase the resolution between closely eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best way to assess the purity of the final product? A1: A combination of techniques is recommended.

  • TLC: Use two different solvent systems to ensure no impurities are hiding under the main spot.

  • ¹H NMR: This is the gold standard. Look for the absence of signals corresponding to starting materials or other impurities. The integration of the peaks should correspond to the expected number of protons.

  • LC-MS: Liquid Chromatography-Mass Spectrometry can provide a quantitative purity value (e.g., >99% by UV) and confirm the molecular weight of the product.

Q2: How should I store the purified (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine? A2: As with many amines, oxidation can be a concern.[3] For long-term storage, it is best to keep the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (0-4 °C). If the compound is a solid, this is less critical, but if it is an oil, an inert atmosphere is highly recommended.

Q3: Can I purify this amine by crystallization? A3: Yes, crystallization can be an excellent method, especially for final purification.

  • Free Base: If your compound is a solid, you can attempt recrystallization from a suitable solvent or solvent pair (e.g., ethyl acetate/hexanes).

  • Salt Formation: A more reliable method is often to form a salt.[5][6] Dissolve the purified amine in a solvent like ether or ethyl acetate and add a solution of an acid (e.g., HCl in ether, or oxalic acid in ethanol). The resulting salt will often precipitate as a highly pure crystalline solid. The oxalate salt of the target compound is commercially available, suggesting it forms a stable, crystalline solid.[7] The free base can be regenerated by partitioning the salt between DCM and aqueous sodium bicarbonate.

Q4: My NMR shows some residual triethylamine (TEA) from the column. How can I remove it? A4: TEA is volatile and can usually be removed by co-evaporation with another solvent. Dissolve your product in dichloromethane (DCM), and evaporate it on a rotary evaporator. Repeat this process 2-3 times. If it persists, a quick acid-base workup (as described in Protocol 1) will effectively remove the basic TEA.

References

  • Veeprho. (n.d.). Amine Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Illustration of standard primary amine purification strategies and selective ammonium carbamate crystallization (SACC, this work). Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • PubMed Central (PMC), NIH. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]

  • Gas Processing & LNG. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from [Link]

  • Refining Community. (n.d.). Contamination in Amine Systems. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Google Patents. (n.d.). US3131221A - Separation and purification of fatty acid amines.
  • 3M. (n.d.). Filter Media Selection in Amine Gas Sweetening Systems. Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • YouTube. (2023, December 16). Straight Answers: Best column for amine purification. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Industrial processes for manufacturing amines. Retrieved from [Link]

  • TSI Journals. (2010, January 5). Organic CHEMISTRY. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dimethoxybenzylamine. Retrieved from [Link]

  • Google Patents. (n.d.). US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
  • AA Blocks. (n.d.). (4-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine

Welcome to the technical support guide for the synthesis of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The synthesis is typically achieved via a reductive amination pathway, a powerful and versatile method for C-N bond formation.[1][2][3] This guide provides in-depth, field-proven insights into optimizing this critical reaction.

Reaction Overview: The Reductive Amination Pathway

The synthesis of the target secondary amine involves the reaction of 2,3-Dimethoxybenzaldehyde with 2-methoxy-1-methylethylamine. The process occurs in two principal, often concurrent, stages:

  • Imine Formation: The primary amine attacks the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This is followed by an acid-catalyzed dehydration to yield an imine (or Schiff base).[4][5]

  • Reduction: The C=N double bond of the imine is then reduced to a single bond by a hydride-based reducing agent, yielding the final secondary amine product.[1][6]

This entire process can be performed in a single reaction vessel ("one-pot" or direct reductive amination) or as a two-step sequence where the imine is formed before the reducing agent is introduced.[7][8][9]

Reductive Amination Mechanism Aldehyde 2,3-Dimethoxybenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine 2-methoxy-1-methylethylamine Amine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O (Acid Catalyzed) Product (2,3-Dimethoxy-benzyl)- (2-methoxy-1-methyl-ethyl)-amine Imine->Product + Reducing Agent (e.g., STAB)

Caption: General mechanism for reductive amination synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is the most common issue and can stem from several factors. A systematic approach to optimization is crucial.[10]

Probable Cause A: Inefficient Imine Formation

The formation of the imine intermediate is an equilibrium-driven process and is highly pH-sensitive.[4][5][8] If the imine is not formed efficiently, the final yield will be poor.[11][12]

  • Solution: Optimize Reaction pH. The rate of imine formation is maximal under mildly acidic conditions, typically between pH 4 and 6.[4][11][13]

    • Too Acidic (pH < 4): The amine starting material becomes protonated (R-NH3+), which renders it non-nucleophilic and unable to attack the carbonyl carbon.[5][14][15]

    • Too Basic/Neutral (pH > 7): The acid-catalyzed dehydration of the hemiaminal intermediate to the imine is inefficient.[4][5]

  • Recommendation: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture to maintain the optimal pH range.[11]

Probable Cause B: Inappropriate Choice of Reducing Agent

In a one-pot synthesis, the reducing agent must be selective for the imine over the starting aldehyde.[16] A non-selective or overly reactive reducing agent will consume the aldehyde, forming an unwanted alcohol byproduct and reducing the overall yield.[11][17]

  • Solution: Select a Mild, Iminium-Selective Reducing Agent.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice. It is a mild and highly selective reducing agent that is particularly effective for a wide range of aldehydes and ketones.[3][7][8][18] It is less toxic than sodium cyanoborohydride.[7]

    • Sodium Cyanoborohydride (NaBH₃CN): This agent also offers excellent selectivity for the iminium ion over the carbonyl group.[1][7][17] However, its high toxicity and the generation of cyanide byproducts are significant drawbacks.[7]

    • Sodium Borohydride (NaBH₄): This is a potent and cost-effective reducing agent, but it lacks selectivity and will readily reduce the starting aldehyde.[7][11] Its use is generally reserved for a two-step procedure where the imine is pre-formed before the reductant is added.[7][19]

Reducing Agent Selectivity Toxicity Optimal Procedure Common Solvents
Sodium Triacetoxyborohydride (STAB) High (Imine > Aldehyde)ModerateOne-PotDCE, THF, DCM[18][19]
Sodium Cyanoborohydride (NaBH₃CN) High (Imine > Aldehyde)High (HCN risk)One-PotMethanol[19]
Sodium Borohydride (NaBH₄) Low (Reduces both)LowTwo-StepMethanol, Ethanol[7][19]

Probable Cause C: Suboptimal Reaction Conditions & Reagent Quality

  • Solution: Control Temperature, Time, and Reagent Purity.

    • Temperature & Time: While gentle heating can sometimes improve yields for less reactive substrates, excessive heat can lead to side product formation.[11] It is critical to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[11][20]

    • Reagent Purity: Ensure that the 2,3-dimethoxybenzaldehyde and 2-methoxy-1-methylethylamine are of high purity. Impurities can interfere with the reaction.[10][21]

    • Anhydrous Conditions: The presence of excess water can shift the equilibrium away from the imine and back towards the starting materials via hydrolysis.[9][20] Using anhydrous solvents is advisable.

Troubleshooting Workflow Start Low Yield Observed CheckImine Check Imine Formation Conditions Start->CheckImine CheckReducer Evaluate Reducing Agent Start->CheckReducer CheckConditions Assess Reaction Conditions Start->CheckConditions OptimizepH Optimize pH to 4-6 (Add Acetic Acid) CheckImine->OptimizepH UseSTAB Switch to Selective Reductant (e.g., STAB for one-pot) CheckReducer->UseSTAB TwoStep Consider Two-Step Protocol (if using NaBH4) CheckReducer->TwoStep Monitor Monitor Reaction (TLC/LC-MS) Adjust Time/Temp CheckConditions->Monitor Purity Verify Reagent Purity Use Anhydrous Solvents CheckConditions->Purity Improved Yield Improved OptimizepH->Improved UseSTAB->Improved TwoStep->Improved Monitor->Improved Purity->Improved

Caption: Systematic workflow for troubleshooting low reaction yields.

Q2: I am observing a significant amount of 2,3-dimethoxybenzyl alcohol as a side product. Why is this happening?

The formation of the corresponding alcohol from the starting aldehyde is a classic sign of a non-selective reduction.

  • Cause: This occurs when the reducing agent is too powerful and reacts with the aldehyde before it can form an imine with the amine.[11][17] This is highly probable if you are using Sodium Borohydride (NaBH₄) in a one-pot procedure.

  • Solution:

    • Switch to a selective reducing agent like Sodium Triacetoxyborohydride (STAB), which preferentially reduces the imine.[7][8]

    • If you must use NaBH₄, adopt a two-step procedure . First, stir the aldehyde and amine together in a suitable solvent (like methanol or ethanol) for a period to allow for imine formation. Only then should you add the NaBH₄ in portions at a reduced temperature (e.g., 0 °C).[7]

Q3: My reaction seems to stall before all the starting material is consumed. What should I check?

A stalled reaction can be frustrating but is often solvable by examining the reagents and reaction environment.

  • Cause A: Deactivated Reducing Agent. Borohydride reagents can degrade over time, especially if not stored properly under anhydrous conditions.

  • Cause B: Insufficient Acid Catalyst. The reaction pH may have drifted out of the optimal range, halting the formation of the imine intermediate.

  • Cause C: Water Contamination. As mentioned, excess water can hydrolyze the imine, preventing the reaction from proceeding to the final product.[9][20]

  • Solution:

    • Use a fresh bottle of the reducing agent.

    • Add another small, catalytic amount of acetic acid and monitor for progress.

    • Ensure all glassware is oven-dried and that you are using an anhydrous grade of solvent.[10]

Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reductive amination? A: The choice of solvent often depends on the reducing agent. For STAB, 1,2-dichloroethane (DCE) is preferred, though THF and DCM are also effective.[18][19] For NaBH₃CN and NaBH₄, methanol or ethanol are commonly used.[19]

Q: Can I use a different acid catalyst besides acetic acid? A: Yes, other acids can be used. The key is to achieve a pH between 4 and 6.[11][13] However, acetic acid is widely used, effective, and readily available. Some protocols also use Lewis acids like Ti(i-PrO)₄ to facilitate imine formation, especially with less reactive substrates.[19]

Q: How do I properly work up the reaction? A: A typical workup involves quenching the excess reducing agent by slowly adding water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted into an organic solvent (e.g., ethyl acetate, DCM). The combined organic layers are washed with brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified, typically by column chromatography.

Experimental Protocols

The following are generalized protocols. Researchers should adapt them based on their specific lab conditions and scale. Always perform a risk assessment before starting any new procedure.

Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)
  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,3-dimethoxybenzaldehyde (1.0 eq) and a solution of 2-methoxy-1-methylethylamine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Add glacial acetic acid (1 to 2 eq) to the mixture.

  • Stir the solution at room temperature for 30-60 minutes to facilitate imine formation.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Note: The addition may be exothermic.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 4-24 hours).

  • Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer. Extract the aqueous layer twice with DCE or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via silica gel column chromatography to yield the final amine.

Protocol 2: Two-Step Synthesis using Sodium Borohydride (NaBH₄)
  • In a round-bottom flask, dissolve 2,3-dimethoxybenzaldehyde (1.0 eq) and 2-methoxy-1-methylethylamine (1.1 eq) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. Monitor imine formation by TLC or ¹H NMR if desired.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add Sodium Borohydride (NaBH₄) (1.5 eq) in small portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir until the reduction is complete (as monitored by TLC, typically 1-3 hours).

  • Quench the reaction by the slow addition of water at 0 °C.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via silica gel column chromatography.

References

  • BenchChem. (n.d.). Comparative analysis of different reducing agents in amination.
  • BenchChem. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement.
  • BenchChem. (n.d.). Technical Support Center: Reductive Amination for Secondary Amine Synthesis.
  • Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation.
  • ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution?
  • Chemistry Stack Exchange. (2018). Acid in Imine Formation.
  • Chemistry LibreTexts. (2019). 12.3: Reaction with Primary Amines to form Imines.
  • Allen. (n.d.). Imine formation using an aldehyde/ketone and primary amine is acid.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Wikipedia. (n.d.). Reductive amination.
  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • ACS Green Chemistry Institute. (n.d.). Reductive Amination.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • ACS Omega. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.
  • BenchChem. (n.d.). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Amination Reactions.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions.
  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines.
  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines.

Sources

Troubleshooting

Stability issues with (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine

Technical Support Center: Stability and Troubleshooting for (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine Disclaimer: The specific compound, (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine, is not exten...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability and Troubleshooting for (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine

Disclaimer: The specific compound, (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine, is not extensively documented in public scientific literature. Therefore, this guide is built upon established principles of organic chemistry and data from structurally related molecules, namely secondary benzylamines and electron-rich aromatic systems. The troubleshooting advice provided is based on predicted chemical liabilities and should be adapted to your specific experimental observations.

Introduction for the Senior Application Scientist

As researchers and drug development professionals, ensuring the stability and purity of novel chemical entities is paramount. This technical support guide addresses the potential stability challenges associated with (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine. By understanding the inherent chemical properties of its functional groups—a secondary benzylamine and a dimethoxy-substituted aromatic ring—we can anticipate and mitigate common degradation issues. This center provides a proactive, problem-solving framework in a direct question-and-answer format to maintain the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Storage and Handling

Question 1: What are the optimal storage conditions for this compound to ensure long-term stability?

Answer: To maximize shelf-life, (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine should be stored under conditions that minimize exposure to oxygen, light, and moisture. Amines, particularly electron-rich benzylamines, are susceptible to oxidative degradation.

Recommended Storage Protocol:

  • Temperature: Store at or below -20°C. Lower temperatures slow the rate of potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[1][2][3] This is the most critical factor to prevent oxidation.

  • Light: Use an amber vial or wrap the container in aluminum foil to protect against photodegradation.[4]

  • Moisture: Ensure the container is tightly sealed. Amines can be hygroscopic, and moisture can facilitate certain degradation pathways.[5] Store in a desiccator where possible.[1]

ParameterRecommended ConditionRationale
Temperature ≤ -20°CSlows reaction kinetics of degradation.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidative degradation by atmospheric O2.
Light Amber Vial / Light-blocking wrapPrevents photodegradation of the aromatic ring.
Moisture Tightly sealed container, desiccatorAmines can be hygroscopic; moisture can act as a reactant.[5]

Question 2: I've noticed a color change (e.g., yellowing or browning) in my solid sample over time. What does this indicate?

Answer: A color change in an amine-containing compound is a strong indicator of degradation, most commonly oxidation. The formation of conjugated imines or N-oxides from the secondary amine and benzylamine moieties can lead to colored impurities.[6][7] This suggests that the compound has been exposed to air (oxygen) and/or light. The sample's purity should be assessed immediately by an appropriate analytical method like HPLC or LC-MS before further use.

Category 2: Solution Stability and Preparation

Question 3: My compound appears to degrade after being dissolved in a solvent for experimental use. What could be the cause and how can I prevent this?

Answer: Solution-state instability is a common issue and can be attributed to several factors:

  • Oxidation: Dissolved oxygen in solvents is a primary culprit. The electron-rich 2,3-dimethoxybenzyl group makes the molecule particularly susceptible to oxidation.[8][9]

  • Solvent Purity: Peroxides in older ether-based solvents (like THF or Dioxane) or trace metal impurities can catalyze degradation.

  • pH Effects: Although generally stable, extreme pH values in aqueous buffers can potentially lead to hydrolysis or other reactions.

  • Photodegradation: Standard laboratory lighting can be sufficient to induce degradation of photosensitive aromatic compounds in solution over several hours.[10][11][12]

Troubleshooting Workflow for Solution Instability:

Degradation_Pathway Predicted Oxidative Degradation Parent (2,3-Dimethoxy-benzyl)- (2-methoxy-1-methyl-ethyl)-amine (Parent Compound) Oxidation [O] (Air, Light, Peroxides) Parent->Oxidation Imine N-(2,3-Dimethoxy-benzylidene)- (2-methoxy-1-methyl-ethyl)-amine (Imine Degradant) Oxidation->Imine Aldehyde 2,3-Dimethoxybenzaldehyde Imine->Aldehyde Hydrolysis

Caption: Predicted primary oxidative degradation pathway.

You may also see the formation of 2,3-dimethoxybenzaldehyde if the intermediate imine undergoes hydrolysis. Characterizing these new peaks using LC-MS is the definitive way to identify their structures.

Category 3: Analytical & Experimental Troubleshooting

Question 5: How can I develop a stability-indicating analytical method to monitor the purity of my compound?

Answer: A stability-indicating method is an analytical procedure that can accurately quantify the active compound in the presence of its degradation products, impurities, and excipients. [13]High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

Protocol: Developing a Stability-Indicating HPLC Method via Forced Degradation

Forced degradation, or stress testing, is the process of intentionally subjecting a compound to harsh conditions to generate its likely degradation products. [10][13][14][15]This helps ensure your analytical method can separate these degradants from the parent peak.

Step-by-Step Guide:

  • Initial Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that gives a sharp, symmetrical peak for the parent compound.

  • Prepare Stress Samples: Prepare separate solutions of your compound (~1 mg/mL) and subject them to the following stress conditions as suggested by ICH guidelines. [14][15][16] * Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid compound at 105°C for 24 hours.

    • Photolytic: Solution exposed to a light source (UV/Vis) as per ICH Q1B guidelines. [14]3. Analyze Samples: Analyze the stressed samples by HPLC alongside a non-degraded control sample.

  • Method Optimization: Adjust your HPLC method (e.g., gradient, mobile phase composition) to achieve baseline separation between the parent peak and all degradation peaks. A photodiode array (PDA) detector is highly recommended to check for peak purity.

  • Validation: Once separation is achieved, the method is considered "stability-indicating" and can be formally validated.

Stress ConditionPurposePotential Outcome
Acid/Base Hydrolysis Simulates pH extremesPotential cleavage of ether linkages (unlikely under mild conditions).
Oxidation (H₂O₂) Simulates oxidative stressFormation of imine, N-oxide, and aldehyde degradants. [6][7]
Thermal Assesses heat stabilityMay induce oxidation or other rearrangements.
Photolytic Assesses light stabilityMay induce oxidation or radical-based degradation. [11][12][17][18][19]

This table provides a general framework. The goal is to achieve 5-20% degradation; conditions should be adjusted if degradation is excessive or absent. [14][16]

References

  • Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences. Available at: [Link]

  • Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. National Institutes of Health (NIH). Available at: [Link]

  • Proposed mechanism for benzylamine aerobic oxidation reaction pathways... ResearchGate. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. ACS Omega. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Stereochemistry of benzylamine oxidation by copper amine oxidases. PubMed. Available at: [Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at: [Link]

  • Photodegradation of methoxy substituted curcuminoids. PubMed. Available at: [Link]

  • Photodegradation of methoxy substituted curcuminoids. Sultan Qaboos University House of Expertise. Available at: [Link]

  • Photodegradation of methoxy substituted curcuminoids. SciSpace. Available at: [Link]

  • (PDF) Photodegradation of Methoxy Substituted Curcuminoids. ResearchGate. Available at: [Link]

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Available at: [Link]

  • The manipulation of air-sensitive compounds. ResearchGate. Available at: [Link]

  • Photosubstitution reactions of aromatic compounds. Pure and Applied Chemistry. Available at: [Link]

  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. CORE. Available at: [Link]

  • p-Methoxybenzyl (PMB) Protective Group. Chem-Station. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Substituted Benzylamines

Welcome to the Technical Support Center for the synthesis of substituted benzylamines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted benzylamines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis. We aim to move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can not only solve immediate issues but also proactively design more robust synthetic strategies.

Section 1: Reductive Amination – The Workhorse Route

Reductive amination is a cornerstone for benzylamine synthesis, involving the reaction of a substituted benzaldehyde or ketone with an amine in the presence of a reducing agent.[1] While versatile, this method is prone to several side reactions that can diminish yield and complicate purification.

FAQ 1: My reductive amination is producing significant amounts of secondary amine (dibenzylamine) byproduct. What's causing this and how can I fix it?

Underlying Cause: This is a classic case of over-alkylation. The primary benzylamine product is often more nucleophilic than the ammonia or primary amine starting material.[2][3] This allows it to compete with the starting amine in reacting with the aldehyde, forming a secondary imine which is then reduced to the dibenzylamine.

Troubleshooting Workflow:

G cluster_solutions Mitigation Strategies start High Dibenzylamine Byproduct cause1 Primary amine product is more nucleophilic start->cause1 cause2 Sub-optimal reaction conditions start->cause2 solution1 Increase Ammonia/Amine Stoichiometry (e.g., >10 equivalents) cause1->solution1 Shifts equilibrium to favor primary imine formation solution2 Select a Milder Reducing Agent (e.g., NaBH(OAc)₃) cause2->solution2 Reduces imine faster than aldehyde, minimizing side reactions solution3 Control pH (4-7) cause2->solution3 Optimizes imine formation while minimizing side reactions solution4 One-Pot vs. Two-Step Procedure cause2->solution4 Isolating the imine before reduction can improve selectivity

Caption: Troubleshooting workflow for over-alkylation in reductive amination.

Detailed Mitigation Strategies:

  • Stoichiometric Control: Employing a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) is the most direct way to statistically favor the reaction of the aldehyde with the initial amine rather than the benzylamine product.[2][4]

  • Choice of Reducing Agent: The choice of reducing agent is critical. Strong hydrides like sodium borohydride (NaBH₄) can reduce the starting aldehyde to a benzyl alcohol byproduct.[5][6] Milder, more selective reagents are preferred.

Reducing AgentSelectivityProsCons
Sodium Triacetoxyborohydride (NaBH(OAc)₃) HighMild, selective for imines over aldehydes.[5]Water-sensitive.[6]
Sodium Cyanoborohydride (NaBH₃CN) HighSelective for imines at controlled pH (6-7).[5]Highly toxic, can generate HCN gas.[5]
Catalytic Hydrogenation (H₂/Catalyst) VariableClean, high-yielding.Catalyst can be deactivated by amines.[5]
  • pH Control: The rate of imine formation is optimal in a slightly acidic pH range (typically 4-7).[5] If the pH is too low, the amine starting material becomes protonated and non-nucleophilic. If it's too high, the dehydration of the hemiaminal intermediate is slow.

  • Procedural Variation: Consider a two-step, one-pot approach. First, allow the imine to form at room temperature or with gentle heating, often with removal of water. Then, cool the reaction and add the reducing agent. This can minimize the concentration of unreacted aldehyde when the reduction occurs.[1]

FAQ 2: I'm observing a significant amount of benzyl alcohol in my crude product. Why is this happening?

Underlying Cause: This side reaction is prevalent when using less selective reducing agents, like sodium borohydride (NaBH₄), which can directly reduce the starting benzaldehyde.[6] It can also be an issue if the rate of aldehyde reduction is competitive with the rate of imine formation and subsequent reduction.

Mitigation Strategies:

  • Switch to a More Selective Reducing Agent: As detailed in the table above, NaBH(OAc)₃ is the reagent of choice to avoid this issue as it reduces iminium ions much faster than it reduces aldehydes.[5]

  • Sequential Addition: If using NaBH₄ is unavoidable, ensure imine formation is complete before adding the reducing agent. This can be monitored by techniques like TLC or ¹H NMR. Adding the borohydride portion-wise at a low temperature (e.g., 0 °C) can also help favor the reduction of the more reactive imine.

FAQ 3: My reaction (Leuckart-Wallach) is generating N-formylated byproducts. How can I obtain the free amine?

Underlying Cause: The Leuckart-Wallach reaction and its variants (like the Eschweiler-Clarke reaction) use formic acid or its derivatives (formamide, ammonium formate) as the reducing agent.[4][7][8] A common outcome is the formation of a stable N-formyl derivative instead of, or in addition to, the desired free amine.[4][9]

Protocol for N-Formyl Cleavage:

The N-formyl group is essentially a protective group and must be removed in a separate step.

Step-by-Step Hydrolysis Protocol:

  • Isolate Crude Product: After the Leuckart-Wallach reaction, perform a standard aqueous workup to isolate the crude N-formylbenzylamine.

  • Acidic Hydrolysis: Reflux the crude product in an excess of aqueous mineral acid (e.g., 3M HCl or H₂SO₄) for several hours.

  • Monitoring: Track the disappearance of the formamide starting material by TLC or LC-MS.

  • Basification and Extraction: After cooling, carefully basify the reaction mixture with a strong base (e.g., NaOH pellets or concentrated solution) to a pH > 12. The free benzylamine will separate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Purification: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amine can be further purified by distillation or chromatography.[10]

Section 2: Gabriel Synthesis – The High-Purity Route for Primary Amines

The Gabriel synthesis is a robust method for preparing primary amines, virtually free from the over-alkylation products that plague other methods.[2][11][12] It involves the N-alkylation of potassium phthalimide followed by deprotection.[11][13]

FAQ 4: The hydrazinolysis step of my Gabriel synthesis is messy and the phthalhydrazide precipitate is difficult to filter. Are there better deprotection methods?

Underlying Cause: The Ing-Manske procedure, which uses hydrazine for deprotection, forms a dense phthalhydrazide precipitate that can be challenging to handle and may trap the product, reducing yields.[13][14]

Alternative Deprotection Strategies:

  • Acidic Hydrolysis: While effective, this method requires harsh conditions (strong acid, prolonged heating) which may not be suitable for sensitive substrates.[12][13]

  • Base-Catalyzed Hydrolysis: Using a strong base like NaOH can also cleave the phthalimide, but like acid hydrolysis, it requires forcing conditions.

Optimized Hydrazinolysis Protocol:

  • Solvent Choice: Perform the reaction in a protic solvent like methanol or ethanol.[2][14]

  • Post-Reaction Acidification: After the reflux with hydrazine is complete and the mixture has cooled, add concentrated hydrochloric acid. This protonates the desired benzylamine, making it water-soluble, and helps to break up the phthalhydrazide precipitate.[2][14]

  • Filtration: Filter the precipitated phthalhydrazide and wash it thoroughly with cold water to recover any trapped amine salt.[14]

  • Liberation and Extraction: Combine the filtrate and washings. Make the solution strongly alkaline with concentrated NaOH to liberate the free amine, which can then be extracted.[2][14]

G cluster_gabriel Gabriel Synthesis Workflow cluster_deprotection Deprotection Options start Potassium Phthalimide step1 N-Alkylation (Benzyl Halide, DMF) start->step1 intermediate N-Benzylphthalimide step1->intermediate step2 Deprotection intermediate->step2 product Primary Benzylamine step2->product hydrazine Hydrazinolysis (Ing-Manske) step2->hydrazine Forms Phthalhydrazide acid Acid Hydrolysis (e.g., HCl, H₂SO₄) step2->acid Forms Phthalic Acid

Caption: Overview of the Gabriel synthesis pathway and deprotection options.

Section 3: Hofmann Rearrangement – A Niche Application

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[15][16] For synthesizing a substituted benzylamine, this would typically start from a substituted phenylacetamide.

FAQ 5: My Hofmann rearrangement is giving a low yield. What are the critical parameters to control?

Underlying Cause: The Hofmann rearrangement is sensitive to stoichiometry and temperature. The reaction proceeds through an isocyanate intermediate formed by the action of a hypobromite (generated in situ from Br₂ and NaOH).[15][17] Side reactions can occur if conditions are not optimal.

Critical Parameters for Optimization:

  • Temperature Control: The initial N-bromination step should be performed at a low temperature (0-5 °C) to prevent premature rearrangement and side reactions. The rearrangement step itself (migration of the benzyl group) typically requires gentle heating.

  • Stoichiometry: Precise stoichiometry is crucial. Use of excess bromine can lead to ring bromination on activated aromatic systems.

  • Base Concentration: A sufficient concentration of a strong base (typically NaOH) is required for both the initial deprotonation of the amide and the subsequent steps.[15]

  • Alternative Reagents: For substrates sensitive to strongly basic conditions, milder, modified Hofmann reagents can be used, such as N-bromosuccinimide (NBS) with a base like DBU, or hypervalent iodine reagents.[17][18]

Potential Side Reactions:

  • Urea Formation: The isocyanate intermediate can react with the product amine to form a substituted urea. This is more likely if the isocyanate accumulates.

  • Carbamate Formation: If the reaction is performed in an alcohol solvent, the isocyanate can be trapped to form a carbamate.[17][18] While a side reaction, this can also be a deliberate strategy to yield a more easily handled protected amine.[18]

Section 4: General Purification and Analysis

FAQ 6: My final benzylamine product appears impure on TLC and by ¹H NMR. What are the likely contaminants and how can I purify it?

Common Impurities:

  • Starting Materials: Unreacted benzaldehyde or benzyl halide.

  • Over-alkylation Products: Dibenzylamine and tribenzylamine.[2]

  • Reduction/Oxidation Products: Benzyl alcohol from aldehyde reduction, or benzaldehyde from benzylamine oxidation.[10] Imine dimers can also form from condensation.[10]

  • Reagent-Derived Impurities: Benzoic acid from the hydrolysis of benzoyl chloride (if used in an alternative synthesis).[19]

Purification Strategies:

  • Acid-Base Extraction: This is a highly effective method for separating amines from neutral or acidic impurities.

    • Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether).

    • Extract with dilute aqueous acid (e.g., 1M HCl). The benzylamine will be protonated and move to the aqueous layer, leaving neutral impurities (benzyl alcohol, dibenzylamine, unreacted halides) in the organic layer.

    • Separate the layers. Wash the organic layer with more acid.

    • Combine the acidic aqueous layers, cool in an ice bath, and carefully add a strong base (e.g., NaOH) until the solution is strongly alkaline.

    • The free amine will separate. Extract it back into a fresh portion of organic solvent.

    • Dry the organic layer, filter, and evaporate the solvent.

  • Distillation: Benzylamines are often high-boiling liquids and can be effectively purified by vacuum distillation.[10] This is particularly good for removing less volatile impurities.

  • Chromatography: Column chromatography on silica gel can be used, but amines often streak. Pre-treating the silica with a small amount of a base (e.g., triethylamine in the eluent) can significantly improve separation.

  • Salt Precipitation: The amine can be precipitated as a salt (e.g., hydrochloride) by bubbling HCl gas through an ethereal solution or adding HCl in ether.[10] The salt can be filtered, washed, and then the free amine regenerated.[10]

Analytical Techniques for Purity Assessment:

  • HPLC/UPLC and LC-MS: The methods of choice for quantifying impurity profiles in pharmaceutical development.[20]

  • GC-MS: Useful for identifying volatile impurities.

  • ¹H NMR: Provides structural information and can be used to determine the relative ratios of components in a mixture.

References

  • Preventing over-alkylation in benzylamine synthesis. (2025). Benchchem.
  • Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. Alfa Chemistry.
  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
  • How to purify Benzylamine? (2024). Reddit.
  • Eschweiler–Clarke reaction. Grokipedia.
  • The Gabriel synthesis of benzylamine: An undergraduate organic experiment.
  • Hofmann Rearrangement. Alfa Chemistry.
  • Synthesis of Secondary Amines via Self-Limiting Alkyl
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI.
  • Technical Support Center: Preventing Over-Alkyl
  • The Gabriel Synthesis of Benzylamine.
  • Leuckart reaction. Grokipedia.
  • Eschweiler–Clarke reaction. Wikipedia.
  • Gabriel Synthesis. (2023). Chemistry LibreTexts.
  • Hofmann rearrangement. Wikipedia.
  • Gabriel synthesis. Wikipedia.
  • Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. Benchchem.
  • Hofmann Rearrangement. (2014).
  • Hofmann Rearrangement. Chemistry Steps.
  • Technical Support Center: Minimizing Side Products in Reductive Amin
  • Reductive amin
  • Reductive Amination - Common Conditions. organic-chemistry.org.
  • Impurity Analysis. Emery Pharma.

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Troubleshooting

Technical Support Center: Experiments with (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine

Welcome to the technical support center for experiments involving (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this compound. Here, we provide in-depth, field-proven insights and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine and what are its primary applications?

(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine, with the molecular formula C₁₃H₂₁NO₃, is a secondary amine.[1] Its structure suggests potential applications in medicinal chemistry and drug discovery, as the dimethoxybenzyl and methoxyethyl moieties can influence its pharmacological properties, such as receptor binding and metabolic stability. While specific applications are not extensively documented in public literature, related N-benzylphenethylamine compounds are known to have high affinity for G protein-coupled receptors (GPCRs), particularly serotonin receptors.

Q2: What is the most common synthetic route to prepare (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine?

The most prevalent and efficient method for synthesizing this and similar secondary amines is through reductive amination .[2][3] This one-pot reaction involves the condensation of an aldehyde (2,3-dimethoxybenzaldehyde) with a primary amine (1-methoxy-2-aminopropane) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This method is favored for its high selectivity and avoidance of over-alkylation, a common issue with direct alkylation of amines.[3]

Synthesis and Troubleshooting Guide

The synthesis of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is typically achieved via reductive amination. Below is a detailed protocol and a troubleshooting guide to address common issues that may arise during the experiment.

General Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification aldehyde 2,3-Dimethoxybenzaldehyde mixing Mix Aldehyde & Amine in Solvent (e.g., MeOH) aldehyde->mixing amine 1-Methoxy-2-aminopropane amine->mixing imine_formation Imine Formation (Acid Catalyst, e.g., AcOH) mixing->imine_formation Condensation reduction Reduction (e.g., NaBH4) imine_formation->reduction In situ quench Quench Reaction reduction->quench extraction Solvent Extraction quench->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Final Product: (2,3-Dimethoxy-benzyl)- (2-methoxy-1-methyl-ethyl)-amine purification->product

Caption: General workflow for the synthesis of the target amine via reductive amination.

Detailed Experimental Protocol: Reductive Amination

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 2,3-Dimethoxybenzaldehyde

  • 1-Methoxy-2-aminopropane (also known as 2-amino-1-methoxypropane)

  • Methanol (MeOH), anhydrous

  • Acetic Acid (AcOH), glacial

  • Sodium Borohydride (NaBH₄)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethoxybenzaldehyde (1.0 eq.) in anhydrous methanol.

    • Add 1-methoxy-2-aminopropane (1.1 eq.) to the solution.

    • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.).

    • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by Thin Layer Chromatography (TLC) or ¹H NMR to confirm the consumption of the aldehyde.[1]

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours or until the imine is fully consumed as indicated by TLC.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete imine formation. 2. Deactivated reducing agent. 3. Impure starting materials.1. Increase the reaction time for imine formation. Monitor by TLC or ¹H NMR for the disappearance of the aldehyde. Add a dehydrating agent like anhydrous MgSO₄.[1] 2. Use a fresh batch of NaBH₄. 3. Purify starting materials if necessary. Aldehydes can oxidize to carboxylic acids over time.
Formation of Side Products 1. Reduction of the starting aldehyde: NaBH₄ can reduce the aldehyde if added too quickly or if imine formation is slow.[3] 2. Over-alkylation (formation of a tertiary amine): This is less common in reductive amination but can occur if the product amine reacts with remaining aldehyde.1. Ensure complete imine formation before adding NaBH₄. Alternatively, use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) which is more selective for imines over aldehydes.[4] 2. Use a slight excess of the primary amine to favor the formation of the secondary amine.
Difficult Purification 1. Product is a polar amine and may streak on the silica gel column. 2. Co-elution of starting materials or byproducts.1. Add a small amount of triethylamine (e.g., 1%) to the eluent to suppress tailing of the amine on the silica gel. 2. Optimize the eluent system for column chromatography. A shallow gradient may be necessary. Consider an acidic workup to extract the basic amine into an aqueous layer, followed by basification and re-extraction.
Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_imine Imine Formation Issues cluster_reduction Reduction Issues cluster_side_products Side Product Issues start Low Yield or No Product check_imine Check for Aldehyde Consumption (TLC/NMR) start->check_imine side_products Side Products Observed? start->side_products aldehyde_present Aldehyde Remaining? check_imine->aldehyde_present prolong_reaction Increase Reaction Time Add Dehydrating Agent aldehyde_present->prolong_reaction Yes check_reduction Imine Formed but No Product? aldehyde_present->check_reduction No prolong_reaction->check_imine reagent_issue Deactivated NaBH4? check_reduction->reagent_issue use_fresh_reagent Use Fresh NaBH4 reagent_issue->use_fresh_reagent Yes consider_alternative Consider NaBH(OAc)3 or NaBH3CN reagent_issue->consider_alternative No aldehyde_reduction Alcohol byproduct? side_products->aldehyde_reduction Yes over_alkylation Tertiary amine byproduct? side_products->over_alkylation Yes slow_addition Slow NaBH4 Addition aldehyde_reduction->slow_addition use_milder_reagent Use NaBH(OAc)3 aldehyde_reduction->use_milder_reagent adjust_stoichiometry Increase Amine Equivalents over_alkylation->adjust_stoichiometry

Caption: A decision tree for troubleshooting common issues in the reductive amination synthesis.

Characterization Data (Expected)

Group Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Aromatic Protons6.8 - 7.2 (m, 3H)110 - 155
Benzyl CH₂~ 3.8 (s, 2H)~ 50 - 55
Methoxy Protons (Aromatic)~ 3.8 - 3.9 (s, 6H)~ 55 - 60
CH (on amine)~ 2.8 - 3.0 (m, 1H)~ 55 - 60
CH₂ (on amine)~ 3.3 - 3.5 (m, 2H)~ 75 - 80
Methoxy Proton (Aliphatic)~ 3.3 (s, 3H)~ 58 - 60
Methyl Protons~ 1.1 (d, 3H)~ 15 - 20

Note: These are predicted values and may vary depending on the solvent and instrument used. It is crucial to acquire and interpret the full spectra for your synthesized compound.

References

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Tarsio, P. J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Organic Chemistry with Lluís Llorens Palomo. (2023). Reductive Amination. YouTube. [Link] (Note: A generic but illustrative video on the topic)

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Reddit. (2023). What's wrong with my reductive amination? I barely got any product. [Link]

Sources

Optimization

Technical Support Center: Optimizing N-Alkylation of Amines

Welcome to the technical support center for N-alkylation of amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-alkylation of amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format. Our focus is on understanding the "why" behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low or No Conversion: Why is my N-alkylation reaction not proceeding?

Several factors can contribute to low or no conversion in N-alkylation reactions. A systematic approach to troubleshooting is crucial.

  • Insufficient Reactivity of the Alkylating Agent: Alkyl chlorides are generally less reactive than bromides or iodides. [1]For sluggish reactions, consider switching to a more reactive alkyl halide. Alkyl bromides are often a good balance of reactivity and stability. [1]If the reaction still fails, using alkyl iodides or adding a catalytic amount of sodium or potassium iodide can significantly accelerate the reaction by in-situ generation of the more reactive alkyl iodide (Finkelstein reaction).

  • Poor Solubility: The insolubility of either the amine or the base in the reaction solvent is a common pitfall. [2]If your reactants are not dissolving, the reaction will be slow or may not proceed at all.

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, NMP, or acetonitrile are often excellent choices as they can dissolve a wide range of substrates and inorganic bases. [2][3]However, be cautious with DMF at high temperatures in the presence of a base, as it can decompose. [2] * Phase-Transfer Catalysis: For reactions in biphasic systems or with insoluble bases, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to shuttle the reactants between phases. [1]

  • Inappropriate Base: The base plays a critical role in deprotonating the amine (or the resulting ammonium salt), regenerating the nucleophilic amine to continue the reaction.

    • Base Strength: The chosen base must be strong enough to deprotonate the ammonium salt formed after the initial alkylation. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. [2]For less acidic amines, a stronger base like sodium hydride (NaH) might be necessary, although caution is advised due to its reactivity. [4] * Solubility: As mentioned, the solubility of the base is key. Cesium carbonate is often more soluble in organic solvents than potassium carbonate, which can lead to better results. [2]

  • Steric Hindrance: Highly branched alkyl halides (secondary or tertiary) or bulky amines can significantly slow down the Sₙ2 reaction. [1]In such cases, higher reaction temperatures or longer reaction times may be required. However, be aware that increased temperature can also favor elimination side reactions, especially with secondary and tertiary alkyl halides. [1]

Pro-Tip: Running the reaction at a higher concentration can sometimes improve yields, as it increases the probability of molecular collisions. [1]Low-yielding reactions are sometimes a result of the reaction being too dilute. [1]

Over-Alkylation: How can I prevent the formation of secondary, tertiary, or even quaternary ammonium salts?

A significant challenge in the N-alkylation of primary and secondary amines is the tendency for the product amine to be more nucleophilic than the starting amine, leading to a mixture of products. [5][6][7]

  • Stoichiometry Control: Using a large excess of the starting amine relative to the alkylating agent can favor mono-alkylation by increasing the statistical probability of the alkylating agent reacting with the starting amine. [5]

  • "Cesium Effect": The use of cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃) has been shown to promote selective mono-N-alkylation of primary amines. [8]This is attributed to the unique coordination properties of the cesium cation.

  • Alternative Synthetic Routes: When direct alkylation proves difficult to control, alternative methods are often superior:

    • Reductive Amination: This is arguably the most reliable method for the controlled synthesis of secondary and tertiary amines. [5][9][10][11]It involves the reaction of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ. This two-step, one-pot procedure avoids the issue of over-alkylation because the imine formation is typically a single event. [10][11] * Gabriel Synthesis: This classic method is excellent for preparing primary amines from alkyl halides without the risk of over-alkylation. [6]It utilizes potassium phthalimide as an ammonia surrogate.

    • Alkylation of Sulfonamides: A primary or secondary amine can be first converted to a sulfonamide, which can then be selectively mono-alkylated. The sulfonamide group can subsequently be removed to yield the desired amine.

Side Reactions: What are the common side reactions and how can I minimize them?

Besides over-alkylation, other side reactions can plague N-alkylation attempts.

  • Elimination (E2 Reaction): This is a major competing pathway, especially with secondary and tertiary alkyl halides, or when using sterically hindered or strongly basic amines. [1]To minimize elimination:

    • Use a less sterically hindered amine if possible.

    • Employ a milder, non-nucleophilic base.

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • O-Alkylation: For substrates containing hydroxyl groups (e.g., phenols or alcohols), O-alkylation can compete with N-alkylation, especially under basic conditions. [2]Protecting the hydroxyl group prior to N-alkylation is a common and effective strategy.

Workflow for Troubleshooting N-Alkylation Reactions

Troubleshooting_Workflow start Low/No Conversion check_reactivity Check Alkyl Halide Reactivity (I > Br > Cl) start->check_reactivity check_solubility Assess Solubility of Amine and Base start->check_solubility check_base Evaluate Base Strength and Solubility start->check_base check_sterics Consider Steric Hindrance start->check_sterics solution_reactivity Use More Reactive Halide (e.g., NaI catalyst) check_reactivity->solution_reactivity solution_solubility Change to Polar Aprotic Solvent (DMF, DMSO, ACN) or use Phase-Transfer Catalyst check_solubility->solution_solubility solution_base Use Stronger/More Soluble Base (e.g., Cs₂CO₃) check_base->solution_base solution_sterics Increase Temperature/Time (Caution: Elimination) check_sterics->solution_sterics over_alkylation Over-Alkylation Issue? solution_reactivity->over_alkylation solution_solubility->over_alkylation solution_base->over_alkylation solution_sterics->over_alkylation solution_over_alkylation Use Large Excess of Amine or Switch to Reductive Amination over_alkylation->solution_over_alkylation Yes elimination Elimination Side Product? over_alkylation->elimination No solution_over_alkylation->elimination solution_elimination Lower Temperature Use Milder Base elimination->solution_elimination Yes end Reaction Optimized elimination->end No solution_elimination->end Method_Selection start Goal: Synthesize N-Alkylated Amine is_primary Is the target a primary amine? start->is_primary is_mono Is selective mono-alkylation of a primary/secondary amine needed? is_primary->is_mono No gabriel Gabriel Synthesis is_primary->gabriel Yes is_tertiary Is the target a tertiary amine from a secondary amine? is_mono->is_tertiary No reductive_amination Reductive Amination is_mono->reductive_amination Yes direct_alkylation Direct Alkylation (often feasible) is_tertiary->direct_alkylation Yes borrowing_hydrogen Borrowing Hydrogen (Greener Alternative) is_tertiary->borrowing_hydrogen Yes end Method Selected is_tertiary->end No gabriel->end reductive_amination->end direct_alkylation->end borrowing_hydrogen->end

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of Dimethoxybenzyl Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of dimethoxybenzyl compounds. This guide provides in-depth, field-proven insi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of dimethoxybenzyl compounds. This guide provides in-depth, field-proven insights into common experimental challenges, offering troubleshooting advice and detailed protocols to ensure the integrity and success of your research.

Section 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments, categorized by the degradation method and analytical challenges.

Category 1: Enzymatic Degradation

Enzymes such as lignin peroxidase (LiP), manganese peroxidase (MnP), and laccase are powerful tools for studying the degradation of dimethoxybenzyl compounds like veratryl alcohol (3,4-dimethoxybenzyl alcohol), a key secondary metabolite in lignin-degrading fungi.[1][2] However, achieving optimal and consistent activity can be challenging.

Question: My Lignin Peroxidase (LiP) shows low or no activity towards veratryl alcohol. What are the likely causes and how can I fix it?

Answer: This is a common issue that can stem from several factors related to the enzyme's complex catalytic cycle.

  • Causality: LiP requires hydrogen peroxide (H₂O₂) to initiate its catalytic cycle, forming a highly reactive intermediate called Compound I.[3] Veratryl alcohol (VA) then reduces Compound I and the subsequent intermediate, Compound II, back to the resting state, producing veratraldehyde.[1][3] Low activity often points to a disruption in this cycle.

  • Troubleshooting Steps:

    • Verify H₂O₂ Concentration: Excess H₂O₂ can lead to the irreversible inactivation of LiP, forming an inactive Compound III* species.[4] Conversely, insufficient H₂O₂ will limit the formation of Compound I. Prepare fresh H₂O₂ solutions and perform a concentration titration to find the optimal level for your specific enzyme batch and reaction conditions.

    • Check Reaction pH: LiP activity is highly pH-dependent, with an optimum typically between pH 3.0 and 4.5.[1] A suboptimal pH can drastically reduce the turnover rate. Ensure your buffer is correctly prepared and calibrated.

    • Assess Enzyme Integrity: The enzyme may have denatured due to improper storage or handling. Confirm its integrity by running a standard assay with a known positive control substrate. Tryptophan 171 (Trp171) is a key residue for VA oxidation, and its modification can significantly reduce activity.[4]

    • Consider the Role of VA Radical Cation: The oxidation of VA by LiP proceeds via a VA cation radical (VA•⁺).[5] This radical can participate in further reactions or be quenched. The presence of certain compounds, like oxalate, can sometimes affect the reaction kinetics by interacting with these radical intermediates.[1]

Question: My laccase-mediated reaction is slow or incomplete. Should I add a mediator?

Answer: Yes, for non-phenolic substrates like many dimethoxybenzyl compounds, a mediator is often essential.

  • Causality: Laccases have a relatively low redox potential, which limits their ability to directly oxidize compounds with high ionization potentials. Mediators are small molecules that are first oxidized by the laccase; this oxidized mediator then acts as a powerful, diffusible oxidant that can degrade the target compound.[6]

  • Troubleshooting & Protocol:

    • Mediator Selection: Common mediators include ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and HOBT (1-hydroxybenzotriazole). ABTS often shows a two-phase reaction kinetic, where the oxidized ABTS cation radical acts as an oxidant reservoir.[6] HOBT oxidation is often the rate-limiting step.[6]

    • Optimize Mediator:Substrate Ratio: The reaction rate is dependent on the concentration of the oxidized mediator. Experiment with different mediator-to-substrate ratios to find the optimal balance for efficient turnover without causing unwanted side reactions.

    • Monitor Oxygen Consumption: Laccase-catalyzed reactions consume molecular oxygen. Ensure adequate aeration in your reaction vessel, especially for longer experiments or higher enzyme concentrations. A slow reaction could be due to oxygen limitation.

Category 2: Chemical Degradation

Chemical methods like ozonolysis or Fenton reactions provide alternative pathways for degradation but come with their own set of challenges, primarily related to reaction specificity and product identification.

Question: After ozonolysis of a dimethoxybenzyl compound, my chromatogram shows a complex mixture of products I can't identify. What is happening?

Answer: Ozonolysis of aromatic compounds in aqueous solution is complex and rarely leads to a single product.

  • Causality: Ozone can react with methoxy-substituted benzene rings to produce a variety of products through different mechanisms. These include hydroxylation, demethylation (release of methanol), and ring cleavage, leading to muconic acid derivatives.[7] The reaction also generates highly reactive intermediates like hydroxyl radicals (•OH) and singlet oxygen, which can lead to a cascade of secondary reactions.[7]

  • Troubleshooting Steps:

    • Control Reaction Stoichiometry: Carefully control the amount of ozone supplied to the reaction. A large excess of ozone will favor more extensive oxidation and ring fragmentation, increasing the complexity of the product mixture.

    • Identify Key Intermediates: Based on known mechanisms, expect products like benzoquinones, hydroquinones, and organic acids.[7] For example, the ozonolysis of 1,4-dimethoxybenzene yields products such as 1,4-benzoquinone and methyl(2Z,4E-4-methoxy-6-oxo-hexa-2,4-dienoate).[7]

    • Use Radical Scavengers: To probe the reaction mechanism and potentially simplify the product mixture, consider adding specific radical scavengers to your experiment to see how the product distribution changes.

Question: My Fenton reaction for degrading veratryl alcohol is inefficient. How can I improve it?

Answer: The efficiency of the Fenton reaction (Fe²⁺ + H₂O₂) is highly dependent on pH and the presence of chelating agents.

  • Causality: The classic Fenton reaction generates hydroxyl radicals (•OH), which are powerful oxidants. However, at pH values above 4, iron precipitates as ferric hydroxide, reducing its catalytic activity. The regeneration of Fe²⁺ from Fe³⁺ is often the rate-limiting step.

  • Troubleshooting & Enhancement:

    • Maintain Acidic pH: The optimal pH for a classic Fenton reaction is typically around 3.

    • Use a Catechol-Driven System: The presence of dihydroxybenzenes like catechol can significantly enhance the reaction.[8] Catechol can reduce Fe³⁺ back to Fe²⁺, accelerating the catalytic cycle.[8] Studies have shown that a catechol-driven Fenton reaction can be nearly 4 times more effective at degrading veratryl alcohol than the classic Fe(II)-Fenton reaction.[8]

    • Optimize Reagent Ratios: The relative concentrations of the iron source, H₂O₂, and any chelator (like catechol) are critical. A multivariate analysis has shown optimal degradation of veratryl alcohol at a Catechol:FeCl₃:H₂O₂ ratio of 0.375:0.375:5.0 at pH 3.4.[8]

Category 3: Analytical & Detection Challenges

Accurate analysis of dimethoxybenzyl compounds and their degradation products requires robust analytical methods. HPLC and GC-MS are standard techniques, but they are not without their pitfalls.

Question: I'm observing peak tailing and shifting retention times in my HPLC analysis of degradation products. What should I check?

Answer: Peak tailing and retention time instability are common HPLC issues that can compromise data quality.

  • Causality:

    • Peak Tailing: Often caused by unwanted secondary interactions between analytes and the stationary phase (e.g., interaction of acidic products with residual silanols on a C18 column) or by extra-column volume.[9]

    • Retention Time Shifts: Can indicate problems with the mobile phase composition, inconsistent flow rate, column degradation, or insufficient column equilibration.[10]

  • Troubleshooting Checklist:

    • Mobile Phase: Is the mobile phase properly degassed? Are the components fully miscible? For buffers, has the pH shifted, or has salt precipitated? Consider preparing fresh mobile phase.[11]

    • Column Health: Has the column been contaminated by strongly retained sample components? Flush the column with a strong solvent.[10] A void at the column inlet can also cause peak distortion; this can be mitigated by using a guard column.[9]

    • System Check: Check for leaks in the system, as this can cause pressure and flow rate fluctuations.[12] Ensure the pump is delivering a consistent flow rate.[10]

    • Method Parameters: For acidic or basic analytes, ensure the mobile phase pH provides adequate buffering to maintain a consistent ionization state.[12] Ensure the column is fully equilibrated with the mobile phase before each run, which can take 10-20 column volumes or more for some methods.[11]

Question: How can I confidently identify the structure of an unknown degradation product detected by GC-MS?

Answer: Structural elucidation of unknown peaks requires a combination of mass spectral interpretation and, ideally, comparison with authentic standards.

  • Causality: GC-MS provides a mass spectrum for each chromatographic peak. The fragmentation pattern in the mass spectrum is a fingerprint of the molecule's structure. Dimethoxybenzyl derivatives often show characteristic fragment ions.

  • Identification Strategy:

    • Analyze the Fragmentation Pattern: For N-dimethoxybenzyl derivatives, significant ions often arise from the iminium cation and other fragments from the benzylamine portion of the molecule.[13] The mass of these major fragments will vary based on the number and position of methoxy groups.[14]

    • Look for Characteristic Losses: The loss of a methoxy group as formaldehyde is a potential fragmentation pathway to watch for.[13]

    • Compare with Literature: Search scientific databases for mass spectra of known degradation products of similar compounds. For example, the degradation of veratryl alcohol is known to produce veratraldehyde, veratric acid, and protocatechuic acid.[15]

    • Use Authentic Standards: The most reliable method of identification is to synthesize or purchase a chemical standard of the suspected compound and compare its retention time and mass spectrum with your unknown peak under identical GC-MS conditions.

    • Consider Other Techniques: For definitive structural confirmation, especially for novel compounds, complementary techniques like NMR spectroscopy are invaluable.[16]

Section 2: Experimental Protocols & Data

Protocol 1: Monitoring Lignin Peroxidase (LiP) Activity

This protocol describes a standard spectrophotometric assay to measure the activity of LiP using veratryl alcohol as the substrate. The assay monitors the formation of veratraldehyde, which has a distinct absorbance at 310 nm.

Materials:

  • 0.1 M Sodium Tartrate Buffer (pH 3.0)

  • 10 mM Veratryl Alcohol (VA) stock solution in a suitable solvent (e.g., water or methanol)

  • 2 mM Hydrogen Peroxide (H₂O₂) solution (prepare fresh)

  • Enzyme solution (e.g., culture supernatant or purified LiP)

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Reaction Mixture Preparation: In a 1 mL quartz cuvette, prepare the reaction mixture by adding the following components in order:

    • 500 µL of 0.1 M Sodium Tartrate Buffer (pH 3.0)

    • 250 µL of 10 mM Veratryl Alcohol

    • 200 µL of your enzyme solution

  • Equilibration: Mix the solution gently by inversion and place the cuvette in the spectrophotometer. Allow the mixture to equilibrate to the desired temperature (e.g., 25°C or 30°C) and record a baseline absorbance at 310 nm.

  • Reaction Initiation: To start the reaction, add 50 µL of 2 mM H₂O₂ to the cuvette. Mix immediately and start monitoring the absorbance.

  • Data Acquisition: Record the increase in absorbance at 310 nm for 1-3 minutes. Ensure you are measuring within the linear range of the reaction.

  • Calculation: Calculate the enzyme activity using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) for veratraldehyde at 310 nm is 9300 M⁻¹cm⁻¹. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of veratraldehyde per minute.

Data Presentation: Optimal Conditions for Ligninolytic Enzymes

The efficiency of enzymatic degradation is highly dependent on reaction conditions. The table below summarizes typical optimal parameters for key enzymes involved in the degradation of dimethoxybenzyl compounds.

EnzymeTypical SubstrateOptimal pHOptimal Temperature (°C)Required Cofactor/Mediator
Lignin Peroxidase (LiP) Veratryl Alcohol3.0 - 4.5[1]25 - 37H₂O₂[2]
Manganese Peroxidase (MnP) Mn²⁺, Phenols4.5 - 5.025 - 30H₂O₂, Mn²⁺
Laccase Phenols, ABTS4.0 - 6.530 - 50O₂, Mediator (for non-phenolics)[6]

Section 3: Visualization of Pathways and Workflows

Diagram 1: Enzymatic Degradation Pathway of Veratryl Alcohol

This diagram illustrates the primary enzymatic steps in the degradation of veratryl alcohol by lignin-degrading fungi, a process central to lignin biodegradation.

DegradationPathway VA Veratryl Alcohol (3,4-Dimethoxybenzyl Alcohol) VAD Veratraldehyde VA->VAD VAC Veratric Acid VAD->VAC PCA Protocatechuic Acid VAC->PCA Demethylation LiP Lignin Peroxidase (LiP) + H₂O₂ VAO Vanillyl-Alcohol Oxidase (VAO) Demeth Demethylase Workflow cluster_exp Experimental Phase cluster_analysis Analytical Phase A 1. Reaction Setup (Substrate + Enzyme/Reagent) B 2. Time-Course Sampling (Quench reaction at intervals) A->B C 3. Sample Preparation (e.g., Extraction, Derivatization) B->C D 4. Separation (HPLC or GC) C->D E 5. Detection & Identification (UV-Vis, MS, MS/MS) D->E F 6. Data Analysis (Quantification, Structure Elucidation) E->F

Caption: Standard workflow for degradation experiments and product analysis.

References

  • Sheng, D. and Gold, M. H. (1995). Veratryl alcohol oxidation by lignin peroxidase. PubMed. Available at: [Link]

  • Schmidt, H. W., Haemmerli, S. D., Schoemaker, H. E., & Leisola, M. S. (1998). Nitration of veratryl alcohol by lignin peroxidase and tetranitromethane. PubMed. Available at: [Link]

  • Almalghrabi, M. (2021). GC-MS and GC-IR of regioisomeric 4-N-methoxy- and dimethoxybenzyl derivatives of 3-trifluoromethylphenylpiperazine. Office of Justice Programs. Available at: [Link]

  • Rodríguez, J., Contreras, D., et al. (2004). Degradation of recalcitrant compounds by catechol-driven Fenton reaction. Water Science and Technology. Available at: [Link]

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  • Johjima, T., et al. (2002). Veratryl alcohol binding sites of lignin peroxidase from Phanerochaete chrysosporium. FEBS Letters. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Characterization of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine

Introduction In the landscape of pharmaceutical and materials science research, the synthesis of novel molecular entities is a daily occurrence. However, the true value of a newly synthesized compound is only realized af...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, the synthesis of novel molecular entities is a daily occurrence. However, the true value of a newly synthesized compound is only realized after its unequivocal structural confirmation and purity assessment. This guide provides a comprehensive framework for the characterization of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine, a secondary amine with potential applications as a synthetic intermediate.

The molecule's structure, featuring a dimethoxy-substituted aromatic ring and a flexible methoxy-alkyl chain, presents a unique analytical challenge. This guide will compare the expected analytical signatures of the target compound against its logical precursors—2,3-dimethoxybenzaldehyde and 2-methoxy-1-methylethylamine—providing a robust, self-validating system for its identification. We will delve into the causality behind experimental choices, offering field-proven insights into spectroscopic and chromatographic techniques.

Proposed Synthetic Pathway: A Basis for Comparison

To establish a logical framework for comparison, we must first consider the compound's likely origin. A highly efficient and common method for preparing N-benzyl secondary amines is the one-pot reductive amination of an aldehyde.[1] This process involves the initial formation of an imine from the aldehyde and a primary amine, which is then reduced in situ to the target secondary amine.[2]

For our target molecule, the synthesis would proceed as follows:

G A 2,3-Dimethoxybenzaldehyde C Imine Intermediate (Unstable) A->C + B 2-Methoxy-1-methylethylamine B->C D Target Product: (2,3-Dimethoxy-benzyl)- (2-methoxy-1-methyl-ethyl)-amine C->D Reduction R Reducing Agent (e.g., NaBH(OAc)₃) R->C

Caption: Proposed reductive amination pathway.

This synthetic context is critical. A successful characterization must not only confirm the presence of the final product but also demonstrate the absence of the starting materials.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the cornerstone of structural elucidation, providing detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire ¹H NMR spectra on a 400 MHz (or higher) spectrometer. Acquire ¹³C NMR spectra on the same instrument.

  • Processing: Process the raw data (FID) using appropriate software, applying Fourier transform, phase correction, and baseline correction.

Comparative Data Analysis

The key to confirmation via NMR is comparing the product's spectrum to its precursors. The disappearance of the aldehyde proton (~9.8-10.1 ppm) from 2,3-dimethoxybenzaldehyde and the primary amine protons from 2-methoxy-1-methylethylamine, coupled with the appearance of new, characteristic signals, validates the synthesis.[3]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities

Assignment Starting Material 1 (Aldehyde) Starting Material 2 (Amine) Predicted Product Rationale for Change
Aldehyde CHO~10.3 (s)N/AAbsentConsumption in imine formation.
Ar-H~7.1-7.5 (m, 3H)N/A~6.8-7.2 (m, 3H)Slight upfield shift due to removal of electron-withdrawing C=O.
OCH₃ (Aromatic)~3.9 (s, 6H)N/A~3.85 (s, 3H), ~3.87 (s, 3H)Two distinct methoxy signals confirm the 2,3-substitution pattern.
NHN/A~1.5 (br s, 2H)AbsentFormation of the secondary amine.
NH (sec-amine)N/AN/A~1.8-2.2 (br s, 1H)Broad signal, exchangeable with D₂O.[4]
Ar-CH ₂-NN/AN/A~3.75 (s, 2H)New singlet signal, characteristic of the benzylic protons.[5]
N-CH (CH₃)N/A~2.8 (m, 1H)~2.9 (m, 1H)Minor downfield shift upon N-benzylation.
CH ₃-CHN/A~1.1 (d, 3H)~1.15 (d, 3H)Minimal change expected.
O-CHN/A~3.3 (m, 2H)~3.4 (m, 2H)Minimal change expected.
O-CH ₃ (Alkyl)N/A~3.35 (s, 3H)~3.38 (s, 3H)Minimal change expected.

II. Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through predictable fragmentation patterns. For amines, Electron Impact (EI) or Electrospray Ionization (ESI) are common.

Experimental Protocol: GC-MS (EI)
  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like methanol or dichloromethane.

  • Instrumentation: Inject 1 µL into a GC-MS system. Use a standard non-polar column (e.g., DB-5) with a temperature gradient suitable for eluting the compound.

  • MS Parameters: Acquire data in EI mode at 70 eV.

Data Interpretation and Comparison

A compound containing a single nitrogen atom will follow the "Nitrogen Rule," exhibiting an odd nominal molecular weight.[6] The primary fragmentation pathway for amines is alpha-cleavage, where the C-C bond adjacent to the nitrogen breaks, yielding a stable, resonance-stabilized iminium cation.[7][8]

G mol (2,3-Dimethoxy-benzyl)- (2-methoxy-1-methyl-ethyl)-amine MW = 253.34 m/z = 253 [M]⁺ fragA Iminium Cation A m/z = 150 [C₉H₁₂O₂N]⁺ mol:f0->fragA α-cleavage (Path A) fragB Iminium Cation B m/z = 176 [C₁₀H₁₄O₂N]⁺ mol:f0->fragB α-cleavage (Path B)

Caption: Predicted major alpha-cleavage fragmentation pathways.

Table 2: Predicted Mass Spectrometry Data

Species Precursor (Aldehyde) Precursor (Amine) Predicted Product Significance
Molecular Ion [M]⁺ m/z 166m/z 89m/z 253 Confirms the molecular formula (C₁₄H₂₃NO₃) and follows the Nitrogen Rule.[6]
Base Peak (Major Fragment) m/z 165 ([M-H]⁺)m/z 44 ([CH₃CHNH₂]⁺)m/z 150 Corresponds to the stable dimethoxybenzyl iminium cation, a hallmark of successful benzylation.[7]
Other Key Fragments m/z 137, m/z 109N/Am/z 176Represents the alternative alpha-cleavage, confirming the structure of the second substituent.

III. Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and effective technique for confirming the presence and absence of key functional groups. It is particularly useful in reductive amination for tracking the conversion of reactants.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal before analyzing the sample.

Comparative Spectral Analysis

The most compelling evidence from FTIR is the disappearance of the sharp C=O stretch from the aldehyde and the primary N-H stretches, replaced by the characteristic single N-H stretch of a secondary amine.[10][11]

Table 3: Comparative FTIR Absorption Bands (cm⁻¹)

Vibrational Mode Starting Material 1 (Aldehyde) Starting Material 2 (Amine) Predicted Product Interpretation
N-H Stretch N/A~3300-3450 (two bands, sharp)[4]~3310-3350 (one weak band)[10]Confirms conversion of primary (R-NH₂) to secondary (R₂-NH) amine.
C=O Stretch ~1690 (strong, sharp) N/AAbsent Confirms complete consumption of the starting aldehyde.
Aromatic C-H Stretch ~3000-3100N/A~3000-3100Present in both aldehyde and product.
Aliphatic C-H Stretch ~2850-2970~2850-2970~2850-2970Present in all components.
C-N Stretch N/A~1020-1250~1020-1250Present in amine and product.
C-O Stretch (Ether) ~1260~1115~1260 and ~1115Both aromatic and aliphatic ether stretches are present.

IV. Chromatographic Analysis: Purity Assessment

High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of the final product and quantifying any residual starting materials or by-products.[12] Due to the low UV absorbance of many amines, derivatization is often required for sensitive detection, but direct analysis is possible if the compound possesses a sufficient chromophore, as our benzyl-substituted product does.[13][14]

Experimental Protocol: Reverse-Phase HPLC
  • Sample Preparation: Prepare a ~1 mg/mL stock solution in methanol. Dilute to ~50 µg/mL with the initial mobile phase composition.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 20% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 275 nm (corresponding to the absorbance of the dimethoxybenzyl moiety).

  • Analysis: Inject 10 µL of the sample. Purity is determined by the area percentage of the main product peak.

Comparative Chromatographic Profile

A successful synthesis will yield a chromatogram with one major peak for the product at a retention time distinct from its more polar (amine) and moderately polar (aldehyde) precursors.

G xaxis Retention Time (min) yaxis Absorbance (AU) origin origin x_end x_end origin->x_end xaxis y_end y_end origin->y_end yaxis peak1 Peak A (Amine Precursor) peak1_top peak1_base2 peak1_top->peak1_base2 peak1_base1 peak1_base1->peak1_top peak2 Peak B (Aldehyde Precursor) peak2_top peak2_base2 peak2_top->peak2_base2 peak2_base1 peak2_base1->peak2_top peak3 Peak C (Product) peak3_top peak3_base2 peak3_top->peak3_base2 peak3_base1 peak3_base1->peak3_top

Caption: Idealized HPLC chromatogram showing separation.

Conclusion

The characterization of a novel compound like (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine requires a multi-faceted analytical approach. By systematically applying NMR, MS, FTIR, and HPLC, and critically comparing the resulting data against the expected signatures of its synthetic precursors, researchers can achieve unambiguous structural confirmation and purity assessment. This comparative methodology forms a self-validating workflow, ensuring the scientific integrity of the data and enabling confident downstream use of the synthesized material in drug development and other scientific endeavors.

References

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). EFFICIENT PREPARATION OF N-BENZYL SECONDARY AMINES VIA BENZYLAMINE–BORANE MEDIATED REDUCTIVE AMINATION. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Chemistry Learner. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • LCGC. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Retrieved from [Link]

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Comparative

NMR and mass spectrometry of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine

An In-Depth Comparative Guide to the NMR and Mass Spectrometric Analysis of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine Introduction In the landscape of pharmaceutical research and drug development, the unamb...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the NMR and Mass Spectrometric Analysis of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is a substituted secondary amine that incorporates structural motifs found in various biologically active compounds. Its characterization serves as an excellent case study for the application of modern analytical techniques. This guide provides a detailed comparison of two cornerstone analytical methods, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the comprehensive analysis of this target molecule. As a Senior Application Scientist, my objective is to not only present the data but also to delve into the causality behind experimental choices and the complementary nature of these powerful techniques.

This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into protocol design, data interpretation, and the strategic integration of NMR and MS for robust chemical characterization.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of nuclei. For a molecule like (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for a complete structural assignment.

Predicted ¹H and ¹³C NMR Spectral Data

The expected chemical shifts (δ) for the target molecule are predicted based on the analysis of its constituent fragments and known substituent effects. The 2,3-dimethoxybenzyl group and the 2-methoxy-1-methyl-ethylamine moiety each present a unique set of signals. For instance, the presence of two methoxy groups on the aromatic ring will influence the chemical shifts of the aromatic protons.[1][2]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
Ar-H (3 protons)6.8 - 7.1Multiplet110 - 125
Ar-CH₂-N~3.7Singlet~50
Ar-OCH₃ (C2)~3.85Singlet~56
Ar-OCH₃ (C3)~3.88Singlet~56
N-CH(CH₃)~2.8Multiplet~58
CH-CH₃~1.1Doublet~18
CH-CH₂-OCH₃~3.4Multiplet~75
CH₂-OCH₃~3.3Singlet~59
NH (amine)1.5 - 2.5Broad SingletN/A

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Experimental Protocol for NMR Analysis

The trustworthiness of NMR data hinges on a meticulously executed experimental protocol. The following is a standard procedure for obtaining high-quality spectra.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules.[3]

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers often use the residual solvent peak as a secondary reference.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.[4]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This experiment requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Visualization: NMR Experimental Workflow

The logical flow from sample to final spectrum is crucial for reproducible results.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample ~10 mg of Amine NMR_Tube NMR Tube Sample->NMR_Tube Solvent 0.6 mL CDCl3 Solvent->NMR_Tube Spectrometer 400 MHz Spectrometer NMR_Tube->Spectrometer H1_Acq ¹H Acquisition Spectrometer->H1_Acq C13_Acq ¹³C Acquisition Spectrometer->C13_Acq FID Raw FID Data H1_Acq->FID C13_Acq->FID Processing Fourier Transform, Phase & Baseline Correction FID->Processing Spectrum Final Spectrum Processing->Spectrum Analysis Structure Elucidation Spectrum->Analysis

Caption: Workflow for NMR analysis.

Section 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. For a molecule containing nitrogen, like an amine, the "Nitrogen Rule" is a useful preliminary check, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[5]

Predicted Mass and Fragmentation Pattern

The primary goal of MS is to determine the molecular weight. For (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine (C₁₃H₂₁NO₃), the expected monoisotopic mass is approximately 239.15 Da. The fragmentation pattern is dictated by the most stable carbocations that can be formed. The most common fragmentation pathway for amines is the α-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom.[5][6]

Key Predicted Fragments:

  • Molecular Ion [M]⁺•: m/z = 239

  • Benzylic Cleavage: The bond between the benzyl CH₂ and the nitrogen is a likely point of cleavage, leading to the formation of a stable 2,3-dimethoxybenzyl cation.

    • Fragment A (2,3-dimethoxybenzyl cation): m/z = 151. This is often a prominent peak for N-benzyl amines.

  • α-Cleavage adjacent to Nitrogen: Cleavage of the C-C bond next to the nitrogen on the ethylamine side.

    • Fragment B: m/z = 180 ([M - C₃H₇O]⁺)

    • Fragment C (immonium ion): m/z = 72

Table 2: Predicted Key Fragments in Mass Spectrometry

Fragment Predicted m/z Origin
[M+H]⁺ (ESI)240Protonated Molecular Ion
[M]⁺• (EI)239Molecular Ion
Fragment A151Benzylic cleavage
Fragment B180α-cleavage
Fragment C72α-cleavage (immonium ion)
Experimental Protocol for Mass Spectrometry Analysis

The choice of ionization technique is crucial. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules and is less likely to cause extensive fragmentation, making it ideal for determining the molecular weight. Electron Ionization (EI) is a higher-energy technique that induces more fragmentation, providing a detailed structural fingerprint.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization (ESI):

    • Apply a high voltage to the sample solution as it is nebulized, creating charged droplets.

    • The solvent evaporates, leading to the formation of gas-phase protonated molecules, [M+H]⁺.

  • Mass Analysis: Use a mass analyzer (e.g., Quadrupole, Time-of-Flight) to separate the ions based on their m/z ratio.

  • Tandem MS (MS/MS): To obtain fragmentation data, select the parent ion ([M+H]⁺ at m/z 240) and subject it to collision-induced dissociation (CID) to generate fragment ions for analysis.

Visualization: Predicted MS Fragmentation Pathway

The fragmentation of the parent ion provides a roadmap to its structure.

MS_Fragmentation cluster_frags Key Fragments Parent [M+H]⁺ m/z = 240 FragA Fragment A (Benzylic Cation) m/z = 151 Parent->FragA Loss of C₄H₁₀NO FragB Fragment B (α-Cleavage) m/z = 180 Parent->FragB Loss of C₃H₇ FragC Fragment C (Immonium Ion) m/z = 72 Parent->FragC Benzylic Cleavage

Caption: Predicted fragmentation pathway.

Section 3: Comparative Analysis and Integrated Approach

Neither NMR nor MS alone can provide a complete and unambiguous structural confirmation. Their true power lies in their synergistic use.

Complementary Nature of NMR and MS
  • NMR provides the "how": It details the precise connectivity of the atoms, showing which protons are adjacent to which carbons and how the different fragments of the molecule are pieced together.

  • MS provides the "what": It confirms the molecular formula (via accurate mass measurement) and reveals the building blocks of the molecule through fragmentation. The fragments predicted by MS (like the 151 m/z benzyl cation) should correspond to the structural units identified in the NMR spectrum.

Table 3: Comparison of NMR and MS for Amine Analysis

Feature NMR Spectroscopy Mass Spectrometry
Primary Information Atomic connectivity, chemical environmentMolecular weight, elemental composition
Sample Amount Milligrams (mg)Micrograms (µg) to nanograms (ng)
Structural Detail High (isomer differentiation)Moderate (fragmentation patterns)
Key Advantage Unambiguous structure determinationHigh sensitivity and speed
Limitation Lower sensitivity, complex spectraIsomers can be difficult to distinguish
Visualization: Integrated Analytical Workflow

A robust characterization strategy integrates both techniques in a logical sequence.

Integrated_Workflow Start Unknown Compound (e.g., Synthesis Product) MS_Analysis Mass Spectrometry (ESI-MS) Start->MS_Analysis MW_Confirm Molecular Weight Confirmed? (m/z = 240) MS_Analysis->MW_Confirm NMR_Analysis NMR Spectroscopy (¹H, ¹³C) MW_Confirm->NMR_Analysis Yes Revisit Re-evaluate Structure/ Purity MW_Confirm->Revisit No Structure_Confirm Proposed Structure Consistent with NMR Data? NMR_Analysis->Structure_Confirm Final Structure Elucidated Structure_Confirm->Final Yes Structure_Confirm->Revisit No

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural characterization of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is effectively achieved through the complementary use of NMR spectroscopy and Mass Spectrometry. While MS rapidly confirms the molecular weight and provides key structural fragments, NMR delivers the definitive atomic-level connectivity map. This guide has outlined the theoretical predictions, detailed experimental protocols, and the strategic rationale for employing both techniques. For any researcher in the chemical or pharmaceutical sciences, mastering the integrated application of NMR and MS is not just a best practice—it is fundamental to ensuring the integrity and validity of their scientific discoveries.

References

  • University of Ottawa. (n.d.). NMR Spectroscopy. Available at: [Link].

  • UCLA Department of Chemistry and Biochemistry. (n.d.). NMR Spectroscopy. Available at: [Link].

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Available at: [Link].

  • PubChem. (n.d.). 2,3-Dimethoxybenzylamine. Retrieved from [Link].

  • PubChem. (n.d.). 2-Methoxybenzylamine. Retrieved from [Link].

  • PubChem. (n.d.). 2,4-Dimethoxybenzylamine. Retrieved from [Link].

  • ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Available at: [Link].

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link].

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). Retrieved from [Link].

  • Michigan State University. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link].

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Available at: [Link].

  • PubChem. (n.d.). (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine. Retrieved from [Link].

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Validation

Positional Isomerism in Dimethoxybenzyl Moieties: A Comparative Guide to Biological Activity

Introduction In the landscape of medicinal chemistry and drug discovery, the seemingly subtle variation in the positioning of functional groups on an aromatic scaffold can lead to profound differences in biological activ...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the seemingly subtle variation in the positioning of functional groups on an aromatic scaffold can lead to profound differences in biological activity. This principle is vividly illustrated by the dimethoxybenzyl isomers, specifically the 2,4-, 2,5-, and 3,4-dimethoxy substituted benzyl moieties. While direct comparative studies on the biological activities of the parent dimethoxybenzyl alcohols are not extensively documented in publicly available literature, a wealth of information on their varied derivatives provides a strong foundation for a comparative analysis. This guide offers an in-depth examination of how the isomeric arrangement of two methoxy groups on a benzyl scaffold influences the antioxidant, antimicrobial, cytotoxic, and enzyme-inhibiting properties of a diverse range of chemical compounds. Understanding these structure-activity relationships (SAR) is paramount for researchers, scientists, and drug development professionals aiming to rationally design novel therapeutic agents with enhanced potency and selectivity.[1][2][3]

The core structures under consideration are:

G cluster_0 2,4-Dimethoxybenzyl cluster_1 2,5-Dimethoxybenzyl cluster_2 3,4-Dimethoxybenzyl (Veratryl) 2,4-DMB 2,4-DMB 2,5-DMB 2,5-DMB 3,4-DMB 3,4-DMB

Caption: Chemical structures of the core dimethoxybenzyl isomers.

Comparative Analysis of Biological Activities

The positioning of the electron-donating methoxy groups on the benzene ring alters the molecule's electronic distribution, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Antioxidant Activity

The antioxidant potential of phenolic and methoxy-substituted compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The stability of the resulting radical is key to its efficacy. While direct comparative data for the dimethoxybenzyl alcohols is scarce, studies on related phenolic acids indicate that the arrangement of methoxy and hydroxyl groups significantly impacts antioxidant capacity. For instance, the presence of methoxy groups generally enhances antioxidant activity.[4] The specific positioning influences the O-H bond dissociation enthalpy and the stability of the resulting radical, which are critical determinants of antioxidant potency in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5][6][7]

A study on a related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), highlights the potent antioxidant effects of this substitution pattern, suggesting that the interplay of hydroxyl and methoxy groups is crucial.[4][8]

Antimicrobial Activity

Dimethoxybenzyl moieties are found in various compounds with notable antimicrobial properties. The mechanism of action is often linked to the disruption of microbial cell membranes or the inhibition of essential enzymes.

For example, Veratryl alcohol (3,4-dimethoxybenzyl alcohol) has been identified as a quorum-sensing inhibitor (QSI) and exhibits antibacterial efficacy against Pseudomonas aeruginosa. It has been shown to inhibit the expression of quorum sensing-related genes and reduce the production of virulence factors.[9]

While direct comparisons are limited, the structure-activity relationship of various synthetic antimicrobial agents suggests that the substitution pattern on the benzyl ring is a critical factor in determining the spectrum and potency of activity. For instance, studies on benzyl bromide derivatives have shown that their antibacterial and antifungal efficacy is structure-dependent.[9]

Table 1: Comparison of Antimicrobial Activity of Dimethoxybenzyl Derivatives (Illustrative)

Compound ClassIsomer MoietyTarget Organism(s)Activity Metric (e.g., MIC)Reference
Benzyl Bromide DerivativesNot specifiedS. aureus, S. pyogenes, E. faecalis, K. pneumoniae, S. typhi, E. coli, C. albicansMIC values ranging from 0.25 mg/mL to 4 mg/mL[9]
Veratryl alcohol3,4-DimethoxybenzylP. aeruginosaInhibition of virulence factors at 512-1024 µg/mL[9]

Note: This table is illustrative due to the lack of direct comparative studies on the isomers.

Cytotoxic Activity against Cancer Cells

The dimethoxybenzyl scaffold is a key component of numerous compounds investigated for their anticancer properties. The position of the methoxy groups plays a crucial role in their cytotoxic effects, often by influencing their ability to interact with targets like tubulin or to induce apoptosis.

For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated that a 3,4,5-trimethoxyphenyl group (closely related to the 3,4-dimethoxybenzyl structure) exhibited excellent inhibition against a range of cancer cells, with IC50 values in the nanomolar range. In contrast, a derivative with a 3,5-dimethoxyphenyl group showed significantly lower cytotoxicity.[6] This highlights the profound impact of the methoxy group positioning on anticancer potency.

Furthermore, a study on 3-chloro-2,5-dihydroxybenzyl alcohol, a derivative related to the 2,5-dimethoxybenzyl structure, demonstrated its ability to induce apoptosis in human cervical carcinoma (HeLa) cells by causing DNA damage.[10]

Table 2: Comparative Cytotoxicity of Dimethoxybenzyl-Containing Compounds

CompoundIsomeric FeatureCell LineIC50 ValueReference
4-(3,4,5-trimethoxyphenyl) SMART compound3,4,5-trimethoxyVarious cancer cells21 - 71 nM[6]
4-(3,5-dimethoxyphenyl) SMART compound3,5-dimethoxyVarious cancer cells170 - 424 nM[6]
3-chloro-2,5-dihydroxybenzyl alcohol2,5-dihydroxyHeLa~35 µM[10]
Enzyme Inhibition

The study of inhibitors for any given enzyme, such as tyrosinase, often reveals that subtle changes in the inhibitor's structure, including the position of substituents, can lead to significant differences in IC50 values.[13][14][15]

Structure-Activity Relationship (SAR): The Underlying Principles

The observed differences in the biological activities of dimethoxybenzyl isomers can be rationalized through key principles of structure-activity relationships:

  • Electronic Effects: The electron-donating nature of the methoxy groups increases the electron density of the aromatic ring. The position of these groups (ortho, meta, para) influences the molecule's overall dipole moment and its ability to participate in electronic interactions with biological targets.

  • Steric Factors: The placement of the methoxy groups can create steric hindrance, affecting how the molecule fits into the binding pocket of a receptor or an enzyme's active site.

  • Lipophilicity: Methoxy groups increase the lipophilicity of the molecule compared to hydroxyl groups. The overall lipophilicity, influenced by the isomerism, affects the compound's ability to cross cell membranes and reach its intracellular target.

SAR_Principles Structure Dimethoxybenzyl Isomer Structure Electronic Electronic Effects (Electron Density, Dipole Moment) Structure->Electronic Steric Steric Factors (Molecular Shape, Hindrance) Structure->Steric Lipophilicity Lipophilicity (Membrane Permeability) Structure->Lipophilicity Activity Biological Activity (Potency, Selectivity) Electronic->Activity Steric->Activity Lipophilicity->Activity

Caption: Key factors influencing the biological activity of dimethoxybenzyl isomers.

Experimental Protocols

To facilitate further research and comparative analysis, this section provides detailed methodologies for key in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of compounds.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Dissolve test compounds (dimethoxybenzyl isomers) and a positive control (e.g., ascorbic acid or Trolox) in methanol to create a series of concentrations.

  • Assay Protocol:

    • In a 96-well microplate, add a specific volume of the test compound solution to each well.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, by plotting the percentage of inhibition against the compound concentration.[5][7]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. The growth is assessed after incubation.

Procedure:

  • Preparation of Materials:

    • Prepare a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions in the growth medium in a 96-well microplate.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microorganism without compound) and negative (medium only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis:

    • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[16][17][18]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., HeLa) in an appropriate medium.

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and a vehicle control.

    • Incubate for a specified period (e.g., 48 hours).

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

workflow cluster_assays Biological Activity Assays cluster_data Data Analysis DPPH Antioxidant Assay (DPPH) IC50 IC50 / MIC Determination DPPH->IC50 MIC Antimicrobial Assay (MIC) MIC->IC50 MTT Cytotoxicity Assay (MTT) MTT->IC50 Enzyme Enzyme Inhibition Assay Enzyme->IC50

Caption: General workflow for assessing the biological activity of dimethoxybenzyl isomers.

Conclusion

References

  • IC50 values of the antioxidant activity test using DPPH method. ResearchGate. Available at: [Link].

  • How Does 2,5-Dimethoxybenzyl Alcohol Interact With Other Chemicals? Knowledge. Available at: [Link].

  • Assessing the toxic dose of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol in rats. PubMed. Available at: [Link].

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Institutes of Health. Available at: [Link].

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. Available at: [Link].

  • Structure–Activity Relationship Study of Biselyngbyolide B Reveals Mitochondrial Fission-Induced Cytotoxicity in Cancer. National Institutes of Health. Available at: [Link].

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. Available at: [Link].

  • Inhibitory effect of p-hydroxybenzyl alcohol on tyrosinase activity and melanogenesis. PubMed. Available at: [Link].

  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. National Institutes of Health. Available at: [Link].

  • Inhibitory Effect of p-Hydroxybenzyl Alcohol on Tyrosinase Activity and Melanogenesis. ResearchGate. Available at: [Link].

  • IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... ResearchGate. Available at: [Link].

  • The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. MDPI. Available at: [Link].

  • The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase. MDPI. Available at: [Link].

  • Variations in IC50 Values with Purity of Mushroom Tyrosinase. PubMed Central. Available at: [Link].

  • Structure Activity Relationships. Drug Design Org. Available at: [Link].

  • Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. MDPI. Available at: [Link].

  • Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. Available at: [Link].

  • 2,5-Dimethoxybenzyl alcohol. PubChem. Available at: [Link].

  • Comparison of mushroom tyrosinase inhibitory abilities (IC50) among... ResearchGate. Available at: [Link].

  • Testing the Effectiveness of Antimicrobials | Microbiology. Lumen Learning. Available at: [Link].

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PubMed Central. Available at: [Link].

  • Antibacterial Activity of Different Compositions of Ethanol and Isopropanol in Hand Sanitizers. Kosmos Publishers. Available at: [Link].

  • 3-Chloro-2,5-dihydroxybenzyl alcohol activates human cervical carcinoma HeLa cell apoptosis by inducing DNA damage. PubMed. Available at: [Link].

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PubMed Central. Available at: [Link].

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Comparative

A Comparative Guide to the Pharmacology of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine and Other Phenethylamines

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Novel Phenethylamine Derivative (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is a synthetic compound belonging to the b...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Phenethylamine Derivative

(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is a synthetic compound belonging to the broad class of phenethylamines, a group of substances with profound effects on the central nervous system.[1][2] While specific experimental data for this particular molecule is not extensively documented in peer-reviewed literature, its structural features—a dimethoxy-substituted N-benzyl group appended to a methoxy-substituted phenethylamine backbone—allow for a robust, data-driven inference of its potential pharmacological profile. This guide will provide a comparative analysis of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine against other well-characterized phenethylamines, leveraging established structure-activity relationships (SAR) to predict its receptor interactions and functional activity.

The phenethylamine scaffold is the foundation for numerous endogenous neurotransmitters, including dopamine and norepinephrine, as well as a vast array of psychoactive compounds.[3] Modifications to this core structure can dramatically alter a molecule's affinity and efficacy at various monoamine receptors, leading to a wide spectrum of pharmacological effects ranging from stimulant to hallucinogenic.[1][3] A particularly significant modification in modern medicinal chemistry is the addition of an N-benzyl group, which has been shown to dramatically increase potency at serotonergic receptors.[4][5]

The Critical Role of N-Benzyl Substitution: A Gateway to High Potency

Early research into N-substituted phenethylamines revealed that small alkyl groups like methyl or ethyl tend to diminish activity.[5] However, the discovery that a larger N-benzyl group, especially one bearing methoxy substituents, could drastically enhance binding affinity and functional potency at the serotonin 5-HT₂A receptor marked a new era in serotonergic drug design.[4][5][6] This enhancement can be so profound that many N-benzyl phenethylamines exhibit subnanomolar to picomolar affinities, making them some of the most potent 5-HT₂A agonists known.[5][6]

The primary molecular target for many psychoactive phenethylamines, particularly the N-benzyl derivatives, is the serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR).[3] Agonism at this receptor is believed to mediate the profound perceptual and cognitive effects of classic hallucinogens.[3]

Structural Analysis of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine

To infer the pharmacological profile of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine, we must dissect its structure into two key components:

  • The (2,3-Dimethoxy-benzyl) Moiety: The presence of methoxy groups on the N-benzyl ring is a strong indicator of high affinity for the 5-HT₂A receptor.[6][7] The 2' and 3' positions for these methoxy groups are known to contribute favorably to receptor binding.[2] This substitution pattern likely enhances the molecule's ability to dock effectively within the receptor's binding pocket.

  • The (2-methoxy-1-methyl-ethyl)-amine Moiety: This is a β-methoxy-phenethylamine derivative. Unlike the alpha-methyl group found in amphetamine, which confers significant anorectic and stimulant properties, a beta-methoxy substitution on the phenethylamine backbone has been shown to abolish anorectic activity in preclinical models. The addition of a methyl group at the alpha position, creating a phenylisopropylamine backbone, is a common feature in many potent phenethylamines.

Based on these structural features, it is hypothesized that (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine will act as a potent agonist at 5-HT₂A and 5-HT₂C receptors, with a pharmacological profile influenced by both the N-benzyl and the substituted ethylamine moieties.

Comparative Pharmacology: Receptor Binding and Functional Activity

While direct experimental values for (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine are unavailable, we can compare it to structurally related N-benzyl phenethylamines for which robust data exists. The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀) for several key analogs at human 5-HT₂A and 5-HT₂C receptors.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of N-Benzyl Phenethylamines

CompoundPhenethylamine CoreN-Benzyl Substituent5-HT₂A Ki (nM)5-HT₂C Ki (nM)
Analog 1 2,5-dimethoxy-4-iodo-phenethylamine2-methoxybenzyl0.624.5
Analog 2 2,5-dimethoxy-4-bromo-phenethylamine2-methoxybenzyl1.111
Analog 3 2,5-dimethoxy-phenethylamine2-methoxybenzyl4.839
Analog 4 2,5-dimethoxy-4-iodo-phenethylamine2-hydroxybenzyl0.291.5

Data synthesized from multiple sources.[2][6][7]

Table 2: Comparative Functional Potencies (EC₅₀, nM) of N-Benzyl Phenethylamines

CompoundPhenethylamine CoreN-Benzyl Substituent5-HT₂A EC₅₀ (nM)5-HT₂C EC₅₀ (nM)
Analog 1 2,5-dimethoxy-4-iodo-phenethylamine2-methoxybenzyl1.32.9
Analog 2 2,5-dimethoxy-4-bromo-phenethylamine2-methoxybenzyl2.513
Analog 3 2,5-dimethoxy-phenethylamine2-methoxybenzyl13100
Analog 4 2,5-dimethoxy-4-iodo-phenethylamine2-hydroxybenzyl0.07431

Data synthesized from multiple sources.[2][6][7]

From this data, a clear trend emerges: the N-benzyl group, particularly with a 2-methoxy or 2-hydroxy substituent, confers subnanomolar to low nanomolar affinity and high potency at the 5-HT₂A receptor.[6][7] The substituents on the phenethylamine ring also play a crucial role in modulating this activity.

Experimental Methodologies for Pharmacological Characterization

The data presented above is typically generated using a combination of in vitro assays designed to quantify a compound's interaction with its molecular targets.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a test compound for a specific receptor. The principle involves competition between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂A receptors) for binding to membranes prepared from cells expressing the receptor of interest.

Workflow for Radioligand Binding Assay:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture HEK293 cells expressing 5-HT2A receptors homogenization Homogenization in lysis buffer cell_culture->homogenization centrifugation Centrifugation to isolate membranes homogenization->centrifugation resuspension Resuspension in assay buffer centrifugation->resuspension incubation Incubation of membranes with radioligand and test compound resuspension->incubation Membranes filtration Rapid filtration to separate bound and free radioligand incubation->filtration scintillation Quantification of bound radioactivity via scintillation counting filtration->scintillation ic50 Calculation of IC50 value scintillation->ic50 Counts per minute ki Conversion to Ki value (Cheng-Prusoff equation) ic50->ki

Caption: Workflow for determining receptor binding affinity using a radioligand binding assay.

Functional Assays: Inositol Phosphate (IP) Accumulation

To determine if a compound acts as an agonist, antagonist, or inverse agonist, functional assays are necessary. For Gq-coupled receptors like 5-HT₂A, a common method is to measure the accumulation of inositol phosphates, a downstream second messenger.

Signaling Pathway for 5-HT₂A Receptor Activation:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist Agonist ((2,3-Dimethoxy-benzyl)- (2-methoxy-1-methyl-ethyl)-amine) receptor 5-HT2A Receptor agonist->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 Inositol Trisphosphate (IP3) pip2->ip3 dag Diacylglycerol (DAG) pip2->dag ca_release Ca2+ release from ER ip3->ca_release pkc_activation PKC activation dag->pkc_activation

Caption: Gq-coupled signaling cascade initiated by 5-HT₂A receptor agonism.

Conclusion and Future Directions

Based on a thorough analysis of structure-activity relationships within the N-benzyl phenethylamine class, it is highly probable that (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is a potent agonist at the 5-HT₂A and 5-HT₂C receptors. The 2,3-dimethoxy substitution on the benzyl ring is expected to confer high affinity, while the β-methoxy and α-methyl substitutions on the ethylamine backbone will further modulate its pharmacological profile, potentially influencing its metabolic stability and interactions with other monoamine systems.

To definitively characterize (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine, empirical validation is essential. The experimental protocols outlined in this guide, including radioligand binding assays and functional assessments of inositol phosphate accumulation, provide a clear roadmap for future investigations. Such studies will be crucial in elucidating the precise pharmacological properties of this novel compound and determining its potential as a research tool or therapeutic lead.

References

  • Hansen, M., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249.
  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283-311.
  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Substituted N-Benzyl Phenethylamines. BenchChem Technical Guides.
  • Braden, M. R., et al. (2006). Molecular pharmacology of psychedelic-induced head-twitch response in mice. Pharmacology, Biochemistry and Behavior, 85(3), 591-597.
  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 567-577.
  • BenchChem. (2025). Receptor Binding Affinity of (2,3-Dimethoxy-benzyl)-phenethyl-amine: A Technical Guide. BenchChem Technical Guides.
  • BenchChem. (2025). A Technical Guide to the Structure-Activity Relationships of N-Benzyl Phenethylamines. BenchChem Technical Guides.
  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355.

Sources

Validation

A Comparative Guide to the Purity Analysis of Synthesized (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine

Introduction: The Criticality of Purity in Drug Development In the synthesis of novel chemical entities for pharmaceutical development, the confirmation of structure and the rigorous assessment of purity are foundational...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Drug Development

In the synthesis of novel chemical entities for pharmaceutical development, the confirmation of structure and the rigorous assessment of purity are foundational pillars of safety and efficacy. The subject of this guide, (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine (hereafter referred to as DBMEA), is a chiral substituted benzylamine with potential applications as a pharmaceutical intermediate. Its purity profile—the comprehensive identification and quantification of all impurities—is a critical quality attribute that dictates its suitability for further use.

Impurities can arise from various sources, including starting materials, by-products of the synthesis, intermediates, degradation products, and reagents.[1][2] For a molecule like DBMEA, potential impurities include residual 2,3-dimethoxybenzaldehyde, 2-methoxy-1-methylethylamine, and, critically, the undesired enantiomer. According to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), impurities in new drug substances must be rigorously controlled, with specific thresholds for reporting, identification, and toxicological qualification.[2][3][4]

This guide provides a comparative analysis of orthogonal analytical techniques essential for establishing a comprehensive purity profile of a newly synthesized batch of DBMEA. We will explore the causality behind methodological choices and present detailed protocols, enabling researchers and drug development professionals to implement a robust, self-validating purity assessment strategy.

Orthogonal Strategy for Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust strategy relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are used to analyze the same sample. This minimizes the risk of an impurity co-eluting with the main peak in one system and going undetected. Our recommended workflow integrates chromatographic, spectroscopic, and classical methods to ensure a comprehensive evaluation.

G cluster_0 Batch Synthesis of DBMEA cluster_1 Primary Purity & Impurity Profile cluster_2 Stereochemical Purity cluster_3 Absolute Purity & Structural Confirmation cluster_4 Final Purity Certification A Crude Synthesized DBMEA B RP-HPLC-UV (Percent Area Purity) A->B Initial Screening D Chiral HPLC (Enantiomeric Excess) A->D Chiral Integrity E Quantitative NMR (qNMR) (Purity vs. Standard) A->E Absolute Quantification F Elemental Analysis (Empirical Formula) A->F Bulk Sample Confirmation C LC-MS (Impurity Identification) B->C If impurities > 0.1% G Certificate of Analysis (CoA) B->G Data Consolidation C->G Data Consolidation D->G Data Consolidation E->G Data Consolidation F->G Data Consolidation

Caption: Orthogonal workflow for comprehensive purity analysis of DBMEA.

Comparative Analysis of Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is the cornerstone of purity analysis in the pharmaceutical industry, offering high resolution and quantitative accuracy.[5][6][7] For DBMEA, a reverse-phase (RP-HPLC) method is the logical first choice.

  • Expertise & Causality: The benzyl group in DBMEA contains a chromophore, making it ideal for UV detection. The amine functional group is basic and can interact with residual acidic silanols on the silica-based stationary phase, leading to poor peak shape (tailing). To counteract this, an acidic modifier like trifluoroacetic acid (TFA) or formic acid is added to the mobile phase. This protonates the amine, ensuring a consistent ionic state, and also protonates the silanols, minimizing secondary interactions.[8] A C18 column is chosen for its hydrophobicity, which provides good retention for the moderately nonpolar DBMEA molecule.

Experimental Protocol: RP-HPLC-UV

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 70% A / 30% B to 30% A / 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: 272 nm (based on the dimethoxybenzyl chromophore).

  • Sample Preparation: Dissolve 1 mg/mL of DBMEA in 50:50 Water:Acetonitrile.

  • Injection Volume: 10 µL.

  • Analysis: Report the area percent of the main peak as the purity. Identify and report the retention time and area percent of all impurity peaks above the reporting threshold (typically 0.05% as per ICH Q3A).[4]

Chiral HPLC for Enantiomeric Purity

Since DBMEA possesses a chiral center at the 1-methyl-ethyl moiety, determining the enantiomeric excess (e.e.) is mandatory. The two enantiomers can have vastly different pharmacological and toxicological profiles.[9][10] Chiral HPLC, which uses a chiral stationary phase (CSP), is the gold standard for this separation.[9][11]

  • Expertise & Causality: Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are highly effective for resolving a wide range of racemates, including primary and secondary amines.[9][12][13] The separation occurs because the enantiomers form transient, diastereomeric complexes with the chiral selector on the stationary phase, leading to different retention times.[11] Mobile phase additives, such as diethylamine (DEA), are often used to improve peak shape for basic compounds like amines.[9]

Experimental Protocol: Chiral HPLC

  • Instrumentation: HPLC system with UV detector.

  • Column: Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of Hexane:Isopropanol:Diethylamine (80:20:0.1 v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: 272 nm.

  • Sample Preparation: Dissolve 0.5 mg/mL of DBMEA in the mobile phase.

  • Analysis: Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers (E1 and E2): % e.e. = |(Area E1 - Area E2) / (Area E1 + Area E2)| * 100.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic impurities.[14][15][16] It is particularly useful for detecting residual starting materials or low molecular weight by-products that might be difficult to resolve by HPLC.

  • Expertise & Causality: GC separates compounds based on their boiling points and interaction with the stationary phase.[16] The mass spectrometer fragments the eluting compounds into predictable patterns, providing a "fingerprint" that allows for positive identification by comparison to spectral libraries (e.g., NIST).[16] While DBMEA itself may be analyzed by GC, the primary utility here is to screen for more volatile impurities. Derivatization may sometimes be employed for amines to improve their thermal stability and chromatographic behavior.[17]

Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole with Electron Ionization - EI source).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.

  • Injector Temperature: 250°C (Split mode, 20:1).

  • MS Transfer Line Temp: 280°C.

  • Ion Source Temp: 230°C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve 1 mg/mL of DBMEA in Dichloromethane.

Quantitative NMR (qNMR) for Absolute Purity Determination

Unlike chromatography, which provides relative purity (area %), quantitative NMR (qNMR) is a primary analytical method that can determine the absolute purity or concentration of a substance without needing a reference standard of the analyte itself.[18][19] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[20]

  • Expertise & Causality: By adding a known amount of a highly pure, stable internal standard to a precisely weighed sample of DBMEA, the purity of DBMEA can be calculated by comparing the integrals of specific, non-overlapping peaks from both the analyte and the standard.[18][20] Maleic acid or dimethyl sulfone are common choices for internal standards as they are stable, non-volatile, and have simple ¹H NMR spectra that are unlikely to overlap with analyte signals. This technique is a powerful orthogonal method to chromatographic purity assays.[19][21]

Experimental Protocol: ¹H qNMR

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh ~10 mg of DBMEA into a vial.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., Maleic Acid) into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL DMSO-d₆).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1 delay, e.g., 30 seconds) to ensure full signal relaxation for accurate integration.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a unique, well-resolved peak for DBMEA and a peak for the internal standard.

  • Calculation: Use the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Summary of Methodologies

The following table summarizes the strengths and limitations of each technique in the context of analyzing DBMEA.

Analytical TechniquePrincipleStrengthsLimitationsApplicability to DBMEA
RP-HPLC-UV Differential partitioningHigh resolution, quantitative accuracy, robust.[7]Relative purity (not absolute), requires chromophore.Primary method for purity/potency and impurity quantification.
Chiral HPLC Diastereomeric interaction with CSPDirectly separates enantiomers.[13]Column selection can be complex, requires method development.Mandatory for determining enantiomeric excess.
GC-MS Volatility-based separation & mass fragmentationExcellent for volatile impurities, provides structural ID.[22][23]Not suitable for non-volatile or thermally labile compounds.[7]Complementary method for residual starting materials/solvents.
qNMR Nuclear magnetic resonance signal integrationAbsolute quantification, primary method, structural info.[20][21][24]Lower sensitivity than HPLC, requires high-purity standard.Gold standard for assigning absolute purity to a reference batch.
Elemental Analysis Combustion and detection of C, H, NConfirms elemental composition and empirical formula.[25][26]Insensitive to impurities with the same empirical formula.Confirmatory method for bulk sample identity and purity.

Conclusion and Recommendations

A comprehensive purity analysis of synthesized (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine cannot be achieved with a single technique. A multi-faceted, orthogonal approach is required to ensure the quality and safety of the material for its intended use in drug development.

The recommended strategy is as follows:

  • Screening and Profiling: Use RP-HPLC-UV as the primary workhorse for determining the area percent purity and profiling all non-volatile impurities. Any impurities exceeding the ICH reporting threshold of 0.05% should be further investigated.[4]

  • Stereochemical Integrity: Employ Chiral HPLC to confirm high enantiomeric excess, a critical quality attribute for chiral drug candidates.

  • Absolute Purity: Establish the absolute purity of a reference standard batch using ¹H qNMR . This provides an orthogonal confirmation of the HPLC results and creates a benchmark for future batches.

  • Volatile Impurities & Confirmation: Use GC-MS to screen for residual solvents and volatile starting materials. Elemental analysis should be performed to confirm the correct empirical formula of the bulk material.[27][28][29]

By integrating these complementary techniques, researchers and drug development professionals can build a complete, validated, and trustworthy purity profile for DBMEA, satisfying both scientific rigor and regulatory expectations.

G cluster_0 Sample: Synthesized DBMEA cluster_1 Analytical Methods cluster_2 Purity Attributes Assessed Sample DBMEA Batch Methods RP-HPLC Chiral HPLC qNMR GC-MS Elemental Analysis Attributes Relative Purity & Impurity Profile Enantiomeric Purity Absolute Purity (Assay) Volatile Impurities Empirical Formula Methods:f0->Attributes:f0 Methods:f1->Attributes:f1 Methods:f2->Attributes:f2 Methods:f3->Attributes:f3 Methods:f4->Attributes:f4

Caption: Relationship between analytical methods and purity attributes.

References

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. (2021). Magnetic Resonance in Chemistry. [Link]

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Determining the Empirical Formula from an Elemental Analysis. ChemCollective. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022). International Journal of Pharmaceutical Investigation. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006). ICH. [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. (2020). ResearchGate. [Link]

  • Quantitative NMR (qNMR). University of Illinois Chicago. [Link]

  • GC-MS Organic Chemistry: Enabling Analysis for New Drugs. (2024). Patsnap. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. (2024). LinkedIn. [Link]

  • Chiral HPLC and SFC Columns. Columnex LLC. [Link]

  • Stoichiometry: Elemental Analysis. University of Wisconsin-Madison. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. [Link]

  • Advanced TD-GC-MS Technique to Identify and Control Organic Contamination. (2023). Cerium Laboratories. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2024). AMSbiopharma. [Link]

  • GC MS Volatile Impurity Testing. Eurolab. [Link]

  • Calculating Empirical Formulas for Compounds. (2022). Chemistry LibreTexts. [Link]

  • Determining Empirical and Molecular Formulas. (2020). YouTube. [Link]

  • High-purity amines in pharmaceuticals: Key Insights and Applications. Diplomata Comercial. [Link]

  • Empirical Formulas from Analysis. (2022). Chemistry LibreTexts. [Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. [Link]

  • Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. (2015). PubMed. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2005). Acta Poloniae Pharmaceutica. [Link]

  • Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. (2003). Indian Academy of Sciences. [Link]

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. (2023). OSTI.GOV. [Link]

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Comparative

Certificate of Analysis for (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine

A Senior Application Scientist's Guide to (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine and its 3,4-Dimethoxy Isomer Abstract In the landscape of pharmaceutical development and fine chemical synthesis, the rigo...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine and its 3,4-Dimethoxy Isomer

Abstract

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous characterization of intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed comparative analysis of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine and its positional isomer, (3,4-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine . While structurally similar, the seemingly minor shift in the positioning of a methoxy group on the benzyl ring can influence synthetic accessibility, impurity profiles, and potentially the biological activity of downstream products. This document establishes the expected Certificate of Analysis (CoA) parameters for these compounds, provides detailed, self-validating analytical protocols, and explains the causality behind experimental choices, offering a framework for researchers, scientists, and drug development professionals to assess these critical intermediates.

Introduction: The Significance of Isomeric Purity

N-benzylated secondary amines are a common structural motif in a vast array of pharmacologically active molecules. The specific substitution pattern on the aromatic ring is often a critical determinant of a molecule's interaction with biological targets. The compounds (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine (henceforth Compound A ) and (3,4-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine (henceforth Compound B ) serve as valuable synthons. Their utility, however, is directly tied to their purity and well-defined characterization.

A Certificate of Analysis (CoA) is the formal document that attests to a product's quality and conformity to specifications[1][2]. It is a critical tool for quality assurance and regulatory compliance in the pharmaceutical industry[3][4]. This guide will deconstruct the expected CoA for these two isomers, focusing on the analytical techniques used to confirm identity, purity, and overall quality. We will compare their expected analytical signatures and provide the underlying protocols to achieve this characterization.

Comparative Physicochemical and Spectroscopic Analysis

The primary synthesis route for both Compound A and Compound B is the reductive amination of the corresponding dimethoxybenzaldehyde with 1-methoxy-2-propanamine. This robust and widely-used method reliably forms the desired C-N bond[5][6][7]. The choice of a mild reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃] is deliberate; it is selective for the imine intermediate, minimizing the over-reduction of the starting aldehyde to the corresponding alcohol, a common side product[5].

G cluster_reactants Starting Materials cluster_process Reaction Aldehyde 2,3- or 3,4- Dimethoxybenzaldehyde Imine Imine Formation (Intermediate) Aldehyde->Imine + Amine Amine 1-Methoxy-2-propanamine Reduction Reduction (NaBH(OAc)₃) Imine->Reduction In situ Product Target Secondary Amine (Compound A or B) Reduction->Product

Figure 1: General workflow for the synthesis via reductive amination.

The key differences between the isomers will manifest in their spectroscopic data, particularly ¹H NMR, due to the different electronic environments of the aromatic protons.

Table 1: Comparative Physicochemical Properties

Property(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine (Compound A)(3,4-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine (Compound B)Justification / Reference
CAS Number 356090-87-41048331-62-9 (oxalate salt)[8]
Molecular Formula C₁₃H₂₁NO₃C₁₃H₂₁NO₃Calculated
Molecular Weight 239.31 g/mol 239.31 g/mol Calculated
Appearance Expected: Colorless to pale yellow oilExpected: Colorless to pale yellow oilGeneral for secondary amines
Solubility Soluble in methanol, chloroform, ethyl acetateSoluble in methanol, chloroform, ethyl acetateBased on structure

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

AssignmentExpected Shift (ppm) - Compound AExpected Shift (ppm) - Compound BMultiplicityIntegrationRationale for Differentiation
Aromatic Protons~6.85 - 7.05~6.80 - 6.90m3HThe 2,3-substitution in A leads to a more complex, less symmetrical splitting pattern compared to the more symmetrical pattern of the 3,4-isomer B [9][10].
Benzyl -CH₂-~3.75~3.73s2HMinimal difference expected, but may be slightly influenced by adjacent methoxy group.
Methoxy (-OCH₃) Aromatic~3.88, ~3.87~3.89, ~3.88s (each)3H (each)Two distinct singlets for the non-equivalent methoxy groups on the aromatic ring.
Methoxy (-OCH₃) Aliphatic~3.35~3.35s3HIdentical aliphatic side chain, no difference expected[11].
Aliphatic -CH₂-O-~3.25~3.25m2HIdentical aliphatic side chain, no difference expected[11].
Aliphatic -CH(NH)-~2.95~2.95m1HIdentical aliphatic side chain, no difference expected[11].
Amine NH~1.6 (broad)~1.6 (broad)s (br)1HBroad, exchangeable proton; position is concentration-dependent.
Aliphatic -CH₃~1.05~1.05d3HIdentical aliphatic side chain, no difference expected[11].

Quantitative Purity Assessment: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates. For weakly UV-absorbing compounds like these secondary amines, direct analysis can lack sensitivity[12]. While methods exist for direct analysis on specialized columns[13], pre-column derivatization is often employed to enhance detectability and improve separation[12][14].

A robust method involves a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water, buffered with an additive like trifluoroacetic acid (TFA) to improve peak shape. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected. A typical specification for an intermediate of this nature would be ≥98.0%.

G Sample Amine Sample in Diluent (e.g., MeOH) Injection HPLC Injection Sample->Injection Column Reversed-Phase C18 Column Injection->Column Detection UV Detector (e.g., 254 nm) Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Analysis Peak Integration & Purity Calculation Chromatogram->Analysis

Figure 2: Standard workflow for HPLC purity analysis.

Table 3: Typical Certificate of Analysis Specifications

TestSpecificationMethod ReferenceRationale
Appearance Colorless to pale yellow oilVisualProvides a basic check for gross contamination or degradation.
Identity by ¹H NMR Conforms to structureInternal SOP-NMR-01Confirms the chemical structure and isomeric identity by matching the observed spectrum to the reference.
Identity by MS (ESI+) [M+H]⁺ = 240.16 ± 0.2Internal SOP-MS-01Confirms the molecular weight of the compound.
Purity by HPLC ≥ 98.0% (Area %)Internal SOP-HPLC-01Quantifies the amount of the target compound relative to impurities.
Residual Solvents Meets ICH Q3C limitsGC-HSEnsures that solvents used during synthesis (e.g., ethyl acetate) are below safe levels for pharmaceuticals.

Detailed Experimental Protocols (Self-Validating Systems)

The trustworthiness of a CoA is underpinned by robust, well-documented analytical methods[15]. The following protocols are designed to be self-validating, including system suitability checks to ensure the instrumentation is performing correctly before sample analysis.

Protocol: Synthesis via Direct Reductive Amination

This protocol is adapted from established procedures for gram-scale reductive aminations[5].

  • Reaction Setup: To a solution of the aldehyde (2,3- or 3,4-dimethoxybenzaldehyde, 1.0 equiv, 10 mmol) in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (50 mL), add 1-methoxy-2-propanamine (1.1 equiv, 11 mmol).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 equiv, 12 mmol) portion-wise to the mixture. Causality: Portion-wise addition controls any potential exotherm and off-gassing. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir at room temperature for 6-12 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL). Causality: The basic solution neutralizes the acidic byproducts and quenches any unreacted reducing agent.

  • Work-up and Extraction: Separate the organic layer. Extract the aqueous layer twice more with the reaction solvent (2 x 30 mL). Combine the organic layers.

  • Purification: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the final product.

Protocol: Purity Determination by HPLC (SOP-HPLC-01)

This protocol is a general method for analyzing secondary amines and may require optimization[12][14].

  • System Suitability:

    • Prepare a system suitability solution containing the reference standard of the target amine and a known, related impurity.

    • Inject the solution six times. The relative standard deviation (RSD) for the peak area of the main analyte should be ≤ 2.0%. The resolution between the analyte and the impurity peak should be ≥ 1.5. Trustworthiness: This step confirms the system is precise and can adequately separate the compound of interest from potential impurities.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the amine sample and dissolve in 10 mL of methanol to create a 1 mg/mL solution.

  • Analysis:

    • Inject a blank (methanol), followed by the sample solution in duplicate.

    • Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak, disregarding any peaks from the blank.

Conclusion

While (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine and its 3,4-dimethoxy isomer possess identical molecular formulas and weights, their distinct substitution patterns demand rigorous and specific analytical characterization. A comprehensive Certificate of Analysis, grounded in robust protocols for NMR, MS, and HPLC, is essential to confirm not only purity but, critically, the correct isomeric identity. This guide provides the foundational framework and experimental rationale for the synthesis and analysis of these compounds, empowering researchers to ensure the quality and integrity of their materials as they advance through the development pipeline. The subtle differences highlighted in the expected ¹H NMR spectra serve as a key diagnostic tool for distinguishing between these closely related molecules.

References

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available at: [Link]

  • ECA Academy. (2017). GMP Requirements for Certificates of Analysis (CoA). Available at: [Link]

  • DDReg Pharma. (n.d.). What is a Certificate of Analysis (CoA). Available at: [Link]

  • Liu, J., et al. (2001). Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography. ResearchGate. Available at: [Link]

  • Advent Chembio. (n.d.). Certificate of Analysis (CoA) in Pharma. Available at: [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]

  • SG Systems Global. (n.d.). Certificate of Analysis - (CoA). Available at: [Link]

  • Laboratory Manager. (2024). Certificate of Analysis (COA): Understanding Its Importance and Key Components. Available at: [Link]

  • MOLBASE. (n.d.). (3,4-Dimethoxy-benzyl)-[2-(6-methyl-indan-5-yl)-ethyl]-amine. Available at: [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, Supplementary Information. Available at: [Link]

  • SpectraBase. (n.d.). 3,4-Dimethoxy-benzaldehyde. Available at: [Link]

  • BMRB. (n.d.). bmse010029 3,4-Dimethoxybenzyl Alcohol at BMRB. Available at: [Link]

  • NIST. (n.d.). 2-Propanamine, 1-methoxy-. WebBook. Available at: [Link]

  • PubChem. (n.d.). (3,4-Dimethoxybenzyl)(2-phenylethyl)amine. Available at: [Link]

  • SpectraBase. (n.d.). 1-Methoxy-2-propanone. Available at: [Link]

  • PubChem. (n.d.). Benzyl-(3,4-dimethoxy-benzyl)-amine. Available at: [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Interpreting simple 1H-NMR spectra. Available at: [Link]

  • Studylib. (n.d.). Amine Synthesis Report: Reductive Amination & Analysis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Available at: [Link]

  • ResearchGate. (n.d.). Reductive amination of 1-methoxypropanone 13 to (S)-MOIPA 15 using MATOUAmDH2. Available at: [Link]

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Validation

A Researcher's Guide to Serotonin Receptor Binding Assays: A Comparative Study

This guide provides a comprehensive comparison of commonly employed serotonin (5-HT) receptor binding assays. Designed for researchers, scientists, and drug development professionals, this document delves into the princi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of commonly employed serotonin (5-HT) receptor binding assays. Designed for researchers, scientists, and drug development professionals, this document delves into the principles, methodologies, and relative merits of various techniques, supported by experimental data and established protocols. Our objective is to equip you with the necessary knowledge to select the most appropriate assay for your specific research needs, ensuring data integrity and reproducibility.

The Serotonin System: A Complex Network of Receptors

The neurotransmitter serotonin mediates a vast array of physiological functions through its interaction with at least 15 receptor subtypes, grouped into seven distinct families (5-HT1 to 5-HT7).[1] These receptors, primarily G protein-coupled receptors (GPCRs) with the exception of the ionotropic 5-HT3 receptor, represent a major class of therapeutic targets for a spectrum of disorders, including depression, anxiety, and migraines.[2][3] The structural similarities among these receptor subtypes, particularly within the orthosteric binding sites, present a significant challenge in developing subtype-selective ligands.[2] Therefore, robust and reliable binding assays are paramount for characterizing the affinity and selectivity of novel compounds.

The Foundation: Radioligand Binding Assays

Radioligand binding assays (RBAs) have historically been the gold standard for characterizing receptor-ligand interactions.[4] These assays directly measure the binding of a radioactively labeled ligand to its receptor, providing quantitative data on receptor density (Bmax) and ligand affinity (Kd).[5]

Principle of Radioligand Binding Assays

RBAs rely on the specific interaction between a radiolabeled ligand (e.g., [3H]5-HT, [3H]ketanserin) and the target receptor.[6][7] The assay is typically performed with cell membranes or tissue homogenates containing the receptor of interest.[8] By incubating the receptor preparation with increasing concentrations of the radioligand, a saturation curve is generated, from which the Kd and Bmax can be determined.[9]

Competition binding assays, a variation of RBAs, are used to determine the affinity of an unlabeled test compound (inhibitor) for the receptor. In this format, a fixed concentration of radioligand is incubated with the receptor in the presence of varying concentrations of the unlabeled competitor.[9] The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50. The binding affinity of the competitor (Ki) can then be calculated from the IC50 value.[8]

Experimental Workflow: Radioligand Binding Assay

RBA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (Membranes/Cells) Incubation Incubation (Receptor + Radioligand +/- Compound) Receptor_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free ligand) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Analysis Data Analysis (Calculate Kd, Ki, Bmax) Scintillation->Analysis

Caption: Workflow of a typical radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptor

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the human 5-HT2A receptor.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin (specific activity ~60-90 Ci/mmol).

  • Non-specific Binding Control: 10 µM Ketanserin.[7]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]

  • Test Compound: Diluted in assay buffer with a final DMSO concentration not exceeding 1%.

  • Filtration System: 96-well harvester with GF/B filter plates.

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Thaw the frozen membrane aliquot on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .[8]

  • Assay Plate Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM Ketanserin (for non-specific binding) or test compound at various concentrations.

    • 50 µL of [3H]Ketanserin diluted in assay buffer to a final concentration of 0.5 nM.[7]

    • 100 µL of the prepared membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.[7]

  • Filtration: Terminate the incubation by rapid filtration through the GF/B filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

The Rise of Non-Radioactive Alternatives

While powerful, the use of radiolabeled compounds poses safety, regulatory, and disposal challenges. This has driven the development of non-radioactive assay formats, including fluorescence-based and label-free technologies.

Fluorescence-Based Assays

These assays utilize fluorescently labeled ligands or components that report on binding events through changes in fluorescence properties.

Fluorescence Polarization (FP) Assays

Principle: FP is a homogeneous assay that measures the change in the rotational motion of a fluorescently labeled ligand upon binding to its receptor.[10][11] A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low fluorescence polarization.[11] Upon binding to a much larger receptor, the tumbling rate of the complex slows down, leading to an increase in fluorescence polarization.[12]

Advantages:

  • Homogeneous, "mix-and-read" format, simplifying automation.[13]

  • Non-radioactive.

  • Suitable for high-throughput screening (HTS).[14]

Limitations:

  • Requires a suitable fluorescently labeled ligand.

  • The molecular weight difference between the ligand and receptor must be significant to generate a sufficient signal window.[13]

  • Potential for interference from fluorescent compounds.[14]

Bioluminescence Resonance Energy Transfer (BRET) Assays

Principle: BRET is a proximity-based assay that measures the transfer of energy from a bioluminescent donor (e.g., Renilla luciferase, Rluc) to a fluorescent acceptor (e.g., YFP) when they are in close proximity (typically <10 nm).[15] In the context of receptor binding, one protein of interest is fused to the donor and the other to the acceptor. Interaction between the two proteins brings the donor and acceptor close enough for energy transfer to occur.[16]

Advantages:

  • Low background signal as it does not require an external light source for excitation.[15][16]

  • Can be used to study protein-protein interactions in living cells.[15]

  • Ratiometric measurement minimizes interference from assay conditions.[15][16]

Limitations:

  • Requires genetic fusion of donor and acceptor tags to the proteins of interest.

  • The orientation and distance between the donor and acceptor can influence the BRET signal.[17]

Label-Free Assays

Label-free technologies detect ligand binding by measuring changes in the physical properties of the receptor or the cell, eliminating the need for any labels on the ligand or the receptor.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that detects changes in the refractive index at the surface of a sensor chip.[18] In a typical experiment, the receptor is immobilized on the sensor surface, and the analyte (ligand) is flowed over the surface.[19] Binding of the analyte to the immobilized receptor causes a change in the refractive index, which is detected in real-time as a change in resonance units (RU).[19]

Advantages:

  • Provides real-time kinetic data, including association (kon) and dissociation (koff) rates.[20]

  • Label-free, avoiding potential artifacts from labeling.[18]

  • Can be used to determine affinity (KD) and stoichiometry of the interaction.

Limitations:

  • Requires immobilization of the receptor, which may affect its conformation and activity.

  • Mass transport limitations can affect the measurement of very fast association rates.[19]

  • Can be sensitive to non-specific binding.

Dynamic Mass Redistribution (DMR)

Principle: DMR is a whole-cell, label-free technology that measures the redistribution of cellular mass in response to receptor activation.[21] This integrated cellular response provides a holistic view of the cellular signaling cascade initiated by ligand binding.[21][22]

Advantages:

  • Provides a functional readout of receptor activation in a native cellular environment.[21]

  • Unbiased towards specific signaling pathways, capturing the integrated cellular response.[21][22]

  • Can be used to study GPCRs with unknown signaling pathways.

Limitations:

  • The integrated response can be complex to interpret and may not be specific to a single signaling pathway.

  • Requires specialized instrumentation.

Comparative Analysis of Serotonin Receptor Binding Assays

Assay TypePrincipleThroughputKey AdvantagesKey Limitations
Radioligand Binding Direct measurement of radiolabeled ligand binding.Low to MediumHigh sensitivity and specificity; direct measurement of affinity.Use of radioactivity; requires separation of bound and free ligand.
Fluorescence Polarization Change in rotational motion of a fluorescent ligand upon binding.HighHomogeneous format; non-radioactive; suitable for HTS.[14]Requires a fluorescent ligand; dependent on molecular weight difference.[13]
BRET Energy transfer between a bioluminescent donor and a fluorescent acceptor.Medium to HighLow background; can be used in live cells.[15][16]Requires genetic engineering; signal depends on tag orientation.[17]
Surface Plasmon Resonance Change in refractive index upon ligand binding to an immobilized receptor.Low to MediumReal-time kinetics (kon, koff); label-free.[20]Receptor immobilization may alter function; mass transport limitations.[19]
Dynamic Mass Redistribution Integrated cellular response to receptor activation.HighWhole-cell, functional readout; pathway-unbiased.[21][22]Complex signal interpretation; specialized equipment needed.

Troubleshooting Common Issues in Binding Assays

IssuePotential CauseTroubleshooting Steps
High Non-Specific Binding Radioligand concentration is too high; insufficient washing; "sticky" compound or radioligand.Optimize radioligand concentration (use at or below Kd); increase wash steps; pre-treat filters (e.g., with PEI); include BSA in the buffer.[23]
Low Specific Binding Signal Low receptor expression; inactive receptor; poor quality reagents.Verify receptor expression and activity; check reagent quality and integrity.[24]
Poor Reproducibility Inconsistent sample preparation; temperature fluctuations; variability in pipetting.Standardize protocols; ensure consistent temperature control; use calibrated pipettes.[24]
No Assay Window (FP) Instrument not optimized for FP; poor quality receptor; plate binding of the fluorescent tracer.Ensure the instrument is correctly set up for FP measurements; use high-quality receptor preparations; use non-binding surface plates.[10][25]

Conclusion

The selection of a serotonin receptor binding assay is a critical decision that depends on the specific research question, available resources, and desired throughput. Radioligand binding assays remain a valuable tool for detailed pharmacological characterization, while fluorescence-based and label-free technologies offer powerful alternatives for HTS and kinetic studies. A thorough understanding of the principles, advantages, and limitations of each method is essential for generating high-quality, reproducible data in the quest for novel therapeutics targeting the complex serotonin system.

References

  • Serotonin Receptor Subtypes and Ligands. ACNP. Available from: [Link]

  • Serotonin Receptors. Basic Neurochemistry. NCBI Bookshelf, NIH. Available from: [Link]

  • Saxena PR. Serotonin receptors: subtypes, functional responses and therapeutic relevance. Pharmacol Ther. 1995 May;66(2):339-68.
  • Structural studies of serotonin receptor family. BMB Rep. 2023 Oct;56(10):515-523.
  • Neuronal Serotonin Receptor and Transporter Pharmacology. Tocris Bioscience. 2019 Oct 21.
  • Application Notes and Protocols for 5-HT3 Receptor Radioligand Binding Assay. BenchChem.
  • Cortés R, Vilaró MT, Mengod G. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Curr Protoc Pharmacol. 2016 Dec 13;75:8.3.1-8.3.20.
  • GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. 2013 Aug 20.
  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. LinkedIn. 2024 Nov 5.
  • Drug Discovery Assays Support—Troubleshooting. Thermo Fisher Scientific.
  • Addressing reproducibility issues in opioid receptor binding assays. BenchChem.
  • Receptor-Ligand Binding Assays. Labome.
  • Schiele F, et al. Label-free biosensor assays in GPCR screening. Methods Mol Biol. 2015;1272:151-68.
  • Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. University of North Texas.
  • Banks M, et al. High throughput fluorescence polarization: a homogeneous alternative to radioligand binding for cell surface receptors. J Biomol Screen. 2000;5(2):101-6.
  • 5-HT2A Serotonin Receptor Assay. Innoprot.
  • Fang Y. Label-free receptor assays. Drug Discov Today Technol. 2011 Spring;8(1):e27-33.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. ACS Chem Neurosci. 2010 Sep 15;1(9):579-88.
  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology.
  • 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery.
  • High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. SLAS Discov. 2017 Aug;22(7):869-877.
  • Serotonin Adipinate vs.
  • Receptor Binding Assays for HTS and Drug Discovery. In: Assay Guidance Manual.
  • Label-Free Biosensor Assays in GPCR Screening.
  • BRET (Bioluminescence Resonance Energy Transfer). Berthold Technologies.
  • BRET (Bioluminescence Resonance Energy Transfer). Berthold Technologies.
  • In Solution Assays: Fluorescence Polariz
  • López-Rodríguez ML, et al. Comparative receptor mapping of serotoninergic 5-HT3 and 5-HT4 binding sites. J Comput Aided Mol Des. 1997 Nov;11(6):531-42.
  • Knight AR, et al. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn Schmiedebergs Arch Pharmacol. 2004 Apr;369(4):372-82.
  • Developments in FRET- and BRET-Based Biosensors. Biosensors (Basel). 2022 Oct 20;12(10):894.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opin Drug Discov. 2018 Jan;13(1):33-46.
  • Ligand-receptor binding kinetics in surface plasmon resonance cells: A Monte Carlo analysis. arXiv. 2016 Jun 27.
  • Fluorescence Polariz
  • Troubleshooting - Flow Cytometry Guide. Bio-Rad Antibodies.
  • Serotonin GPCR-based biosensing modalities in yeast. bioRxiv. 2021 Jul 12.
  • Principles of surface plasmon resonance (SPR) used in Biacore™ systems. Cytiva.
  • The Importance of Binding Kinetics in Drug Discovery. Nicoya Lifesciences.
  • BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Front Genet. 2014;5:110.
  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. 2025 Nov 26.
  • BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES. J Recept Signal Transduct Res. 2011 Dec;31(6):392-9.
  • Structural studies of serotonin receptor family. BMB Rep. 2023 Oct;56(10):515-523.
  • Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. 2022 Oct 6.
  • FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Valid

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of our work, underpinning the safety of o...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of our work, underpinning the safety of our labs, the integrity of our research, and our commitment to environmental stewardship. This guide provides a comprehensive, technically grounded procedure for the proper disposal of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine (CAS No. 356090-87-4)[1].

The procedures outlined here are synthesized from established best practices for handling aromatic amines and general chemical waste in a laboratory setting. The core principle is to treat this compound, and any materials contaminated with it, as hazardous waste from the moment of generation to its final disposal by qualified personnel.

Hazard Assessment and Proactive Risk Mitigation

Understanding the potential hazards of a compound is the first step in managing its lifecycle safely. While a specific, publicly available Safety Data Sheet (SDS) for this exact molecule is scarce, its structure as a substituted aromatic amine allows us to infer a likely hazard profile based on analogous compounds.

1.1. Inferred Hazard Profile Amines as a class can be corrosive, flammable, and toxic, often causing skin, eye, and respiratory irritation[2][3][4]. Aromatic amines, in particular, require careful handling. Therefore, we must operate under the precautionary principle and assume the compound may be:

  • An irritant to the skin, eyes, and respiratory tract.

  • Harmful if swallowed or inhaled[3].

  • Potentially reactive with strong oxidizing agents and acids[5][6].

1.2. Essential Personal Protective Equipment (PPE) Appropriate PPE is your primary defense against exposure. The selection of PPE is not merely a checklist item; it is a direct response to the anticipated hazards of the chemical and the procedure being performed. All personnel handling this compound must be trained in the proper use and disposal of their PPE[7][8].

PPE ComponentSpecificationRationale and Best Practices
Eye & Face Protection ANSI Z87.1-compliant safety goggles or a full-face shield[8].Protects against splashes and potential vapors. A face shield should be used in conjunction with goggles when handling larger quantities (>100 mL) or during procedures with a high splash risk[2].
Hand Protection Chemical-resistant nitrile or neoprene gloves.Nitrile is a common and effective choice for incidental contact[9]. For prolonged handling or spill cleanup, heavier-duty gloves should be used. Always inspect gloves for tears before use and remove them carefully to avoid skin contamination[3].
Body Protection Flame-retardant lab coat and a chemical-resistant apron.A lab coat is the minimum requirement[9]. An apron provides an additional layer of protection against splashes of corrosive or toxic liquids. Ensure clothing covers all exposed skin.
Respiratory Protection Use only in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors. For emergency situations like a large spill outside of a hood, a full-face or half-mask air-purifying respirator with appropriate cartridges may be necessary for response personnel[9][10].
Footwear Closed-toe, liquid-resistant shoes.Protects feet from spills. Shoe covers may be necessary during large-scale spill cleanup[11].

Spill Management Protocol

Spills must be treated as a hazardous waste generation event. An immediate and correct response can prevent a minor incident from escalating[12]. All materials used to clean a spill must be disposed of as hazardous waste[13].

2.1. Immediate Actions for a Minor Spill (<100 mL in a Fume Hood)

  • Alert & Isolate: Immediately notify colleagues in the vicinity. Restrict access to the spill area[11].

  • Ensure Ventilation: Keep the fume hood sash at the lowest practical height to maintain airflow.

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Contain & Absorb: Create a dike around the spill's edges using an inert absorbent material like vermiculite, sand, or commercial spill pillows[7][14]. Work from the outside in to absorb the liquid. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material and place it into a heavy-duty plastic bag or a designated solid hazardous waste container[12][14].

2.2. Decontamination

  • Neutralize/Clean: For aromatic amines, specialized decontamination solutions are available that can neutralize toxicity[15]. If unavailable, wipe the area with a suitable solvent (e.g., ethanol), followed by soap and water, ensuring all cleaning materials are also collected as hazardous waste.

  • Final Wipe: Perform a final wipe of the area.

  • Package Waste: Seal the waste bag or container, and affix a hazardous waste label.

  • Doff PPE: Remove PPE carefully, disposing of gloves and any other contaminated single-use items into the hazardous waste stream. Wash hands thoroughly.

2.3. Major Spill Criteria & Emergency Response A spill is considered "major" if it involves a large quantity, occurs outside of a fume hood, or if personnel are not trained or equipped to handle it[12]. In such cases:

  • EVACUATE the immediate area.

  • ALERT colleagues and activate the facility's emergency alarm.

  • CALL your institution's Environmental Health & Safety (EHS) emergency line and 911[11].

  • CLOSE the doors to the affected area to contain vapors. Do not attempt to clean a major spill unless you are part of a trained emergency response team.

Standard Operating Procedure for Waste Disposal

The disposal of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine must follow a strict, documented process to ensure regulatory compliance with standards like the Resource Conservation and Recovery Act (RCRA)[16].

3.1. Waste Segregation: The First Critical Step Proper segregation prevents dangerous reactions and simplifies the disposal process[6].

  • Primary Waste Stream: Dedicate a specific waste container solely for (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine and materials contaminated with it.

  • Avoid Mixing: Do not mix this amine waste with other chemical wastes, especially acids, oxidizing agents, or halogenated solvents[5][17].

3.2. Step-by-Step Waste Accumulation Protocol

  • Select a Container: Choose a container made of a compatible material (e.g., glass or polyethylene) that is in good condition with a secure, leak-proof screw cap[5][18]. The original product bottle is often a suitable choice.

  • Label Immediately: Before adding any waste, affix a completed EHS-provided Hazardous Waste Label[17][19]. The label must include:

    • The words "Hazardous Waste"[18].

    • Full Chemical Name: "(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine".

    • Percent Composition.

    • Accumulation Start Date (the date the first drop of waste enters the container)[20].

  • Add Waste: Transfer waste into the container using a funnel.

  • Seal Container: The container must be kept tightly sealed at all times except when actively adding waste[13][17][18]. This is a critical compliance and safety requirement to prevent spills and vapor release.

  • Use Secondary Containment: Store the sealed waste container in a chemically resistant secondary containment bin or tray[16][17]. This bin must be large enough to hold the entire volume of the container in case of a leak.

  • Store Appropriately: Keep the waste in a designated Satellite Accumulation Area (SAA) within the lab, away from heat sources and incompatible chemicals[5][6].

  • Request Pickup: Once the container is full (do not overfill; leave at least one inch of headspace), submit a waste pickup request to your institution's EHS department within three days[5][17].

3.3. Disposal of Empty Containers An "empty" container that held this compound is not trash; it is hazardous waste until decontaminated[2].

  • Rinse and Collect: The first rinse of the container with a suitable solvent (e.g., methanol or acetone) must be collected and disposed of as hazardous waste in your designated liquid waste container[17].

  • Repeat Rinse: For a compound of this nature, a triple rinse is best practice. The second and third rinses can typically be disposed of according to your lab's solvent waste streams.

  • Air Dry: Allow the rinsed container to air dry completely in a fume hood.

  • Deface Label: Completely remove or obliterate the original chemical label[13][17].

  • Final Disposal: Once clean, dry, and defaced, the container can be disposed of in the appropriate solid waste stream, such as a designated lab glass disposal box[17].

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine waste, from generation to final handoff.

G cluster_prep Preparation & Storage cluster_gen Waste Generation & Collection cluster_final Final Disposal A 1. Select & Label Compatible Waste Container B 2. Place in Secondary Containment in SAA A->B Store Securely C 3. Generate Waste (e.g., reaction quench, spill residue) D 4. Add Waste to Labeled Container C->D E 5. Securely Cap Container IMMEDIATELY After Use D->E F 6. Container Full? E->F G 7. Submit Waste Pickup Request to EHS F->G Yes I Continue to Use Container (Return to Step 4) F->I No H 8. EHS Collects Waste for Final Disposal G->H I->D

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine

For Researchers, Scientists, and Drug Development Professionals Understanding the Hazard Landscape Substituted benzylamines as a class of compounds can present a range of health hazards. Based on data from analogous comp...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Landscape

Substituted benzylamines as a class of compounds can present a range of health hazards. Based on data from analogous compounds like 2,3-Dimethoxybenzylamine, the primary concerns when handling (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine are:

  • Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[1][2][3]

  • Serious Eye Irritation: Vapors or splashes can cause significant eye damage.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to irritation of the nose, throat, and lungs.[1][2][3]

  • Harmful if Swallowed: Ingestion can be toxic.[2][3]

Given these potential hazards, a systematic approach to personal protective equipment (PPE) is crucial to minimize exposure and ensure a safe working environment.

Core Principles of Chemical Handling

Before undertaking any procedure, a thorough risk assessment is essential.[4] Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] Adherence to good industrial hygiene and safety practices is fundamental.[2]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is dictated by the specific task being performed and the associated risk of exposure. The following table outlines the recommended PPE for various laboratory operations involving (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine.

Activity Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.[2][7]Nitrile or butyl rubber gloves.[4][5]Laboratory coat.[5]Generally not required if performed in a fume hood.
Chemical synthesis and reactions Chemical splash goggles and a face shield.[2]Heavy-duty nitrile or butyl rubber gloves.[5]Chemical-resistant laboratory coat or apron.Use in a certified chemical fume hood is mandatory.[5][6]
Purification (e.g., chromatography) Chemical splash goggles.Nitrile or butyl rubber gloves.Laboratory coat.Use in a well-ventilated area or fume hood.
Handling of waste and cleaning spills Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant overalls or apron.[8]Air-purifying respirator with an organic vapor cartridge may be necessary for large spills.[4]
Rationale for PPE Selection
  • Eye and Face Protection: The potential for serious eye irritation necessitates robust protection. Chemical splash goggles provide a seal around the eyes, offering superior protection against splashes and vapors compared to standard safety glasses.[7] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[2]

  • Hand Protection: Amines can be absorbed through the skin.[5] Therefore, selecting gloves made of a material with a low breakthrough time for amines is critical. Nitrile and butyl rubber gloves generally offer good resistance. Always inspect gloves for any signs of degradation or perforation before use and replace them immediately if compromised.

  • Body Protection: A standard laboratory coat is sufficient for low-volume operations. For larger-scale work or situations with a higher risk of splashes, a chemical-resistant apron or overalls should be worn over the lab coat.[8]

  • Respiratory Protection: The primary engineering control for preventing inhalation exposure is the use of a chemical fume hood.[5][6] In the event of a large spill or if work must be conducted outside of a fume hood, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is recommended.[4]

Step-by-Step Guide for Donning and Doffing PPE

Properly putting on and removing PPE is as important as its selection to prevent cross-contamination.

Donning Sequence:
  • Lab Coat/Apron: Put on your laboratory coat and fasten it completely.

  • Gloves: Select the appropriate gloves and inspect them for any damage.

  • Eye/Face Protection: Put on your safety goggles and, if necessary, a face shield.

Doffing Sequence:
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Lab Coat/Apron: Remove your lab coat, folding the contaminated side inward.

  • Eye/Face Protection: Remove your goggles and face shield.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[9]

Emergency Procedures: A Proactive Approach

Accidents can happen despite the best precautions. Being prepared is a critical component of laboratory safety.[10]

Skin and Eye Contact
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][11] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[6][11] Seek immediate medical attention.

Spills
  • Minor Spills (manageable by trained personnel):

    • Alert others in the area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[5][6]

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]

    • Clean the spill area with a suitable decontaminating agent.

  • Major Spills:

    • Evacuate the area immediately.[5]

    • Alert your supervisor and institutional safety officer.

    • Prevent entry into the contaminated area.

Waste Disposal: A Responsible Conclusion

All waste containing (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Keep amine waste separate from other chemical waste streams to prevent potentially hazardous reactions.[12]

  • Containerization: Collect waste in a clearly labeled, sealed, and compatible container. Do not use metal containers for amine waste.[12][13]

  • Disposal: Dispose of hazardous waste through your institution's designated hazardous waste management program.[14][15] Do not dispose of this chemical down the drain.[14]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine.

PPE_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection cluster_action Action & Disposal Start Start: Handling (2,3-Dimethoxy-benzyl)- (2-methoxy-1-methyl-ethyl)-amine Task Identify Task: - Weighing - Synthesis - Purification - Spill Cleanup Start->Task Weighing Weighing/Prep: - Safety Glasses - Nitrile Gloves - Lab Coat Task->Weighing Low Volume Synthesis Synthesis/Reaction: - Goggles & Face Shield - Heavy-Duty Gloves - Chem-Resistant Coat Task->Synthesis High Risk/ Large Volume Purification Purification: - Goggles - Nitrile Gloves - Lab Coat Task->Purification Moderate Risk Spill Spill/Waste: - Goggles & Face Shield - Heavy-Duty Gloves - Overalls/Apron - Respirator (if needed) Task->Spill Emergency Procedure Perform Procedure in Fume Hood Weighing->Procedure Synthesis->Procedure Purification->Procedure Disposal Dispose of Waste (Hazardous Waste Stream) Spill->Disposal Procedure->Disposal

Caption: PPE Selection Workflow for Handling Substituted Benzylamines.

Conclusion: Fostering a Culture of Safety

While (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine may be a novel compound, the principles of chemical safety are well-established. By understanding the potential hazards, conducting thorough risk assessments, and diligently using the appropriate personal protective equipment, researchers can handle this and other new chemical entities with confidence and safety. This proactive approach to safety not only protects individuals but also fosters a robust and responsible research environment.

References

  • Amine Disposal For Businesses - Collect and Recycle. (n.d.). Retrieved from [Link]

  • Standard Operating Procedures. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (2015). PubMed Central. Retrieved from [Link]

  • Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky. Retrieved from [Link]

  • 2,3-Dimethoxybenzylamine. (n.d.). PubChem. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University. Retrieved from [Link]

  • Safety Data Sheet - 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine. (2021, May 1). Angene Chemical. Retrieved from [Link]

  • PPE Solutions for Chemical Industries. (n.d.). 3M. Retrieved from [Link]

  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • HEALTH AND SAFETY PROCEDURE 300 – Personal Protective Equipment. (2017, March 15). Westlake Chemical. Retrieved from [Link]

  • Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. (n.d.). Kamat Lab, University of Notre Dame. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. Retrieved from [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine
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(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine
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